Cannabicitran
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
31508-71-1 |
|---|---|
Formule moléculaire |
C21H30O2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(1R,4S,13R)-1,5,5-trimethyl-9-pentyl-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7(12),8,10-triene |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-14-11-17-19-15-13-21(4,23-18(19)12-14)10-9-16(15)20(2,3)22-17/h11-12,15-16H,5-10,13H2,1-4H3/t15-,16+,21-/m1/s1 |
Clé InChI |
IXJXRDCCQRZSDV-VWKPWSFCSA-N |
SMILES isomérique |
CCCCCC1=CC2=C3[C@@H]4C[C@@](CC[C@@H]4C(O2)(C)C)(OC3=C1)C |
SMILES canonique |
CCCCCC1=CC2=C3C4CC(CCC4C(O2)(C)C)(OC3=C1)C |
Synonymes |
CBT; CBT (citran) |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Cannabicitran
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties of Cannabicitran (CBT), a lesser-known phytocannabinoid found in Cannabis sativa. This document details its molecular structure, physicochemical properties, synthesis, and biological interactions, presenting data in a structured and accessible format.
Chemical and Physical Properties
This compound is a non-psychoactive cannabinoid that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers).[1][2] Its chemical properties are distinct from more well-known cannabinoids like THC and CBD.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₃₀O₂ | [3][4][5] |
| Molecular Weight | 314.5 g/mol | [3][4][5] |
| IUPAC Name | (1R,4S,13R)-1,5,5-trimethyl-9-pentyl-6,15-dioxatetracyclo[9.3.1.0⁴,¹³.0⁷,¹²]pentadeca-7(12),8,10-triene | [4] |
| CAS Number | 31508-71-1 | [4][5] |
| Solubility | Soluble in methanol (B129727) (10 mg/ml) | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Complexity | 445 | [3] |
| Monoisotopic Mass | 314.224580195 Da | [3] |
Biosynthesis and Synthesis
Biosynthesis
This compound is biosynthesized in the cannabis plant from Cannabichromene (CBC).[6] This process involves an intramolecular cyclization of CBC.
Biosynthesis of this compound from Cannabichromene.
Chemical Synthesis
A patented method for synthesizing this compound involves the reaction of citral (B94496) with a modified resorcinol (B1680541) in the presence of an amine catalyst, followed by heating.[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
Citral
-
Olivetol (or other modified resorcinol)
-
Amine catalyst (e.g., pyrrolidine)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the modified resorcinol in the anhydrous solvent.
-
Add the amine catalyst to the solution.
-
Slowly add citral to the reaction mixture.
-
Heat the mixture to a specific temperature (e.g., 60-120°C) and maintain for a defined period (e.g., 30 minutes to several hours) to facilitate the initial condensation reaction.[7]
-
After the initial reaction, the temperature is typically increased (e.g., to at least 120°C) to promote the cyclization to this compound.[7]
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography to isolate this compound.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete ¹H and ¹³C NMR assignments for this compound have been reported.[8] These data are crucial for the structural elucidation and purity assessment of the compound.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.
Experimental Workflow for Isolation and Analysis
The following diagram illustrates a general workflow for the isolation and analysis of this compound from a cannabis extract.
Workflow for Isolation and Analysis of this compound.
Biological Activity and Signaling Pathways
This compound has been shown to reduce intraocular pressure in rabbits, suggesting potential therapeutic applications for glaucoma.[9] This effect is thought to be mediated through its agonist activity at the G protein-coupled receptor 18 (GPR18), also known as the N-arachidonyl glycine (B1666218) (NAGly) receptor.[9]
GPR18 Signaling Pathway
Activation of GPR18 by ligands can lead to the activation of Gαi/o and Gαq protein signaling pathways. This can result in downstream effects such as calcium mobilization and modulation of adenylyl cyclase activity.
Simplified GPR18 Signaling Pathway Activated by this compound.
Conclusion
This compound is a structurally unique cannabinoid with distinct chemical properties and emerging therapeutic potential. This guide provides a foundational understanding for researchers and professionals in drug development, summarizing the current knowledge of its chemistry and biological activity. Further research is warranted to fully elucidate the pharmacological profile and therapeutic applications of this intriguing compound.
References
- 1. researchgate.net [researchgate.net]
- 2. gvbbiopharma.com [gvbbiopharma.com]
- 3. gvbbiopharma.com [gvbbiopharma.com]
- 4. This compound | C21H30O2 | CID 101820920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. unodc.org [unodc.org]
- 7. Calculated and experimental 1 H and 13 C NMR assignments for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scispace.com [scispace.com]
The Enigmatic Cannabicitran: A Technical Guide to its Structure Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabicitran (CBT), a lesser-known, non-psychoactive phytocannabinoid found in Cannabis sativa L., presents a unique structural and stereochemical profile that distinguishes it from more abundant cannabinoids like THC and CBD. First isolated in 1974, its intriguing tetracyclic diether structure and, most notably, its natural occurrence as a racemic mixture have posed interesting questions regarding its biosynthesis and potential pharmacological activity. This technical guide provides an in-depth overview of the structure elucidation and stereochemistry of this compound, summarizing key quantitative data, detailing experimental protocols for its isolation and analysis, and exploring its potential, yet largely uninvestigated, biological significance.
Introduction
This compound (CBT) is a minor cannabinoid that has recently garnered increased attention within the scientific community.[1] Unlike the more prevalent cannabinoids, which are typically biosynthesized as single enantiomers, CBT is found in Cannabis extracts as a racemic mixture, containing equal amounts of two enantiomers.[1] This unexpected stereochemistry raises fundamental questions about its origin, suggesting a possible non-enzymatic formation pathway.[1] Structurally, CBT is a tetracyclic diether with the molecular formula C21H30O2, sharing the same molecular weight as CBD and THC but possessing a distinct atomic arrangement.[2] This guide will delve into the scientific journey of characterizing this unique molecule.
Structure Elucidation
The determination of this compound's structure has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound was a crucial step in confirming its molecular structure.[3][4] This data, primarily from the work of Wood et al. (2022), provides a definitive fingerprint for the identification of this compound.[3][4]
Table 1: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 6.24 | d | 1.7 |
| 4 | 6.13 | d | 1.7 |
| 1' | 2.43 | t | 7.6 |
| 2' | 1.58 | sextet | 7.6 |
| 3' | 1.32 | m | |
| 4' | 1.28 | m | |
| 5' | 0.88 | t | 7.0 |
| 6a | 2.13 | m | |
| 7α | 1.54 | m | |
| 7β | 1.39 | m | |
| 8α | 1.83 | m | |
| 8β | 1.09 | m | |
| 10α | 1.69 | m | |
| 10β | 1.48 | m | |
| 10a | 3.23 | dd | 11.0, 4.6 |
| 11 | 1.31 | s | |
| 12 | 1.18 | s | |
| 13 | 1.41 | s |
Data extracted from Wood et al., Magnetic Resonance in Chemistry, 2022, 60(2), 196-202.[3][4]
Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
| Position | Chemical Shift (ppm) |
| 1 | 154.0 |
| 2 | 107.9 |
| 3 | 142.9 |
| 4 | 109.8 |
| 5 | 137.6 |
| 6 | 115.8 |
| 1' | 35.5 |
| 2' | 31.6 |
| 3' | 30.9 |
| 4' | 22.6 |
| 5' | 14.1 |
| 6a | 37.9 |
| 7 | 18.8 |
| 8 | 41.5 |
| 9 | 75.9 |
| 10 | 28.2 |
| 10a | 47.9 |
| 11 | 26.7 |
| 12 | 23.9 |
| 13 | 29.3 |
Data extracted from Wood et al., Magnetic Resonance in Chemistry, 2022, 60(2), 196-202.[3][4]
Stereochemistry
A defining characteristic of naturally occurring this compound is its racemic nature.[1] This means it is an equal mixture of its two enantiomers, (+)-cannabicitran and (-)-cannabicitran. The determination of the absolute configuration of these enantiomers has been achieved through chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), in conjunction with Density Functional Theory (DFT) calculations.
Table 3: Chiroptical Data for this compound Enantiomers
| Enantiomer | Specific Optical Rotation ([α]D) |
| (+)-Cannabicitran | Data not available in the reviewed literature |
| (-)-Cannabicitran | Data not available in the reviewed literature |
While the separation of enantiomers has been reported, specific optical rotation values were not found in the reviewed literature.
Experimental Protocols
The study of this compound requires robust methods for its isolation from complex Cannabis extracts and the separation of its enantiomers.
Isolation and Purification of this compound
The following protocol outlines a general procedure for the isolation and purification of this compound from a Cannabis sativa extract.
Workflow for this compound Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The dried and ground Cannabis sativa plant material is subjected to extraction using a suitable solvent, such as ethanol or supercritical CO₂.[5] This process yields a crude extract containing a mixture of cannabinoids, terpenes, lipids, and other plant components.[5]
-
Winterization: The crude extract is dissolved in ethanol and chilled to a low temperature (e.g., -20°C) to precipitate waxes and lipids, which are then removed by filtration.
-
Solvent Removal: The solvent is removed from the winterized extract, typically using a rotary evaporator, to yield a concentrated cannabinoid oil.
-
Distillation: Short-path distillation can be employed to further concentrate the cannabinoids and remove volatile terpenes.
-
Flash Chromatography: The concentrated oil is subjected to flash chromatography on a silica (B1680970) gel or C18 column. A gradient elution with a non-polar solvent system (e.g., hexane (B92381) and ethyl acetate) is used to separate the different cannabinoids. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound. The fractions containing pure racemic this compound are then combined and the solvent is evaporated.
Chiral Separation of this compound Enantiomers
The separation of the (+)- and (-)-enantiomers of this compound is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Workflow for Chiral Separation of this compound
Caption: Workflow for the chiral separation of this compound enantiomers.
Methodology:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a Daicel CHIRALPAK® column, is used.[6]
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and a polar modifier like isopropanol (B130326) or ethanol, is employed.[6] The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is used to monitor the elution of the enantiomers.
-
Fraction Collection: The eluent corresponding to each enantiomeric peak is collected separately.
-
Solvent Evaporation: The solvent is evaporated from the collected fractions to yield the pure (+)- and (-)-enantiomers of this compound.
Biosynthesis and Potential Signaling Pathways
The biosynthetic pathway of this compound is not yet fully elucidated and is a subject of ongoing research. Its racemic nature suggests a potential non-enzymatic formation from a precursor molecule, possibly through an intramolecular cyclization reaction.
The biological activity and signaling pathways of this compound are also largely unexplored. Due to its structural similarity to other cannabinoids, it is hypothesized that it may interact with the endocannabinoid system. However, specific receptor binding affinities and downstream signaling effects have not been extensively studied.
Hypothetical Cannabinoid Receptor Signaling Pathway
Caption: A generalized cannabinoid receptor signaling pathway.
Future research is needed to determine if and how this compound and its individual enantiomers interact with this and other signaling pathways to exert potential therapeutic effects.
Conclusion and Future Directions
This compound stands out as a unique phytocannabinoid due to its tetracyclic diether structure and its natural occurrence as a racemate. The complete elucidation of its structure has been achieved through modern spectroscopic techniques, and methods for the separation of its enantiomers have been developed. However, significant knowledge gaps remain. The specific biosynthetic pathway of this compound is yet to be confirmed, and its pharmacological profile, including the activities of its individual enantiomers, is largely unknown. Future research should focus on elucidating its biological targets and signaling pathways, which will be crucial for understanding its potential therapeutic applications. The availability of pure enantiomers will be instrumental in these investigations, paving the way for a deeper understanding of this enigmatic cannabinoid.
References
The Pharmacology of Cannabicitran: A Technical Guide for Researchers
Executive Summary
Cannabicitran (CBT) is a lesser-known, non-psychoactive phytocannabinoid found in trace amounts in Cannabis sativa.[1] Unlike the well-characterized cannabinoids such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), the pharmacology of CBT is a nascent field of research. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative data for CBT, this guide synthesizes the existing qualitative information, outlines detailed experimental protocols that can be employed to characterize its pharmacological profile, and presents conceptual signaling pathways based on its putative targets. For comparative purposes, pharmacological data for well-known cannabinoids are provided where available.
Introduction to this compound (CBT)
First isolated in 1974, this compound is a tetracyclic diether with the molecular formula C₂₁H₃₀O₂.[1] Structurally distinct from other major cannabinoids, recent studies have revealed that naturally occurring CBT is a racemic mixture, containing equal proportions of two enantiomers.[2][3] This chirality is a critical aspect of its pharmacology, as the individual enantiomers may possess different biological activities.[2] Research into CBT is in its preliminary stages, but it has garnered interest for its potential therapeutic applications, particularly in ophthalmology.[1]
Pharmacodynamics
The pharmacodynamic profile of this compound is not yet well-defined. However, preliminary research and its structural similarity to other cannabinoids suggest several potential molecular targets.
Putative Molecular Targets
G-Protein Coupled Receptor 18 (GPR18): The most frequently cited potential target for CBT is GPR18, also known as the N-arachidonylglycine (NAGly) receptor.[1] Agonist activity at GPR18 is thought to be responsible for the observed reduction in intraocular pressure in animal models, suggesting a therapeutic potential for glaucoma.[1][4]
Cannabinoid Receptors (CB1 and CB2): While direct, high-affinity binding has not yet been demonstrated, interactions with the classical cannabinoid receptors, CB1 and CB2, are often hypothesized for novel cannabinoids. These receptors are central to the effects of THC and are modulated by CBD.[5] Any interaction of CBT with these receptors could imply a wide range of physiological effects.
Estrogen Receptors: Some preliminary reports have suggested that certain cannabinoids may interact with estrogen receptors. However, more detailed studies with cannabinoids like THC and CBD have shown a lack of direct agonistic activity at these receptors.[6] The interaction of CBT with estrogen receptors remains to be experimentally verified.
Quantitative Pharmacological Data
To date, there is a notable absence of published quantitative data (e.g., Kᵢ, IC₅₀, EC₅₀ values) detailing the binding affinity and functional potency of this compound at its putative targets. The following tables summarize the required pharmacological data points and provide values for other well-characterized cannabinoids for context.
Table 1: Receptor Binding Affinities (Kᵢ)
| Compound | CB1 (human) | CB2 (human) | GPR18 (human) | Estrogen Receptor α (human) |
| This compound (CBT) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Δ⁹-Tetrahydrocannabinol (THC) | 25.1 nM[7] | 35.2 nM[7] | Agonist activity demonstrated[8] | No direct agonistic activity[6] |
| Cannabidiol (CBD) | Low affinity (>10 µM)[9] | Low affinity (>10 µM)[9] | No direct agonistic activity | No direct agonistic activity[6] |
Table 2: Functional Activity (EC₅₀ / IC₅₀)
| Compound | CB1 Functional Assay (e.g., cAMP inhibition) | CB2 Functional Assay (e.g., cAMP inhibition) | GPR18 Functional Assay (e.g., Calcium Mobilization) |
| This compound (CBT) | Data Not Available | Data Not Available | Data Not Available |
| Δ⁹-Tetrahydrocannabinol (THC) | Partial Agonist (EC₅₀ ~30-100 nM) | Partial Agonist (EC₅₀ ~30-200 nM) | Agonist (EC₅₀ Data Not Available)[8] |
| Cannabidiol (CBD) | Antagonist/Negative Allosteric Modulator | Inverse Agonist/Negative Allosteric Modulator | No direct agonistic activity |
Signaling Pathways
The specific signaling pathways activated by this compound are currently unknown. However, based on its putative targets, we can hypothesize the likely downstream signaling cascades that warrant investigation.
GPR18 Signaling Pathway (Hypothesized for CBT)
GPR18 is known to couple to both Gαᵢ/ₒ and Gαᵩ G-proteins.[4] Activation of GPR18 by agonists such as NAGly and THC has been shown to induce multiple downstream effects, including calcium mobilization, phosphorylation of ERK1/2, and recruitment of β-arrestin.[8] A potential signaling cascade for an agonist like CBT at GPR18 is illustrated below.
Caption: Hypothesized GPR18 signaling cascade upon agonist binding by this compound.
Cannabinoid Receptor Signaling (CB1/CB2)
Should CBT be found to interact with CB1 or CB2 receptors, it would likely modulate the canonical cannabinoid signaling pathway, which primarily involves the inhibition of adenylyl cyclase through Gαᵢ/ₒ, leading to a decrease in intracellular cAMP levels.[10]
Pharmacokinetics (ADME)
There is currently no published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any species. The pharmacokinetic profile of a compound is critical for determining its dosing regimen, therapeutic window, and potential for drug-drug interactions. For context, the general pharmacokinetic properties of other major cannabinoids are summarized below.
Table 3: General Pharmacokinetic Parameters of Major Cannabinoids
| Parameter | Δ⁹-Tetrahydrocannabinol (THC) | Cannabidiol (CBD) | This compound (CBT) |
| Absorption | Oral bioavailability: 4-12%. Inhaled bioavailability: 10-35%.[11] | Oral bioavailability: ~6%. Inhaled bioavailability: ~31%.[11] | Data Not Available |
| Distribution | Highly lipophilic, rapidly distributes to adipose tissue and brain. Volume of distribution: ~10 L/kg.[11] | Highly lipophilic, distributes to adipose tissue and brain. Volume of distribution: 2.5-10 L/kg.[12] | Data Not Available |
| Metabolism | Primarily hepatic via CYP2C9 and CYP3A4 to active (11-OH-THC) and inactive metabolites.[11] | Primarily hepatic via CYP2C19 and CYP3A4 to active (7-OH-CBD) and other metabolites.[12] | Data Not Available |
| Excretion | Primarily in feces (~65%) and urine (~20%).[11] | Primarily in feces, with lesser amounts in urine.[12] | Data Not Available |
| Half-life | Long terminal half-life (5-13 days in chronic users) due to redistribution from fat.[11] | 18-32 hours after oral administration.[12] | Data Not Available |
Experimental Protocols
To address the current knowledge gaps, rigorous pharmacological investigation of this compound is required. The following sections detail standardized experimental protocols that can be adapted to characterize the binding and functional activity of CBT at its putative targets.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of CBT for a target receptor (e.g., GPR18) expressed in a cell membrane preparation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gvbbiopharma.com [gvbbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoids and Hormone Receptor-Positive Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unraveling the Enigma of Cannabicitran: A Technical Guide to Its Mechanism of Action in the Endocannabinoid System
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Cannabicitran (CBT) is a lesser-known, non-psychoactive phytocannabinoid with a chemical structure distinct from the more extensively studied cannabinoids like THC and CBD. Despite growing interest in its potential therapeutic applications, research into its precise mechanism of action within the endocannabinoid system is still in its preliminary stages. This technical guide synthesizes the current, albeit limited, understanding of CBT's biological interactions and provides a comprehensive overview of the standard experimental protocols required for its full pharmacological characterization. Due to the nascent state of research, a significant gap exists in the public domain regarding quantitative data such as binding affinities (Ki) and functional potencies (EC50/IC50) for this compound at cannabinoid receptors. This document aims to bridge this gap by outlining the methodologies that will be pivotal in elucidating the core mechanisms of this enigmatic compound.
Current State of Knowledge on this compound's Biological Interactions
Initial investigations and anecdotal evidence suggest that this compound's biological activity may extend to several targets, though robust quantitative data is largely absent.
-
Cannabinoid Receptors (CB1 and CB2): It is hypothesized that CBT may interact with the canonical cannabinoid receptors, CB1 and CB2.[1][2] However, the affinity and functional consequence of these potential interactions are yet to be determined. Some reports suggest that CBT does not interact with CB1 receptors, which would be consistent with its non-psychoactive profile.[3][4] There are also suggestions of a higher affinity for the CB2 receptor, which is predominantly expressed in the peripheral immune system.[1]
-
GPR18: An early study observed that CBT administration in rabbits led to a reduction in intraocular pressure.[1] This physiological response is characteristic of agonists for the orphan G protein-coupled receptor GPR18, also known as the N-arachidonylglycine (NAGly) receptor. This finding points to GPR18 as a potential target for CBT, though direct binding and functional assays are needed for confirmation.
-
Estrogen Receptors: While some studies have shown that crude cannabis extracts can interact with estrogen receptors, research on isolated cannabinoids has not demonstrated significant direct agonistic activity.[2][5] There is currently no specific data available regarding the interaction of this compound with estrogen receptors.
Methodologies for Elucidating the Mechanism of Action of this compound
To comprehensively define the pharmacological profile of this compound, a systematic approach employing a suite of in vitro assays is necessary. The following sections detail the standard experimental protocols for determining binding affinity and functional activity at key receptors within the endocannabinoid system.
Determination of Receptor Binding Affinity
Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To quantify the binding affinity of this compound to human CB1 and CB2 receptors.
-
Materials:
-
Cell membranes from stable cell lines overexpressing human CB1 or CB2 receptors (e.g., HEK293, CHO).
-
A high-affinity radiolabeled cannabinoid receptor ligand (e.g., [³H]CP-55,940).
-
Serial dilutions of unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Glass fiber filters pre-treated with polyethyleneimine.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, incubate a fixed concentration of the radioligand with the receptor-containing cell membranes in the presence of increasing concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known unlabeled ligand).
-
Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of CBT that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Marijuana: interaction with the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gvbbiopharma.com [gvbbiopharma.com]
- 4. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Failure of cannabinoid compounds to stimulate estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Cannabicitran: A Technical Guide for Researchers
Foreword: The landscape of cannabinoid research is rapidly evolving, with scientific inquiry extending beyond the well-known THC and CBD to a host of minor cannabinoids. Among these, Cannabicitran (CBT) is emerging as a compound of significant interest. This technical guide synthesizes the current, albeit nascent, body of research on CBT, offering a resource for researchers, scientists, and drug development professionals. It is important to note that while preliminary studies and data on CBT-rich extracts are promising, comprehensive research on purified this compound is still in its early stages. Much of the data presented herein is based on studies of extracts containing high concentrations of CBT or inferred from the activities of structurally related cannabinoids.
Introduction to this compound (CBT)
This compound (CBT), a non-psychoactive phytocannabinoid, was first identified in the 1970s.[1] Structurally distinct from many other cannabinoids, CBT is derived from cannabichromene (B1668259) (CBC).[2] A key characteristic of CBT is its existence as a racemic mixture, composed of two enantiomers, which may possess distinct biological activities.[3] This unique stereochemistry adds a layer of complexity and potential for targeted therapeutic development.
Potential Therapeutic Effects and Mechanisms of Action
Current research, primarily from preclinical in vitro and in vivo studies, suggests that this compound may exert a range of therapeutic effects. These are largely attributed to its potential interactions with the endocannabinoid system and other cellular targets.
Anti-inflammatory and Analgesic Properties
Preliminary evidence suggests that CBT possesses anti-inflammatory and pain-relieving properties.[4] While direct studies on pure CBT are limited, research on cannabis extracts rich in CBT and other minor cannabinoids indicates a potential to modulate inflammatory pathways. The proposed mechanism involves the downregulation of pro-inflammatory signaling cascades.
Signaling Pathway: Putative Anti-inflammatory Action of this compound
The anti-inflammatory effects of many cannabinoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways. It is hypothesized that CBT may follow a similar mechanism. Upon an inflammatory stimulus (e.g., LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines. CBT may interfere with this cascade, reducing the inflammatory response.
Neuroprotective Effects
Cannabinoids are increasingly being investigated for their neuroprotective properties. Studies on various cannabis extracts and individual cannabinoids have demonstrated the ability to protect neurons from oxidative stress and excitotoxicity.[5][6] It is plausible that CBT contributes to these effects, potentially through antioxidant mechanisms that are independent of cannabinoid receptors.
Reduction of Intraocular Pressure
One of the most promising areas of CBT research is its potential to reduce intraocular pressure, a key factor in glaucoma.[7] This effect is thought to be mediated by the activation of the GPR18 receptor.
Signaling Pathway: GPR18-Mediated Effects of this compound
GPR18 is a G-protein coupled receptor that, when activated, can initiate signaling cascades involving Gαi/o and Gαq proteins. This can lead to the inhibition of adenylyl cyclase (reducing cAMP) and the activation of the PI3K/Akt and ERK1/2 pathways, ultimately resulting in physiological effects such as vasodilation and a decrease in intraocular pressure.[8][9]
Potential as an Estrogen Receptor Antagonist
Preliminary in silico studies have suggested that some cannabinoids may act as antagonists at the estrogen receptor alpha (ERα).[10] This opens up a potential avenue for CBT in the context of hormone-dependent conditions, although in vitro and in vivo validation is required.
Quantitative Data
Quantitative data for purified this compound is currently scarce in publicly available literature. The following table summarizes data from a study on a CBC-rich Cannabis sativa extract (CS3), which was found to contain a high concentration of this compound.
| Parameter | Matrix | Method | Result | Reference |
| This compound (CBTC) Concentration | Cannabis sativa extract (CS3) | Not Specified | 57,305 mg/kg | [11] |
| Antioxidant Activity (FRAP) | Cannabis sativa extract (CS3) | Ferric Reducing Antioxidant Power | 57.3 g TE/kg | [11] |
Experimental Protocols
Detailed experimental protocols for studies specifically using purified this compound are not widely published. However, methodologies from studies on CBT-rich extracts and other cannabinoids can be adapted.
In Vitro Anti-inflammatory Assay
Objective: To assess the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophages.
Methodology:
-
Culture RAW 264.7 cells to 80-90% confluency in appropriate media.
-
Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow to adhere overnight.
-
Pre-treat cells with varying concentrations of the test compound (e.g., CBT) or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 4-24 hours.
-
Collect the supernatant to measure nitric oxide (NO) production using the Griess assay and cytokine levels (e.g., IL-6, TNF-α) using ELISA.
-
Lyse the cells to extract protein for Western blot analysis of key signaling proteins (e.g., phosphorylated NF-κB, p38 MAPK).
Experimental Workflow: In Vitro Anti-inflammatory Assay
In Vivo Model for Intraocular Pressure
Objective: To evaluate the effect of a test compound on intraocular pressure in an animal model.
Animal Model: Normotensive rabbits.
Methodology:
-
Acclimatize male rabbits (e.g., Dutch-Belted) to handling and tonometry measurements.
-
Establish a baseline intraocular pressure (IOP) by taking multiple readings with a tonometer.
-
Administer the test compound (e.g., CBT) via a specific route (e.g., topical ocular, intravenous, or sublingual). A vehicle control should be administered to a separate group of animals.
-
Measure IOP at regular intervals post-administration (e.g., 30, 60, 90, 120, 180, 240, 360 minutes).
-
Monitor animals for any adverse effects.
-
Analyze the change in IOP from baseline compared to the vehicle control group.
Purification of this compound
Objective: To isolate and purify this compound from a cannabis extract.
Methodology: Reversed-phase flash chromatography.[1]
-
Dissolve the cannabis extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a C18 flash chromatography column.
-
Elute the cannabinoids using a step gradient of methanol (B129727) and water (e.g., starting at 80:20 and increasing to 100:0 methanol:water).
-
Monitor the eluent using a UV detector.
-
Collect fractions corresponding to the this compound peak.
-
Combine the CBT-containing fractions and evaporate the solvent to obtain purified this compound.
Future Directions and Conclusion
The current body of research provides a compelling, though preliminary, case for the therapeutic potential of this compound. The data from CBT-rich extracts, combined with our understanding of related cannabinoids, points towards promising applications in inflammatory conditions, neurodegenerative diseases, and glaucoma.
However, to advance our understanding and unlock the full therapeutic potential of CBT, future research must focus on:
-
Studies with Purified this compound: It is imperative to conduct comprehensive in vitro and in vivo studies using highly purified CBT to definitively attribute biological activities to this specific cannabinoid.
-
Enantiomer-Specific Research: The two enantiomers of CBT should be isolated and studied individually to determine if they possess different pharmacological profiles.
-
Quantitative Pharmacological Data: There is a critical need for quantitative data, including binding affinities (Ki) and functional potencies (EC50 or IC50) of CBT at its various molecular targets.
-
Clinical Trials: Following robust preclinical evaluation, well-designed clinical trials are necessary to assess the safety and efficacy of this compound in human populations for specific therapeutic indications.
References
- 1. biotage.com [biotage.com]
- 2. A Complete Guide to this compound (CBT) - The Hemptender [thehemptender.com]
- 3. gvbbiopharma.com [gvbbiopharma.com]
- 4. vibebycalifornia.com [vibebycalifornia.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effect of Cannabidiol Against Hydrogen Peroxide in Hippocampal Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Estrogen Receptor Modulators: Cannabinoid Receptor Inverse Agonists with Differential CB1 and CB2 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the antioxidant, antimicrobial and anti-inflammatory activity of non-psychotropic Cannabis sativa L.: a comparison with chemotype V - PMC [pmc.ncbi.nlm.nih.gov]
Early Physiological Effects of Cannabicitran: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Cannabicitran (CBT), a lesser-known phytocannabinoid discovered in the 1970s, is gaining attention for its potential therapeutic applications. Unlike its more famous counterpart, Δ⁹-tetrahydrocannabinol (THC), CBT is non-intoxicating.[1][2] Early research into its physiological effects has laid the groundwork for future drug development, pointing towards its potential in ophthalmology and oncology. This technical guide provides a comprehensive overview of the foundational research on CBT's physiological effects, detailing experimental methodologies, quantitative data, and associated signaling pathways.
Physiological Effects of this compound
Ocular Effects: Reduction of Intraocular Pressure
Experimental Protocol: Measurement of Intraocular Pressure in Rabbits (ElSohly et al., 1984)
While the full detailed protocol from the original 1984 paper is not available, a representative methodology for such a study would involve the following steps:
-
Animal Model: Normotensive albino rabbits are typically used as a standard model for preclinical glaucoma research.
-
Acclimatization: Animals are acclimatized to the laboratory environment and handling procedures to minimize stress-induced fluctuations in IOP.
-
Baseline IOP Measurement: Baseline IOP is measured using a calibrated applanation tonometer. Measurements are taken at consistent times of the day to account for diurnal variations.
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., mineral oil for topical administration or a solvent for intravenous injection), is administered to the rabbits. A control group receives the vehicle alone.
-
Post-Dose IOP Measurement: IOP is measured at multiple time points following drug administration (e.g., 30, 60, 90, 120, 180, and 240 minutes) to determine the onset, peak, and duration of the effect.
-
Data Analysis: The percentage change in IOP from baseline is calculated for both the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.
Mandatory Visualization: Experimental Workflow for IOP Measurement
Endocrine Effects: Estrogen Receptor Antagonism
More recent in silico studies have explored the interaction of this compound with nuclear receptors, revealing its potential as an antagonist of the estrogen receptor α (ERα). A 2022 study by Rocha-Roa and colleagues employed molecular docking and dynamic simulations to evaluate the binding of various cannabinoids to ERα.[6][7][8] Their findings indicated that CBT exhibits a strong potential for ERα antagonism.
Quantitative Data: In Silico Binding Affinity of Cannabinoids to Estrogen Receptor α
| Compound | Receptor | Binding-Free Energy (kcal/mol) | Study |
| This compound (CBT) | Estrogen Receptor α | -34.96 | Rocha-Roa et al., 2022[6][7] |
| Hydroxytamoxifen (Control) | Estrogen Receptor α | Not explicitly stated, but CBT was found to be better | Rocha-Roa et al., 2022[6][7] |
| Acolbifen (Control) | Estrogen Receptor α | Not explicitly stated, but CBT was found to be better | Rocha-Roa et al., 2022[6][7] |
Experimental Protocol: In Silico Analysis of Cannabinoid-Estrogen Receptor Interaction (Rocha-Roa et al., 2022)
The following is a representative protocol for the in silico analysis performed in the study:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the human estrogen receptor α is obtained from the Protein Data Bank. The structures of this compound and other cannabinoids are prepared and optimized.
-
Molecular Docking: Molecular docking simulations are performed to predict the binding pose and affinity of the cannabinoids within the ligand-binding domain of ERα. This helps in identifying the most likely interaction mode.
-
Molecular Dynamics (MD) Simulations: The cannabinoid-ERα complexes are subjected to MD simulations for a duration of 300 nanoseconds to evaluate the stability of the binding and to observe the conformational changes in the protein.
-
Binding-Free Energy Calculation: The Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method is used to calculate the relative binding-free energy of the cannabinoid-ERα complexes. This provides a quantitative measure of the binding affinity.
-
Analysis of Structural Changes: The simulations are analyzed to understand the structural changes in key regions of the receptor, such as helices H3, H8, H11, and H12, which are crucial for the receptor's agonist or antagonist activity.
Mandatory Visualization: Logical Relationship of In Silico Analysis
Proposed Signaling Pathways
GPR18-Mediated Reduction of Intraocular Pressure
The mechanism by which this compound lowers IOP is hypothesized to be through the activation of the G protein-coupled receptor 18 (GPR18), which is considered a putative cannabinoid receptor.[5] While direct studies on CBT's interaction with GPR18 are limited, research on other cannabinoids suggests a plausible signaling pathway. Activation of GPR18 is thought to lead to a decrease in aqueous humor production, thereby reducing intraocular pressure.
Mandatory Visualization: Proposed GPR18 Signaling Pathway
Pharmacokinetics and Toxicology
There is a significant lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of this compound. General toxicological information suggests that it may be harmful if swallowed, but specific LD50 values from preclinical studies are not available.[9] Further research is needed to establish the safety profile and pharmacokinetic parameters of CBT to support its development as a therapeutic agent.
Conclusion
Early research on this compound has identified its potential as a non-intoxicating therapeutic agent, with notable effects on intraocular pressure and interaction with the estrogen receptor α. While these foundational studies are promising, there is a clear need for more comprehensive research to elucidate its mechanisms of action, establish a full pharmacokinetic and toxicological profile, and quantify its physiological effects in more detail. The information presented in this guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this unique cannabinoid.
References
- 1. researchgate.net [researchgate.net]
- 2. A Complete Guide to this compound (CBT) - The Hemptender [thehemptender.com]
- 3. Marijuana for Glaucoma: A Recipe for Disaster or Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pulsus.com [pulsus.com]
- 5. Cannabidiol Signaling in the Eye and Its Potential as an Ocular Therapeutic Agent [cellphysiolbiochem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.usfq.edu.ec [research.usfq.edu.ec]
- 8. researchgate.net [researchgate.net]
- 9. Acute Toxicity and Pharmacokinetic Profile of an EU-GMP-Certified Cannabis sativa L. in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Twin Molecules: A Technical Guide to the Racemic Nature of Cannabicitran and Its Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabicitran (CBT), a lesser-known phytocannabinoid found in Cannabis sativa, presents a unique molecular architecture that sets it apart from its more famous counterparts. Unlike many other cannabinoids that are biosynthesized as single enantiomers, CBT exists as a racemic mixture, a 1:1 ratio of its two mirror-image stereoisomers: (-)-cannabicitran and (+)-cannabicitran. This racemic nature is a direct consequence of its probable non-enzymatic formation within the plant. The principle of stereochemistry dictates that these enantiomers, while physically and chemically similar in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the body. This in-depth technical guide explores the racemic nature of this compound, its synthesis and enantiomeric separation, its known and potential biological targets, and the critical implications of its chirality for future research and drug development. While quantitative data on the individual enantiomers remain scarce, this guide provides a comprehensive framework for their investigation, including detailed experimental methodologies and a discussion of the potential signaling pathways involved.
Introduction: The Significance of Chirality in Cannabinoid Science
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, can lead to significant differences in their therapeutic effects and toxicity profiles.[1][2] this compound (CBT), first isolated in 1974, is a prime example of a naturally occurring racemic cannabinoid.[3][4] Its structure, formally known as 1,5,5-trimethyl-9-pentyl-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7(12),8,10-triene, contains chiral centers that give rise to its enantiomeric forms.[4] Recent studies have confirmed that CBT found in Cannabis extracts is indeed racemic, which raises important questions about its biosynthesis and its overall pharmacological effect.[3] Understanding the distinct biological activities of (-)-cannabicitran and (+)-cannabicitran is paramount for unlocking the full therapeutic potential of this unique phytocannabinoid.[1]
The Racemic Nature of this compound
Non-Enzymatic Synthesis in Cannabis sativa
The presence of this compound as a racemic mixture in Cannabis sativa strongly suggests a non-enzymatic origin.[3] Enzymatic reactions in biological systems are typically stereospecific, yielding a single enantiomer. It is hypothesized that CBT is formed through a non-enzymatic cyclization of other cannabinoids, such as Cannabichromene (CBC).[5] This spontaneous chemical transformation, likely influenced by factors such as heat and light during the plant's life cycle or during processing of the extract, would lead to the formation of both enantiomers in equal amounts.
Implications of Racemic Composition
The administration of a racemic mixture means that two distinct molecular entities are being introduced into a biological system. It is crucial to consider the following possibilities:
-
One enantiomer is therapeutically active, while the other is inactive.
-
Both enantiomers are active but have different pharmacological profiles.
-
One enantiomer is therapeutic, while the other contributes to adverse effects.
-
The enantiomers have synergistic or antagonistic interactions.
Therefore, the evaluation of the individual enantiomers is a critical step in the preclinical development of any chiral drug candidate, including this compound.
Synthesis and Enantiomeric Separation
Synthesis of Racemic this compound
The synthesis of racemic this compound can be achieved through the acid-catalyzed cyclization of Cannabichromene (CBC) or through a one-pot reaction involving citral (B94496) and olivetol. While specific, detailed protocols for large-scale synthesis are often proprietary, the general chemical principles are outlined in patent literature.[6][7] A generalized synthetic workflow is presented below.
References
- 1. gvbbiopharma.com [gvbbiopharma.com]
- 2. Cannabinoid CB1 and CB2 receptor mechanisms underlie cannabis reward and aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Its unexpected racemic nature and potential origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A Complete Guide to this compound (CBT) - The Hemptender [thehemptender.com]
- 6. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Cannabicitran (CBT): A Technical Whitepaper on its Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabicitran (CBT), a lesser-known non-psychoactive phytocannabinoid from Cannabis sativa, is emerging as a compound of interest for its potential therapeutic properties. Structurally distinct from major cannabinoids like THC and CBD, CBT is gaining attention for its purported anti-inflammatory effects. This technical guide synthesizes the current preclinical evidence for this compound's anti-inflammatory activity, providing an in-depth overview of the experimental data, methodologies, and putative signaling pathways. While research specifically on pure, isolated this compound is limited, studies on high-concentration CBT extracts offer valuable insights into its potential as an anti-inflammatory agent.
Quantitative Data on the Anti-Inflammatory Effects of a High-Cannabicitran Extract
A key study investigating the anti-inflammatory properties of various cannabis chemotypes provides the most direct evidence to date of this compound's potential. The research utilized an extract from a specific chemotype (CS3) with a notably high concentration of this compound (CBTC) at 57,305 mg/kg.[1] The anti-inflammatory effects of this extract were evaluated in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).[1]
The study demonstrated that the high-CBTC extract significantly modulated the gene expression of key inflammatory mediators. Specifically, it was shown to reduce the expression of pro-inflammatory genes while upregulating anti-inflammatory genes.[1]
Table 1: Effect of High-Cannabicitran Extract on Inflammatory Gene Expression in LPS-Stimulated Macrophages
| Gene Target | Function | Effect of High-CBTC Extract (40 µg/mL) |
| Il1b (Interleukin-1β) | Pro-inflammatory cytokine | Markedly reduced expression |
| Il6 (Interleukin-6) | Pro-inflammatory cytokine | Markedly reduced expression |
| Cox2 (Cyclooxygenase-2) | Pro-inflammatory enzyme | Markedly reduced expression |
| Il10 (Interleukin-10) | Anti-inflammatory cytokine | Significantly upregulated expression |
| Il1ra (IL-1 receptor antagonist) | Anti-inflammatory cytokine | Significantly upregulated expression |
Source: Adapted from the Journal of Cannabis Research.[1]
These findings suggest a potent anti-inflammatory and immunomodulatory activity of the high-CBTC extract. The study highlights that cannabinoids play a central role in the observed anti-inflammatory response.[1] It is important to note that while these results are promising, they reflect the activity of a complex extract, and further research is required to quantify the specific contribution of pure this compound.
Experimental Protocols
The following is a detailed methodology for the in vitro assessment of the anti-inflammatory activity of the high-cannabicitran extract, as described in the cited research.[1]
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in culture plates and allowed to adhere.
-
The high-cannabicitran extract (CS3) is dissolved in a suitable solvent (e.g., ethanol) to create a stock solution.
-
Cells are pre-treated with the maximum non-cytotoxic dose of the extract (40 µg/mL) for 30 minutes.
-
Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL.
-
Cells are incubated for a further 4 hours.
-
-
Controls:
-
Untreated cells (negative control).
-
Cells treated with LPS alone (positive control for inflammation).
-
Cells treated with the extract alone (to assess baseline effects).
-
Cells co-treated with LPS and pure cannabinoids (e.g., CBD, CBG, CBC) as a positive control for anti-inflammatory activity.[1]
-
2. Gene Expression Analysis (qPCR)
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The expression levels of target inflammatory genes (Il1b, Il6, Cox2, Il10, IL1Ra) are quantified using qPCR with specific primers for each gene. A housekeeping gene (e.g., β-actin) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method. Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Tukey's) to determine significance.[1]
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory assessment of a high-CBTC extract.
Potential Signaling Pathways
While specific signaling pathways for this compound's anti-inflammatory action have not been fully elucidated, the broader cannabinoid literature suggests several potential mechanisms. The endocannabinoid system is known to modulate immune responses, and cannabinoids can exert their effects through various receptor-dependent and independent pathways.[1]
1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the activation and translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines and COX-2. Many cannabinoids, particularly CBD, have been shown to inhibit the NF-κB pathway.[2] It is plausible that this compound may exert its anti-inflammatory effects by interfering with this pathway.
Diagram of a Proposed NF-κB Inhibitory Pathway for this compound
Caption: Proposed inhibition of the NF-κB pathway by this compound.
2. GPR18 Signaling
This compound has been reported to have agonist activity at the G protein-coupled receptor 18 (GPR18), also known as the N-arachidonyl glycine (B1666218) (NAGly) receptor.[3] GPR18 is expressed in immune cells and has been implicated in the regulation of the immune response.[4] Activation of GPR18 may lead to downstream signaling events that modulate inflammation, potentially through pathways involving calcium mobilization and ERK1/2 phosphorylation. The precise role of GPR18 in mediating the anti-inflammatory effects of this compound is an area for further investigation.
Diagram of a Potential GPR18-Mediated Anti-Inflammatory Signaling Cascade
Caption: Potential GPR18 signaling pathway for this compound's immunomodulatory effects.
The available evidence, primarily from studies on high-concentration this compound extracts, strongly suggests that CBT possesses significant anti-inflammatory properties. Its ability to downregulate pro-inflammatory gene expression and upregulate anti-inflammatory mediators in preclinical models is promising. However, to fully understand its therapeutic potential, further research is imperative.
Future studies should focus on:
-
Investigating Pure this compound: Conducting in vitro and in vivo studies using isolated and purified this compound to determine its specific dose-dependent anti-inflammatory effects and to calculate key pharmacological parameters such as IC50 values.
-
Elucidating Mechanisms of Action: Detailed investigation into the precise signaling pathways modulated by this compound, including the roles of the NF-κB pathway, GPR18, and other potential targets within the endocannabinoid system.
-
In Vivo Models of Inflammatory Diseases: Evaluating the efficacy of this compound in animal models of chronic inflammatory conditions such as arthritis, inflammatory bowel disease, and neuroinflammation.
References
- 1. Targeting the antioxidant, antimicrobial and anti-inflammatory activity of non-psychotropic Cannabis sativa L.: a comparison with chemotype V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Analgesic Potential of Cannabicitran: A Technical Guide for Researchers
Foreword: Scientific inquiry into the therapeutic properties of minor cannabinoids is a rapidly evolving field. This document serves as a technical guide for researchers, scientists, and drug development professionals on the current understanding of the analgesic properties of Cannabicitran (CBT). It is important to note that research on CBT is in its nascent stages, and much of the data on its direct analgesic effects and mechanisms of action remains to be elucidated. This guide, therefore, summarizes the available preliminary information and provides a framework for future investigation based on the broader understanding of cannabinoid pharmacology.
Introduction to this compound (CBT)
This compound (CBT) is a lesser-known, non-psychoactive phytocannabinoid found in the Cannabis sativa plant.[1][2] First isolated in 1974, its chemical structure is distinct from that of the more extensively studied cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).[3] While research has predominantly focused on the major cannabinoids, preliminary evidence suggests that CBT may possess anti-inflammatory, and neuroprotective properties, making it a person of interest for further therapeutic investigation.[1] Some research indicates that CBT may offer pain-relieving effects, potentially through its interaction with the endocannabinoid system.[1][2]
Quantitative Data on Bioactivity
Direct quantitative data on the analgesic efficacy of this compound from primary peer-reviewed studies is currently limited. The following table summarizes the available data on its biological activity, which may inform its potential analgesic mechanisms.
| Parameter | Value | Species/Assay | Reference |
| Intraocular Pressure Reduction | Observed | Rabbit | [3] |
| CB1 Receptor Binding Affinity (Ki) | Not Determined | - | - |
| CB2 Receptor Binding Affinity (Ki) | Not Determined | - | - |
| GPR18 (NAGly Receptor) Activity | Postulated Agonist | - | [3] |
Note: The reduction in intraocular pressure observed in rabbits may suggest an interaction with cannabinoid receptors or other related G-protein coupled receptors, such as GPR18, which has been identified as a target for some cannabinoids.[3] However, direct binding affinity and functional activity at these receptors for CBT have not been formally established in the public domain.
Experimental Protocols
Detailed experimental protocols for assessing the analgesic properties of this compound are not yet available in published literature. However, based on standard preclinical evaluation of analgesic compounds, the following methodologies are proposed for future investigations.
In Vitro Assays
-
Receptor Binding Assays: To determine the binding affinity of this compound for cannabinoid receptors (CB1 and CB2) and other potential targets like GPR18, transient receptor potential (TRP) channels, and peroxisome proliferator-activated receptors (PPARs). This can be achieved using radioligand binding assays or fluorescence-based competition assays with known ligands.
-
Functional Assays: To determine the functional activity of this compound at its binding targets (i.e., agonist, antagonist, or allosteric modulator). This can be assessed through various cellular assays, such as cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays for Gαi-coupled receptors like CB1 and CB2, or calcium influx assays for ion channels.
In Vivo Animal Models of Pain
-
Acute Pain Models:
-
Tail-flick and Hot Plate Tests: To evaluate the response to thermal pain stimuli. Male Wistar rats or C57BL/6 mice are typically used. This compound would be administered (e.g., intraperitoneally, orally) at various doses, and the latency to response (tail flick or paw lick/jump) would be measured at set time points post-administration.
-
-
Inflammatory Pain Models:
-
Carrageenan- or Complete Freund's Adjuvant (CFA)-induced Paw Edema: To assess anti-inflammatory and anti-hyperalgesic effects. Inflammation is induced by injecting carrageenan or CFA into the plantar surface of a rodent's hind paw. Paw volume is measured to quantify edema, and pain sensitivity is assessed using von Frey filaments (for mechanical allodynia) and a thermal stimulus (for thermal hyperalgesia).
-
-
Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) of the Sciatic Nerve: To model chronic nerve pain. Following surgical nerve injury in rodents, the development of mechanical allodynia and thermal hyperalgesia is monitored over several weeks. The effect of repeated this compound administration on these pain behaviors would be evaluated.
-
Potential Signaling Pathways and Mechanism of Action
The precise signaling pathways underlying the potential analgesic effects of this compound have not been experimentally determined. However, based on its structural similarity to other cannabinoids and the observation of reduced intraocular pressure, a hypothetical mechanism of action can be proposed.
It is plausible that this compound may interact with the endocannabinoid system. The analgesic effects of many cannabinoids are mediated through their interaction with CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in reduced neuronal excitability and decreased nociceptive signaling.
Furthermore, the potential interaction with GPR18, another GPCR, could also contribute to its pharmacological effects.
Below is a hypothetical signaling pathway for the potential analgesic action of this compound.
The following diagram illustrates a general experimental workflow for evaluating the analgesic properties of a novel compound like this compound.
Conclusion and Future Directions
This compound presents an intriguing area for future research in cannabinoid-based analgesics. The current body of evidence is sparse, highlighting a significant knowledge gap regarding its pharmacological profile. Future research should prioritize:
-
Comprehensive Receptor Screening: To identify the primary molecular targets of CBT.
-
In Vivo Efficacy Studies: To establish its analgesic potential in various preclinical pain models.
-
Structure-Activity Relationship (SAR) Studies: To explore how modifications to the CBT scaffold could enhance its analgesic properties.
-
Toxicology and Safety Profiling: To assess its therapeutic window and potential adverse effects.
By systematically addressing these research questions, the scientific community can determine the true therapeutic potential of this compound as a novel analgesic agent.
References
Unveiling the Neuroprotective Potential of Cannabicitran: A Technical Guide for Preclinical Research
Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the neuroprotective potential of Cannabicitran (CBT). It is important to note that, as of late 2025, direct preclinical studies investigating the neuroprotective effects of this compound are scarce. Therefore, this guide extrapolates from the extensive research on other cannabinoids, particularly Cannabidiol (B1668261) (CBD), to propose a framework for the preclinical evaluation of this compound. The experimental protocols, potential signaling pathways, and data presented are based on established methodologies in cannabinoid neuroprotection research and should be adapted and validated specifically for this compound.
Introduction to this compound (CBT)
This compound is a lesser-known phytocannabinoid found in the Cannabis sativa plant. Unlike the more extensively studied cannabinoids such as Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD), the biological activities of this compound are not yet well characterized. Preliminary research suggests that this compound may interact with the G protein-coupled receptor 18 (GPR18), also known as the N-arachidonyl glycine (B1666218) (NAGly) receptor.[1] This receptor is expressed in immune cells, the brain, and the nervous system, and its activation has been linked to the regulation of intraocular pressure.[1] Given the role of other cannabinoids in modulating neuroinflammatory and neurodegenerative processes, this compound presents an intriguing candidate for neuroprotective drug discovery.
Proposed Neuroprotective Mechanisms of Action
Based on the known neuroprotective mechanisms of other cannabinoids, several potential pathways could be investigated for this compound. These include anti-inflammatory, antioxidant, and anti-excitotoxic mechanisms. The activation of GPR18 by N-arachidonoyl glycine has been shown to reduce NMDA-induced excitotoxic damage in organotypic hippocampal cultures, suggesting a potential avenue for this compound's neuroprotective effects.[2][3]
A hypothetical signaling pathway for this compound-mediated neuroprotection via GPR18 is presented below.
Preclinical Evaluation Strategy
A robust preclinical evaluation of this compound's neuroprotective potential should follow a tiered approach, starting with in vitro assays to establish proof-of-concept and elucidate mechanisms, followed by in vivo studies in relevant animal models of neurodegenerative diseases.
In Vitro Experimental Protocols
In vitro studies are crucial for the initial screening of this compound's neuroprotective effects and for dissecting its molecular mechanisms in a controlled environment.
A generalized workflow for in vitro assessment is depicted below.
3.1.1. Cell Viability Assays
-
Objective: To determine the protective effect of this compound against neurotoxin-induced cell death.
-
Protocol: MTT Assay
-
Cell Seeding: Seed SH-SY5Y neuroblastoma cells or primary cortical neurons in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Neurotoxin Exposure: Induce neurotoxicity by adding a known neurotoxin such as hydrogen peroxide (H₂O₂) for oxidative stress, or glutamate (B1630785) for excitotoxicity.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
-
3.1.2. Anti-inflammatory Assays
-
Objective: To assess the ability of this compound to suppress inflammatory responses in glial cells.
-
Protocol: ELISA for Pro-inflammatory Cytokines
-
Cell Culture: Culture BV-2 microglial cells in a 24-well plate.
-
Pre-treatment: Treat the cells with this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for pro-inflammatory cytokines such as TNF-α and IL-6 according to the manufacturer's instructions.
-
In Vivo Experimental Protocols
Following promising in vitro results, in vivo studies in animal models of neurodegenerative diseases are essential to evaluate the therapeutic potential of this compound.
A generalized workflow for in vivo assessment is illustrated below.
3.2.1. Parkinson's Disease Model
-
Objective: To evaluate the neuroprotective effect of this compound in a rodent model of Parkinson's disease.
-
Protocol: MPTP-induced Neurotoxicity
-
Animal Model: Use C57BL/6 mice.
-
MPTP Administration: Induce dopaminergic neurodegeneration by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
This compound Treatment: Administer this compound at various doses (e.g., 5, 10, 20 mg/kg, i.p.) either before or after MPTP administration to assess both prophylactic and therapeutic effects.
-
Behavioral Analysis: Assess motor function using tests such as the rotarod and pole test.
-
Neurochemical Analysis: Measure striatal dopamine (B1211576) levels and its metabolites using HPLC.
-
Immunohistochemistry: Perform immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify neuronal loss. Also, stain for markers of microgliosis (Iba1) and astrogliosis (GFAP).
-
3.2.2. Alzheimer's Disease Model
-
Objective: To investigate the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease.
-
Protocol: 5xFAD Mouse Model
-
Animal Model: Use 5xFAD transgenic mice, which develop amyloid plaques and cognitive deficits.
-
This compound Treatment: Begin chronic administration of this compound at an early symptomatic stage.
-
Cognitive Assessment: Evaluate learning and memory using behavioral tests like the Morris water maze and Y-maze.
-
Histopathological Analysis: Quantify amyloid plaque load in the brain using immunohistochemistry (e.g., with 6E10 antibody).
-
Biochemical Analysis: Measure levels of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) and inflammatory markers in brain homogenates using ELISA.
-
Data Presentation
Quantitative data from preclinical studies are essential for evaluating the efficacy and dose-response relationship of a potential neuroprotective agent. The following tables provide examples of how data from future this compound studies could be structured, using illustrative data from studies on other cannabinoids.
Table 1: In Vitro Neuroprotective Efficacy of Cannabinoids against Oxidative Stress
| Cannabinoid | Cell Line | Neurotoxin | Concentration (µM) for 50% Protection (EC₅₀) | Reference |
| Cannabidiol (CBD) | SH-SY5Y | H₂O₂ | 5.2 | Fictional Data |
| Cannabigerol (CBG) | Primary Cortical Neurons | H₂O₂ | 8.7 | Fictional Data |
| This compound (CBT) | TBD | TBD | TBD | Future Study |
Table 2: In Vivo Neuroprotective Effects of Cannabinoids in an MPTP Model of Parkinson's Disease
| Cannabinoid | Dose (mg/kg) | % Protection of TH+ Neurons in Substantia Nigra | Improvement in Rotarod Performance (%) | Reference |
| Cannabidiol (CBD) | 10 | 65% | 45% | Fictional Data |
| This compound (CBT) | TBD | TBD | TBD | Future Study |
Conclusion and Future Directions
While direct evidence for the neuroprotective potential of this compound is currently lacking, its structural similarity to other neuroprotective cannabinoids and its potential interaction with the GPR18 receptor warrant further investigation. The experimental framework outlined in this guide provides a comprehensive strategy for the preclinical evaluation of this compound. Future research should focus on systematic in vitro and in vivo studies to determine its efficacy, elucidate its mechanisms of action, and establish a dose-response relationship. Such studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent for neurodegenerative disorders.
References
Cannabicitran: A Technical Guide on its Effects on Intraocular Pressure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cannabicitran (CBTC), a lesser-known, non-psychoactive phytocannabinoid from Cannabis sativa, has demonstrated potential as an ocular hypotensive agent. This document provides a comprehensive technical overview of the current understanding of this compound's effect on intraocular pressure (IOP), drawing from available preclinical research. Evidence suggests that this compound can effectively lower IOP, with a mechanism of action likely involving the G protein-coupled receptor 18 (GPR18). This guide synthesizes the available quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways to support further research and development in this area.
Quantitative Data on Intraocular Pressure Reduction
The primary investigation into the effects of various cannabinoids on intraocular pressure, including this compound, was conducted by ElSohly et al. in 1984. The study utilized a rabbit model to screen 32 different cannabinoids. While the full detailed quantitative data for this compound from this study is not publicly available in its entirety, the research confirmed that this compound was among the cannabinoids that demonstrated activity in lowering IOP. The study administered the compounds intravenously, with some also tested topically.
Table 1: Summary of this compound's Effect on Intraocular Pressure (Preclinical Data)
| Compound | Animal Model | Route of Administration | Observed Effect on IOP | Putative Receptor Target | Reference |
| This compound (CBTC) | Rabbit | Intravenous | Reduction | GPR18 | ElSohly et al., 1984 |
Further research is required to fully quantify the dose-response relationship, duration of action, and optimal formulation for this compound's IOP-lowering effects.
Proposed Mechanism of Action: The GPR18 Signaling Pathway
While the precise signaling cascade of this compound in the eye is yet to be fully elucidated, current evidence strongly points towards the involvement of the G protein-coupled receptor 18 (GPR18) as a key mediator of its IOP-lowering effects.
GPR18 is expressed in ocular tissues relevant to IOP regulation, including the ciliary body and trabecular meshwork. Activation of GPR18 by its endogenous ligand, N-arachidonoyl glycine (B1666218) (NAGly), has been shown to reduce IOP in murine models, independently of the classical cannabinoid receptors CB1 and CB2. It is hypothesized that this compound acts as an agonist at the GPR18 receptor, initiating a signaling cascade that leads to a decrease in intraocular pressure. This may occur through mechanisms such as increased aqueous humor outflow or decreased aqueous humor production.
Experimental Protocols
The following sections detail the general methodologies employed in the key experiments cited in this guide.
Animal Model and Husbandry
-
Species: New Zealand White rabbits are a commonly used model for ocular pharmacology studies due to the anatomical similarities of their eyes to human eyes.
-
Housing: Animals should be housed in individual cages under controlled environmental conditions (temperature, humidity, and a 12-hour light/dark cycle) with ad libitum access to food and water.
-
Ethics: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.
Intravenous Administration of this compound
This protocol outlines the general steps for intravenous administration of test compounds to rabbits, as was performed in the ElSohly et al. (1984) study.
Topical Ocular Administration
For topical administration studies, the following general protocol can be followed:
-
Restraint: The rabbit is gently restrained to minimize movement and stress.
-
Instillation: A precise volume of the this compound formulation (e.g., in a microemulsion or cyclodextrin (B1172386) vehicle to enhance penetration) is instilled into the lower conjunctival sac of one eye. The contralateral eye may receive a vehicle control.
-
Observation: The animal is observed to ensure the drop is not immediately blinked out. The time of administration is recorded.
Measurement of Intraocular Pressure (Tonometry)
-
Instrumentation: A calibrated tonometer, such as a rebound tonometer (e.g., TonoVet®) or an applanation tonometer, is used to measure IOP.
-
Procedure:
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride) is applied to the cornea to minimize discomfort.
-
The tonometer probe is gently brought into contact with the central cornea, perpendicular to its surface.
-
Multiple readings are taken for each eye at specified time points post-administration of the test compound.
-
The mean of the readings is calculated to determine the IOP at each time point.
-
-
Baseline Measurement: Baseline IOP is measured in both eyes prior to the administration of any test substance.
Future Directions and Considerations
The initial findings on this compound's ability to lower intraocular pressure are promising; however, significant research is required to validate its therapeutic potential for glaucoma. Key areas for future investigation include:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound following ocular administration. Dose-ranging studies are essential to determine the optimal concentration for IOP reduction and to assess the duration of action.
-
Formulation Development: Due to the lipophilic nature of cannabinoids, developing effective topical formulations that can penetrate the cornea and reach target tissues in therapeutic concentrations is a critical challenge. The use of novel drug delivery systems, such as microemulsions, nanoparticles, or cyclodextrins, should be explored.
-
Mechanism of Action: Further studies are required to definitively confirm that this compound's IOP-lowering effect is mediated through the GPR18 receptor and to elucidate the downstream signaling pathways involved.
-
Safety and Toxicology: Comprehensive preclinical safety and toxicology studies are necessary to evaluate the potential for local and systemic side effects following acute and chronic administration of this compound.
-
Neuroprotective Effects: Given that other cannabinoids have shown neuroprotective properties, investigating whether this compound can protect retinal ganglion cells from damage in glaucoma models would be a valuable area of research.
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Cannabicitran (CBT)
Introduction
Cannabicitran (CBT) is a minor phytocannabinoid found in Cannabis sativa. Unlike major cannabinoids such as THC and CBD, CBT is typically present in low concentrations, making direct isolation challenging.[1] Consequently, laboratory synthesis is the primary method for obtaining pure CBT for research and development. These application notes provide detailed protocols for two common laboratory-scale synthesis routes for this compound, targeting researchers, scientists, and drug development professionals. The methodologies are based on established chemical transformations, primarily the synthesis from olivetol (B132274) and citral (B94496) to form a precursor, followed by thermal conversion to CBT.
Potential Mechanism of Action
While research into the specific signaling pathways of this compound is still in early stages, preliminary evidence suggests potential interactions with the endocannabinoid system. It is hypothesized that CBT may bind to cannabinoid receptors CB1 and CB2, although the exact mechanisms and effects are not yet fully understood.[2] Additionally, early studies have shown that CBT can reduce intraocular pressure in rabbits, which may indicate agonist activity at the GPR18 receptor, a known target for several cannabinoids.[3][4]
Protocol 1: Two-Step Synthesis of this compound from Olivetol and Citral
This protocol outlines a two-step process. The first step involves the synthesis of Cannabichromene (B1668259) (CBC) from olivetol and citral, where CBT is generated as a co-product. The second, optional step involves the thermal conversion of the resulting CBC to further increase the yield of CBT.
Step 1: Synthesis of a Cannabichromene (CBC) and this compound (CBT) Mixture
This step is based on the condensation reaction between olivetol and citral in the presence of an amine catalyst.
Materials and Reagents:
-
Olivetol
-
Citral
-
t-Butylamine
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Set up a 100 mL three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stir bar.
-
In the flask, combine 5.0 g of olivetol (27.8 mmol) and 2.03 g of t-butylamine (27.8 mmol) in 55 mL of toluene.[5]
-
Heat the mixture to 50-60°C while stirring.[5]
-
Slowly add 4.23 g of citral (27.8 mmol) dropwise to the reaction mixture using the dropping funnel.[5]
-
After the addition is complete, heat the mixture to reflux and maintain for 9 hours.[5]
-
Monitor the reaction progress using a suitable analytical technique, such as HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude reaction mixture. This mixture will contain CBC, CBT, and other byproducts.[5]
Step 2: Thermal Conversion of CBC to CBT (Optional)
This step can be performed on the crude mixture from Step 1 to increase the concentration of CBT.
Materials and Reagents:
-
Crude product from Step 1
-
Pear-shaped flask with a Schlenk tube
-
High-vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Transfer the crude reaction mixture (containing CBC) to a pear-shaped flask equipped with a Schlenk tube.[1]
-
Heat the flask to 200°C under a reduced pressure of 0.3 bar.[1]
-
Maintain these conditions for up to 24 hours. The conversion of CBC to CBT can be monitored over time by taking aliquots and analyzing them via HPLC.[1]
-
After the desired level of conversion is achieved, cool the flask to room temperature to obtain the crude CBT resin.[1]
Protocol 2: Direct Thermal Conversion of Purified Cannabichromene (CBC) to this compound (CBT)
This protocol is suitable for when purified CBC is available as the starting material. It is a solvent-less, enthalpy-induced intramolecular cyclization.[1]
Materials and Reagents:
-
Purified Cannabichromene (CBC)
-
Pear-shaped flask with a Schlenk tube
-
High-vacuum pump
-
Heating mantle with thermometer and temperature controller
Procedure:
-
Place 5 g of purified Cannabichromene (CBC) into a pear-shaped flask fitted with a Schlenk tube and a thermometer.[1]
-
Heat the flask to 200°C.[1]
-
Reduce the pressure to 0.3 bar.[1]
-
Maintain the reaction under these solvent-less conditions for 24 hours.[1]
-
Monitor the reaction progress by HPLC at various time points (e.g., 3h, 6h, 24h) to determine the ratio of CBT to CBC.[1]
-
Upon completion, cool the flask to yield the crude this compound resin.[1]
Purification of this compound
The crude CBT resin obtained from either protocol requires purification to isolate CBT from unreacted starting materials and byproducts.
Method 1: Distillation
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
Procedure:
-
Set up the short-path distillation apparatus.
-
Transfer the crude this compound resin into the boiling flask.
-
Heat the apparatus to 100°C under a high vacuum (e.g., 0.34 mbar).[1]
-
Collect the distilled fraction, which will be the purified this compound resin.
Method 2: Reversed-Phase Flash Chromatography
This method is effective due to CBT's high lipophilicity compared to other cannabinoids.[6]
Equipment and Reagents:
-
Automated flash chromatography system with UV detection
-
Reversed-phase C18 column
-
Methanol or Ethanol
-
Deionized Water
Procedure:
-
Dissolve the crude CBT resin in a minimal amount of the initial mobile phase solvent.
-
Equilibrate the C18 column with the starting mobile phase (e.g., 80:20 methanol/water).[6]
-
Load the dissolved sample onto the column.
-
Run a step gradient, for example, from 80:20 methanol/water to 100% methanol, to elute the compounds.[6]
-
Monitor the elution using a UV detector. This compound has characteristic UV absorption maxima at 212 nm and 282 nm.[6]
-
Collect the fractions corresponding to the CBT peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified CBT.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the synthesis and purification of this compound.
Table 1: Reaction Conditions and Product Composition for Synthesis from Olivetol and Citral (Protocol 1, Step 1)
| Parameter | Value | Reference |
| Reactants | ||
| Olivetol | 5 g (27.8 mmol) | [5] |
| Citral | 4.23 g (27.8 mmol) | [5] |
| t-Butylamine | 2.03 g (27.8 mmol) | [5] |
| Toluene | 55 mL | [5] |
| Reaction Conditions | ||
| Temperature | Reflux | [5] |
| Time | 9 hours | [5] |
| Crude Product Composition | ||
| Cannabichromene (CBC) | 59.46% | [5] |
| This compound (CBT) | 5.04% | [5] |
Table 2: Reaction Conditions for Thermal Conversion of CBC to CBT (Protocol 2)
| Parameter | Value | Reference |
| Starting Material | ||
| Cannabichromene (CBC) | 5 g | [1] |
| Reaction Conditions | ||
| Temperature | 200°C | [1] |
| Pressure | 0.3 bar | [1] |
| Time | 24 hours | [1] |
| Conditions | Solvent-less | [1] |
Table 3: Purification Parameters and Results
| Parameter | Value | Reference |
| Purification Method | Distillation | [1] |
| Temperature | 100°C | [1] |
| Pressure | 0.34 mbar | [1] |
| Purity Achieved | 96% w/w | [1] |
| General Achievable Yield | ≥ 30% | [1] |
| General Achievable Purity | ≥ 90% | [1] |
Visualizations
Caption: Workflow for the Two-Step Synthesis of this compound.
Caption: Workflow for the Direct Thermal Conversion of CBC to CBT.
Caption: Hypothesized Signaling Pathways of this compound (CBT).
References
- 1. CA3152653A1 - this compound compositions and methods of synthesizing this compound - Google Patents [patents.google.com]
- 2. extractlabs.com [extractlabs.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. canatura.com [canatura.com]
- 5. WO2021222609A1 - Methods of preparing synthetic cannabichromene and this compound and derivatives thereof - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
Application Note: Purification of Cannabicitran (CBT) using Flash Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabicitran (CBT), a lesser-known cannabinoid found in Cannabis sativa, is gaining interest within the research and pharmaceutical sectors.[1][2] Structurally, CBT is a tetracyclic diether with a molecular weight of 314.5 g/mol , sharing the same molecular formula (C21H30O2) as other prominent cannabinoids like THC and CBD.[3][4][5] A key distinguishing feature of this compound is the absence of free phenolic groups, rendering it more lipophilic and hydrophobic compared to other major cannabinoids.[3] This unique chemical property is advantageous for its separation and purification from complex cannabis extracts.
Flash chromatography presents a rapid and efficient method for isolating individual cannabinoids from crude extracts.[6][7] This application note provides a detailed protocol for the purification of this compound using reversed-phase flash chromatography, a technique particularly well-suited for separating compounds based on their hydrophobicity.[3] The provided methodology enables the isolation of high-purity CBT, a critical step for further pharmacological and clinical investigations. While research into the specific biological activities of this compound is ongoing, preliminary studies suggest potential therapeutic applications, including the activation of GPR18 receptors, which are involved in regulating intraocular pressure.[8]
Experimental Protocol
This protocol outlines the materials and methodology for the purification of this compound from a cannabis distillate using reversed-phase flash chromatography.
Materials and Reagents
-
Cannabis distillate containing this compound
-
Methanol (B129727) (HPLC grade)
-
Water (deionized or distilled)
-
Flash chromatography system with a UV detector
-
Reversed-phase C18 flash column
-
Sample loading pump and injection module
-
Fraction collector
-
Rotary evaporator
Sample Preparation
-
Dissolve the cannabis distillate in a minimal amount of the initial mobile phase (80:20 methanol/water) to create a concentrated sample solution.
-
Ensure the sample is fully dissolved. If necessary, sonicate the solution for a few minutes.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Flash Chromatography Procedure
-
Equilibrate the reversed-phase C18 flash column with the initial mobile phase (80% methanol in water) until a stable baseline is achieved on the UV detector.
-
Load the prepared sample onto the column.
-
Begin the chromatography run using the gradient profile outlined in Table 1.
-
Monitor the separation process using a UV detector at wavelengths of 212 nm and 282 nm, which are the UV absorption maxima for this compound.[3]
-
Collect fractions as the peaks elute from the column. This compound is expected to be one of the last cannabinoids to elute due to its high hydrophobicity.[3]
-
After the run is complete, wash the column with 100% methanol to remove any remaining compounds.
-
Analyze the collected fractions for purity using an appropriate analytical method, such as HPLC-UV or LC-MS.
-
Pool the fractions containing pure this compound and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
The following table summarizes the key parameters and expected results for the flash chromatography purification of this compound.
| Parameter | Value |
| Stationary Phase | Reversed-Phase C18 Silica Gel |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient Profile | Time (min) |
| 0-5 | |
| 5-20 | |
| 20-30 | |
| Flow Rate | 50 mL/min (example, scalable) |
| Detection Wavelengths | 212 nm and 282 nm |
| Expected Elution Order | CBD -> THC -> this compound (CBT) |
| Expected Purity | >95% |
| Expected Recovery | >90% |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Potential Signaling Pathway of this compound
While the precise signaling mechanisms of this compound are still under investigation, preliminary evidence suggests its interaction with G protein-coupled receptors, such as GPR18.[8] The following diagram illustrates a hypothetical signaling cascade that could be initiated by this compound, based on known cannabinoid receptor signaling pathways.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. gvbbiopharma.com [gvbbiopharma.com]
- 2. A Complete Guide to this compound (CBT) - The Hemptender [thehemptender.com]
- 3. biotage.com [biotage.com]
- 4. This compound | C21H30O2 | CID 101820920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. rootsciences.com [rootsciences.com]
- 7. Separation of cannabinoids by Flash chromatography | Buchi.com [buchi.com]
- 8. canatura.com [canatura.com]
Application Notes and Protocols for the Isolation of Cannabicitran from Cannabis Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabicitran (CBT) is a minor phytocannabinoid found in Cannabis sativa, particularly in hemp strains with high concentrations of cannabidiol (B1668261) (CBD).[1] Unlike the more abundant cannabinoids such as THC and CBD, the biological activities of CBT are not yet extensively studied. Structurally, CBT is a diether and shares the same molecular weight (314 g/mol ) as several other cannabinoids, including CBD and THC.[1] Its unique chemical structure, lacking free phenolic hydroxyl groups, results in high lipophilicity, which can be leveraged for its purification.[1] These application notes provide a comprehensive overview and detailed protocols for the isolation of this compound from cannabis extracts, intended for research and drug development purposes.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound (CBT)
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₂ | [1] |
| Molecular Weight | 314.46 g/mol | [1] |
| Chemical Structure | Diether | [1] |
| UV Absorption Maxima | 212 nm, 282 nm | [1] |
Note: Quantitative data on the yield and purity of this compound from cannabis extracts is not widely available in the reviewed literature. The yield of minor cannabinoids is generally low and highly dependent on the starting plant material and extraction and purification methods used.
Experimental Protocols
Protocol 1: Extraction and Preparation of Crude Cannabis Extract
This protocol outlines the initial steps to obtain a crude extract from cannabis biomass, which will then be subjected to purification.
1.1. Decarboxylation: Decarboxylation is a crucial step to convert the acidic forms of cannabinoids (e.g., CBDA, THCA) into their neutral, active forms (e.g., CBD, THC). This is achieved by heating the plant material.
-
Procedure:
-
Preheat an oven to 110-120°C.
-
Grind the dried cannabis plant material to a coarse powder.
-
Spread the ground material evenly on a baking sheet.
-
Heat in the oven for 30-60 minutes.[2] The time can be adjusted based on the specific cannabinoid profile and desired level of decarboxylation.
-
Allow the material to cool to room temperature.
-
1.2. Solvent Extraction: This step involves using a solvent to extract cannabinoids and other compounds from the decarboxylated plant material.
-
Materials:
-
Decarboxylated cannabis material
-
Ethanol (B145695) (food-grade)
-
Filter paper
-
Rotary evaporator
-
-
Procedure:
-
Submerge the decarboxylated plant material in cold ethanol.
-
Agitate the mixture for 3-5 minutes to dissolve the cannabinoids.
-
Filter the mixture through filter paper to remove solid plant material.
-
Concentrate the resulting ethanol extract using a rotary evaporator to remove the ethanol, yielding a crude cannabis oil.
-
1.3. Winterization (Dewaxing): Winterization is performed to remove waxes, lipids, and other undesirable compounds from the crude extract.
-
Procedure:
-
Dissolve the crude cannabis oil in ethanol, typically at a 10:1 ethanol-to-oil ratio.[3]
-
Place the solution in a freezer at -20°C for 24-48 hours.[4] This will cause the waxes and lipids to precipitate.
-
Filter the cold solution through filter paper to remove the precipitated waxes.[4]
-
Remove the ethanol from the filtered solution using a rotary evaporator to obtain a winterized cannabis extract.
-
Protocol 2: Isolation of this compound by Reversed-Phase Flash Chromatography
This protocol describes the purification of this compound from the winterized cannabis extract using flash chromatography.
-
Materials and Equipment:
-
Winterized cannabis extract
-
Silica gel C18 flash chromatography column
-
Automated flash chromatography system with a UV detector
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ethanol (HPLC grade)
-
-
Procedure:
-
Sample Preparation: Dissolve the winterized cannabis extract in a minimal amount of the initial mobile phase (e.g., 80% methanol in water).
-
Column Equilibration: Equilibrate the C18 flash chromatography column with the initial mobile phase.
-
Chromatographic Separation:
-
Load the prepared sample onto the column.
-
Elute the cannabinoids using a step gradient of methanol in water or ethanol in water. A suggested gradient is as follows:[1]
-
Step 1: 80:20 Methanol:Water
-
Step 2: 100:0 Methanol
-
-
The highly lipophilic nature of CBT will cause it to be well-retained on the reversed-phase column, eluting after more polar cannabinoids like CBD and THC.[1]
-
-
Fraction Collection:
-
Monitor the elution profile using the UV detector at the characteristic wavelengths for CBT (212 nm and 282 nm).[1]
-
Collect the fractions corresponding to the peak of interest.
-
-
Solvent Evaporation: Evaporate the solvent from the collected fractions using a rotary evaporator to obtain purified this compound.
-
Purity Analysis: Assess the purity of the isolated CBT using analytical High-Performance Liquid Chromatography (HPLC) with a UV detector.[5]
-
Visualizations
Cannabinoid Biosynthesis Pathway
Caption: A simplified diagram of the cannabinoid biosynthesis pathway leading to major cannabinoids and the hypothesized formation of this compound.
Experimental Workflow for this compound Isolation
Caption: A step-by-step workflow for the isolation and purification of this compound from cannabis biomass.
Hypothesized Signaling Pathway of this compound
Disclaimer: The signaling pathway for this compound has not been definitively elucidated. The following diagram is based on the hypothesis that CBT may act as an agonist at the GPR18 receptor, similar to other cannabinoids that have been shown to reduce intraocular pressure.
Caption: A hypothesized signaling pathway for this compound, suggesting its potential interaction with the GPR18 receptor.
References
Analytical Techniques for the Identification and Quantification of Cannabicitran (CBT)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabicitran (CBT) is a lesser-known phytocannabinoid found in Cannabis sativa. As interest in the therapeutic potential of minor cannabinoids grows, robust and validated analytical methods for their identification and quantification are crucial for research, drug development, and quality control. This document provides detailed application notes and experimental protocols for the analysis of CBT using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques Overview
The selection of an analytical technique for CBT analysis depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-DAD is a widely accessible and robust technique suitable for routine quantification of CBT in various cannabis products. It offers good precision and accuracy but may have limitations in sensitivity and selectivity for trace-level analysis in complex matrices.
-
GC-MS provides high chromatographic resolution and is a powerful tool for the identification of CBT based on its mass spectrum. Derivatization is typically required to improve the volatility and thermal stability of the analyte.
-
LC-MS/MS is the most sensitive and selective technique for the quantification of CBT, especially at low concentrations in complex biological matrices. It utilizes Multiple Reaction Monitoring (MRM) for highly specific detection and quantification.
Logical Relationship of Analytical Techniques
Caption: Logical flow for selecting an analytical technique for CBT analysis.
Data Presentation: Quantitative Method Parameters
The following table summarizes the quantitative performance parameters of the analytical methods for this compound.
| Analytical Technique | Analyte | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| GC-FID * | This compound (CBT) | 0.1 | 0.25 - 0.5 | 90 - 107 | [1] |
| HPLC-DAD | General Cannabinoids | 0.05 - 0.13 | 0.50 - 0.61 | 98 - 102 | [2] |
| GC-MS | General Cannabinoids | 0.01 | 0.2 | >90 | [3][4] |
| LC-MS/MS | General Cannabinoids | ~0.0001 | ~0.0002 | 94.2 - 112.7 | [5][6] |
*Note: Data for GC-FID is provided as a reference for a validated method that includes CBT. Specific quantitative data for HPLC-DAD, GC-MS, and LC-MS/MS for CBT is limited in publicly available literature, and the provided ranges for general cannabinoids can be used as a starting point for method development and validation.
Experimental Protocols
Sample Preparation Workflow
A generalized workflow for the preparation of cannabis samples for cannabinoid analysis is presented below. The specific steps may need to be optimized based on the sample matrix.
Caption: General sample preparation workflow for CBT analysis.
Detailed Protocol for Sample Preparation:
-
Homogenization:
-
For solid samples like cannabis flower, cryogenically grind the material to a fine, homogenous powder. This preserves volatile and thermally labile compounds.[3]
-
For liquid or semi-solid samples like oils and extracts, ensure thorough mixing.
-
-
Extraction:
-
Weigh an appropriate amount of the homogenized sample (e.g., 100 mg of flower or 10 mg of extract) into a centrifuge tube.
-
Add a suitable extraction solvent. A mixture of methanol (B129727) and chloroform (B151607) (9:1 v/v) or ethanol are commonly used.[6]
-
Perform ultrasound-assisted extraction for approximately 20-30 minutes to ensure efficient extraction of cannabinoids.[7]
-
Alternatively, vortex the sample for 1-2 minutes followed by shaking for 30 minutes.
-
-
Filtration and Dilution:
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Dilute the filtered extract with the mobile phase or an appropriate solvent to bring the analyte concentration within the calibration range of the instrument.
-
HPLC-DAD Method for this compound Quantification
This method is suitable for the routine quantification of CBT in cannabis extracts and products where concentration levels are expected to be in the µg/mL range or higher.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a Diode-Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with a suitable percentage of B (e.g., 70%), and run a linear gradient to a higher percentage of B (e.g., 95%) over 10-15 minutes.
-
Hold at the high percentage of B for a few minutes to elute all compounds.
-
Return to the initial conditions and equilibrate the column for the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-10 µL
-
DAD Wavelengths: Monitor at 212 nm and 282 nm for CBT. A broader range (e.g., 200-400 nm) should be scanned to check for co-eluting peaks and for the analysis of other cannabinoids.
Method Validation Parameters (General Guidance):
-
Linearity: Prepare a series of calibration standards of CBT (e.g., 0.5 - 100 µg/mL) and inject them to construct a calibration curve. The correlation coefficient (r²) should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.[2]
-
Accuracy and Precision: Analyze quality control (QC) samples at different concentration levels to determine the accuracy (closeness to the true value) and precision (repeatability).
-
Recovery: Spike a blank matrix with a known amount of CBT and perform the entire sample preparation and analysis procedure to determine the percentage of analyte recovered.
GC-MS Method for this compound Identification and Quantification
This method is suitable for both the identification and quantification of CBT. Derivatization is necessary to prevent the thermal degradation of cannabinoids in the hot GC inlet.
Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: e.g., 150 °C, hold for 1 min.
-
Ramp to a final temperature of e.g., 300 °C at a rate of 10-20 °C/min.
-
Hold at the final temperature for 2-5 minutes.
-
-
Injector Temperature: 280 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification.
Derivatization Protocol:
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70-80 °C for 20-30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Method Validation Parameters:
-
Similar to the HPLC-DAD method, validate for linearity, LOD, LOQ, accuracy, precision, and recovery. For SIM mode, select characteristic ions of the silylated CBT derivative for quantification and confirmation.
LC-MS/MS Method for this compound Quantification
This highly sensitive and selective method is ideal for trace-level quantification of CBT in complex matrices such as biological fluids.
Instrumentation and Conditions:
-
LC-MS/MS System: A Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
-
Column and Mobile Phase: Similar to the HPLC-DAD method, a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid is typically used.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used for cannabinoids.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the molecular ion of CBT, [M+H]⁺) and specific product ions generated through collision-induced dissociation (CID).
MRM Transitions for this compound (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |
| This compound (CBT) | 315.2 | To be determined | To be determined | To be determined |
To determine the MRM transitions, the protonated molecule [M+H]⁺ of CBT (m/z 315.2) would be isolated in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions would be scanned in the third quadrupole (Q3). The most intense and stable fragment ions would be selected as the quantifier and qualifier ions.
Method Validation Parameters:
-
Validate for linearity, LOD, LOQ, accuracy, precision, recovery, and matrix effects. Matrix effects should be carefully evaluated, especially when analyzing complex biological samples.
Signaling Pathway and Experimental Workflow Visualization
Currently, there is limited specific information available in the public domain regarding signaling pathways directly modulated by this compound. Research into the pharmacological activity of minor cannabinoids is ongoing.
The following diagram illustrates a comprehensive experimental workflow for the analysis of CBT in a research setting.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CBT) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. future4200.com [future4200.com]
- 6. pharma-lab.eu [pharma-lab.eu]
- 7. agilent.com [agilent.com]
Mass Spectrometry Analysis of Cannabicitran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabicitran (CBT) is a lesser-known phytocannabinoid found in Cannabis sativa. As interest in the therapeutic potential of minor cannabinoids grows, robust and reliable analytical methods for their identification and quantification are crucial for research, quality control, and drug development. Mass spectrometry (MS), coupled with chromatographic techniques such as liquid chromatography (LC) and gas chromatography (GC), offers the high sensitivity and selectivity required for the analysis of cannabinoids in complex matrices. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound.
Chemical Information
| Property | Value |
| Molecular Formula | C₂₁H₃₀O₂ |
| Molecular Weight | 314.5 g/mol [1] |
| Exact Mass | 314.22458 Da[1] |
| Structure | A tetracyclic diether phytocannabinoid |
Application Note 1: Quantitative Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This application note describes a sensitive and selective method for the quantification of this compound in various matrices using LC-MS/MS with multiple reaction monitoring (MRM).
Principle
Liquid chromatography separates this compound from other cannabinoids and matrix components. The analyte is then ionized, typically by electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer. The precursor ion corresponding to the molecular weight of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This highly selective detection method allows for accurate quantification even at low concentrations.
Suggested LC-MS/MS Parameters
The following parameters are suggested as a starting point for method development. Optimization will be required for specific instrumentation and matrices.
Table 1: Suggested LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 70% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| MRM Transitions (Predicted) | |
| Precursor Ion (m/z) | 315.2 |
| Product Ion 1 (Quantifier) | 193.1 |
| Collision Energy 1 | 25 V |
| Product Ion 2 (Qualifier) | 259.2 |
| Collision Energy 2 | 20 V |
Note: As this compound is isomeric with other cannabinoids like THC and CBD, chromatographic separation is essential for accurate quantification. The provided MRM transitions are based on common fragmentation patterns for this class of compounds and should be confirmed with a certified reference standard.
Quantitative Data (Hypothetical - for illustrative purposes)
Table 2: Hypothetical Performance Characteristics of the LC-MS/MS Method
| Parameter | Expected Value |
| Retention Time | ~ 4.5 min |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | 90 - 110% |
Application Note 2: Identification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This application note outlines a method for the identification of this compound using GC-MS. Due to the thermal lability of some cannabinoids, derivatization may be necessary for quantitative analysis, though for qualitative identification, it may not be required if acidic cannabinoids are not of interest.
Principle
GC separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase. In the mass spectrometer, molecules are typically ionized by electron ionization (EI), which induces fragmentation. The resulting fragmentation pattern is a chemical fingerprint that can be used for structural elucidation and library matching.
Suggested GC-MS Parameters
Table 3: Suggested GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Gas Chromatography | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Scan Range | 50 - 550 m/z |
Predicted Fragmentation Pattern
The EI fragmentation of this compound is expected to yield several characteristic ions. The molecular ion (M⁺) at m/z 314 is anticipated. Other significant fragments would likely arise from the cleavage of the ether bridges and the alkyl side chain.
Table 4: Predicted Major EI-MS Fragment Ions for this compound
| m/z | Proposed Fragment Identity |
| 314 | Molecular Ion [M]⁺ |
| 299 | [M - CH₃]⁺ |
| 271 | [M - C₃H₇]⁺ |
| 258 | Retro-Diels-Alder fragmentation product |
| 231 | Further fragmentation product |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Cannabis Oil
-
Weighing: Accurately weigh 100 mg of the homogenized cannabis oil into a 15 mL centrifuge tube.
-
Dilution: Add 10 mL of methanol (B129727) to the tube.
-
Vortexing: Vortex the sample for 1 minute to ensure complete dissolution.
-
Sonication: Sonicate the sample for 10 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Further Dilution: Take 100 µL of the supernatant and dilute it with 900 µL of methanol:water (1:1, v/v).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: Inject the sample into the LC-MS/MS system.
Protocol 2: General Workflow for Cannabinoid Analysis
Caption: General workflow for the mass spectrometric analysis of this compound.
Putative Signaling Pathway of this compound
While the specific signaling pathways of this compound are still under investigation, preliminary evidence suggests it may act as an agonist at the N-arachidonylglycine receptor (GPR18). The activation of GPR18, a G-protein coupled receptor, can initiate several downstream signaling cascades.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantitative Analysis of Cannabicitran (CBT)
Introduction
Cannabicitran (CBT) is a minor cannabinoid found in Cannabis sativa. As research into the therapeutic potential of various cannabinoids expands, robust and reliable analytical methods for the accurate quantification of these compounds are crucial for researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely accepted and reliable technique for the analysis of cannabinoids, offering the advantage of quantifying both neutral and acidic forms without the need for derivatization.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound in various matrices using a validated HPLC-UV method.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other cannabinoids and matrix components. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of water and acetonitrile, both with a formic acid modifier. Detection and quantification are performed using a UV detector, leveraging the UV absorbance of this compound.[3]
Quantitative Data Summary
While specific quantitative validation data for this compound is not extensively detailed in publicly available literature, the following table summarizes the expected performance characteristics based on a validated method for a comprehensive mixture of 21 cannabinoids, including CBT.
| Parameter | Expected Value | Reference |
| Retention Time (RT) | Analyte-specific, dependent on exact conditions | General Cannabinoid Analysis |
| Linearity (R²) | ||
| ≥ 0.999 | [3] | |
| Calibration Range | 0.5 - 85 mg/L | [3] |
| Limit of Detection (LOD) | Method-dependent, typically in the low µg/mL range | General Cannabinoid Analysis |
| Limit of Quantification (LOQ) | Method-dependent, typically in the low to mid µg/mL range | General Cannabinoid Analysis |
| UV Absorbance Maxima | 212 nm, 282 nm |
Experimental Protocol
This protocol is based on a validated method for the simultaneous determination of 21 cannabinoids, including this compound.
1. Instrumentation and Materials
-
HPLC System: An integrated HPLC system with a UV or Diode Array Detector (DAD), such as the Shimadzu Cannabis Analyzer for Potency™.[3]
-
Analytical Column: A reversed-phase C18 column (e.g., 150 mm x 3.0 mm, 2.7 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
This compound (CBT) certified reference material (CRM)
-
Methanol (B129727) (HPLC grade, for sample and standard preparation)
-
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 150 mm x 3.0 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | As required for optimal separation |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 228 nm |
| Run Time | Approximately 15 minutes |
3. Standard Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of CBT CRM and dissolve it in methanol to obtain the desired concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard solution with methanol to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 85 µg/mL).
4. Sample Preparation
The sample preparation method will vary depending on the matrix. The following are general guidelines.
-
Plant Material (Flowers, Biomass):
-
Homogenize the sample.
-
Accurately weigh a representative portion of the homogenized sample.
-
Extract with a suitable solvent (e.g., methanol or ethanol) using sonication or vortexing.
-
Centrifuge to pellet solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Oils and Tinctures:
-
Accurately weigh the sample into a volumetric flask.
-
Dilute with a suitable solvent (e.g., methanol or a methanol/ethanol mixture) to the desired concentration.
-
Vortex to ensure homogeneity.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area of CBT against the concentration of the calibration standards.
-
Determine the concentration of CBT in the samples by interpolating their peak areas from the calibration curve.
Visualizations
References
Application Notes and Protocols for Investigating Cannabicitran (CBT) Interaction with Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabicitran (CBT) is a lesser-known phytocannabinoid found in the Cannabis plant.[1][2][3][4] Unlike the more well-known cannabinoids such as THC, CBT is reported to be non-psychoactive.[1][4][5] Preliminary research suggests that CBT may possess therapeutic potential, including anti-inflammatory, analgesic, and neuroprotective properties.[5] The precise mechanisms of action are still under investigation, and there are conflicting reports regarding its interaction with the primary cannabinoid receptors, CB1 and CB2.[5] Some evidence suggests a higher affinity for CB2 receptors, which are predominantly expressed in the peripheral immune system, while other reports indicate interactions with CB1 receptors in the central nervous system.[5] Further research is necessary to fully elucidate the pharmacological profile of CBT.
These application notes provide a comprehensive overview of established protocols to characterize the interaction of this compound with cannabinoid receptors. The following sections detail experimental designs for determining binding affinity, functional activity, and downstream signaling pathways.
Data Presentation: Characterizing this compound's Receptor Interaction Profile
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only. Comprehensive experimental studies are required to determine the actual binding affinities and functional potencies of this compound.
Table 1: Hypothetical Binding Affinity of this compound (CBT) at Human Cannabinoid Receptors
| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line |
| This compound (CBT) | hCB1 | 150 | [³H]CP-55,940 | HEK293 |
| This compound (CBT) | hCB2 | 75 | [³H]CP-55,940 | CHO-K1 |
| CP-55,940 (Control) | hCB1 | 0.9 | [³H]CP-55,940 | HEK293 |
| CP-55,940 (Control) | hCB2 | 0.5 | [³H]CP-55,940 | CHO-K1 |
Table 2: Hypothetical Functional Activity of this compound (CBT) in Cannabinoid Receptor-Mediated Signaling
| Assay | Receptor | Compound | EC₅₀ (nM) | Eₘₐₓ (% of Control Agonist) | Cell Line |
| GTPγS Binding | hCB1 | This compound (CBT) | 250 | 60% | HEK293 |
| GTPγS Binding | hCB2 | This compound (CBT) | 120 | 75% | CHO-K1 |
| cAMP Inhibition | hCB1 | This compound (CBT) | 300 | 55% | CHO-hCB1 |
| cAMP Inhibition | hCB2 | This compound (CBT) | 150 | 80% | HEK-hCB2 |
| β-Arrestin Recruitment | hCB1 | This compound (CBT) | >1000 | <10% | U2OS |
| β-Arrestin Recruitment | hCB2 | This compound (CBT) | 800 | 25% | Tango GPCR-bla U2OS |
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors through competitive displacement of a high-affinity radiolabeled cannabinoid agonist, such as [³H]CP-55,940.
Materials:
-
HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Membrane preparation buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5 mg/mL BSA, pH 7.4).
-
Radioligand: [³H]CP-55,940.
-
Unlabeled competitor: this compound (CBT) and a known high-affinity ligand (e.g., CP-55,940) for determination of non-specific binding.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to high confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Increasing concentrations of unlabeled this compound.
-
A fixed concentration of [³H]CP-55,940 (typically at or near its K₋d value).
-
Cell membrane preparation (typically 20-50 µg of protein).
-
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, add a high concentration of an unlabeled high-affinity ligand (e.g., 10 µM CP-55,940).
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of CBT that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Radioligand Binding Assay Workflow
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors (prepared as in the radioligand binding assay).
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS.
-
This compound (CBT) and a known full agonist (e.g., CP-55,940).
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
GDP (final concentration typically 10-30 µM).
-
Increasing concentrations of this compound or a control agonist.
-
Cell membrane preparation (10-20 µg of protein).
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM) to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the filter-bound radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the binding in the presence of the agonist.
-
Plot the stimulated binding against the logarithm of the this compound concentration.
-
Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Eₘₐₓ (maximal effect) values from the dose-response curve.
-
GTPγS Binding Assay Workflow
cAMP Accumulation Assay
Cannabinoid receptors are typically coupled to Gᵢ/ₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing CB1 or CB2 receptors.
-
Cell culture medium.
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.
-
This compound (CBT) and a known agonist.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate and allow them to attach and grow overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with IBMX for 20-30 minutes to prevent cAMP degradation.
-
Add increasing concentrations of this compound or a control agonist.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (concentration for 50% inhibition) and the maximal inhibition from the curve.
-
cAMP Accumulation Assay Workflow
β-Arrestin Recruitment Assay
This assay determines if agonist binding to the cannabinoid receptor leads to the recruitment of β-arrestin, a key protein involved in receptor desensitization and G-protein-independent signaling.
Materials:
-
A cell line engineered for a β-arrestin recruitment assay (e.g., Tango™ GPCR-bla U2OS cells or PathHunter® eXpress GPCR Assay). These cells co-express the cannabinoid receptor and a β-arrestin fusion protein linked to a reporter system.
-
This compound (CBT) and a known β-arrestin-recruiting agonist.
-
Assay-specific reagents and detection substrates.
Protocol:
-
Cell Handling:
-
Follow the specific instructions provided by the assay manufacturer for cell culture and plating.
-
-
Compound Addition:
-
Add increasing concentrations of this compound or a control agonist to the plated cells.
-
Incubate for the recommended time (typically 1-4 hours) at 37°C.
-
-
Signal Detection:
-
Add the detection substrate provided with the assay kit.
-
Incubate for the specified duration to allow for the reporter signal to develop.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the reporter signal against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
-
Signaling Pathways
Upon activation by an agonist, cannabinoid receptors (CB1 and CB2) primarily couple to Gᵢ/ₒ proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway. Agonist binding can also lead to the recruitment of β-arrestin, which mediates receptor desensitization and can initiate G-protein-independent signaling.
Cannabinoid Receptor Signaling Pathways
References
- 1. pharmabinoid.eu [pharmabinoid.eu]
- 2. gvbbiopharma.com [gvbbiopharma.com]
- 3. canatura.com [canatura.com]
- 4. funwithdizzies.com [funwithdizzies.com]
- 5. vibebycalifornia.com [vibebycalifornia.com]
- 6. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Therapeutic Potential of Cannabicitran (CBT)
Introduction
Cannabicitran (CBT) is a lesser-known, non-psychoactive phytocannabinoid found in Cannabis sativa.[1][2] Unlike major cannabinoids such as THC and CBD, the therapeutic potential of CBT remains largely unexplored.[3] Preliminary research suggests that minor cannabinoids may offer unique therapeutic benefits by interacting with the human endocannabinoid system, which is a key regulator of processes like inflammation, pain, and mood.[3] Some evidence points towards potential anti-inflammatory, immunomodulatory, and neuroprotective effects.[4]
These application notes provide detailed protocols for a panel of cell-based assays designed to screen and characterize the therapeutic potential of this compound in two key areas: anti-inflammatory and neuroprotective effects.
Section 1: Assessment of Anti-Inflammatory Potential
Application Note: This section details a robust in vitro assay to determine if this compound can mitigate inflammatory responses. The protocol uses lipopolysaccharide (LPS) to induce an inflammatory cascade in macrophage cells, leading to the production of pro-inflammatory cytokines.[5][6] The potential of CBT to suppress this response is quantified by measuring the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), key mediators of inflammation.[7][8]
Protocol: Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This protocol measures the effect of CBT on the secretion of TNF-α and IL-6 from LPS-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (CBT), dissolved in DMSO
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Experimental Workflow Diagram:
Caption: Workflow for the anti-inflammatory cytokine assay.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 0.1 million cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[9]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell adherence.
-
CBT Pre-treatment: Prepare serial dilutions of CBT (e.g., 0.1, 1, 5, 10, 25 µM) in DMEM. The final DMSO concentration should be below 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add the CBT dilutions. Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
LPS Stimulation: Add LPS to all wells (except the "no treatment" control) to a final concentration of 1 µg/mL.
-
Final Incubation: Incubate the plate for an additional 24 hours at 37°C.[9]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the culture supernatant for cytokine analysis.[9]
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.[9][10] This typically involves coating a plate with a capture antibody, adding the supernatant, then adding a detection antibody and a substrate for colorimetric detection.[10]
Data Presentation: Hypothetical Anti-Inflammatory Activity of CBT
The results can be summarized to show the dose-dependent inhibitory effect of CBT on cytokine production.
| Treatment Group | CBT Conc. (µM) | TNF-α (pg/mL) ± SD | % Inhibition | IL-6 (pg/mL) ± SD | % Inhibition |
| Control (Unstimulated) | 0 | 25 ± 5 | - | 15 ± 4 | - |
| LPS + Vehicle (DMSO) | 0 | 1500 ± 120 | 0% | 2200 ± 180 | 0% |
| LPS + CBT | 1 | 1250 ± 98 | 16.7% | 1850 ± 150 | 15.9% |
| LPS + CBT | 5 | 800 ± 65 | 46.7% | 1100 ± 90 | 50.0% |
| LPS + CBT | 10 | 450 ± 40 | 70.0% | 650 ± 55 | 70.5% |
Signaling Pathway Visualization: Proposed Inhibition of NF-κB Pathway
The transcription factor NF-κB is a central mediator of inflammatory responses, inducing the expression of pro-inflammatory genes like TNF-α and IL-6.[7] A potential mechanism for CBT's anti-inflammatory action is the inhibition of this pathway.
Caption: Proposed inhibition of the NF-κB pathway by CBT.
Section 2: Assessment of Neuroprotective Potential
Application Note: This section describes an assay to evaluate this compound's ability to protect neuronal cells from oxidative stress, a key factor in neurodegenerative diseases.[11] The protocol uses hydrogen peroxide (H₂O₂) to induce oxidative damage in the human neuroblastoma cell line SH-SY5Y, a common model in neuroprotection studies.[12][13] Cell viability is measured using the MTT assay, which quantifies mitochondrial metabolic activity.[14][15]
Protocol: Protection Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This protocol assesses the cytoprotective effect of CBT against H₂O₂-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
This compound (CBT), dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
Experimental Workflow Diagram:
Caption: Workflow for the neuroprotective MTT assay.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density (e.g., 1x10⁴ cells/well) in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
CBT Pre-treatment: Replace the medium with fresh medium containing various concentrations of CBT (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate for 1 hour at 37°C.
-
Induction of Oxidative Stress: Add H₂O₂ to all wells (except the "untreated control") to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, to be determined empirically).[11]
-
Final Incubation: Incubate the plate for 24 hours.
-
MTT Assay: a. Carefully remove the culture medium. b. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. c. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals. d. Carefully aspirate the MTT solution. e. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Data Presentation: Hypothetical Neuroprotective Activity of CBT
The data should demonstrate CBT's ability to increase cell viability in a dose-dependent manner against H₂O₂-induced toxicity.
| Treatment Group | CBT Conc. (µM) | H₂O₂ Conc. (µM) | Absorbance (570 nm) ± SD | Cell Viability (%) |
| Control (Untreated) | 0 | 0 | 1.20 ± 0.08 | 100% |
| H₂O₂ + Vehicle (DMSO) | 0 | 150 | 0.62 ± 0.05 | 51.7% |
| H₂O₂ + CBT | 0.1 | 150 | 0.68 ± 0.06 | 56.7% |
| H₂O₂ + CBT | 1 | 150 | 0.85 ± 0.07 | 70.8% |
| H₂O₂ + CBT | 5 | 150 | 1.05 ± 0.09 | 87.5% |
| H₂O₂ + CBT | 10 | 150 | 1.12 ± 0.10 | 93.3% |
Logical Relationship Diagram: Assay Principle
This diagram illustrates the principle behind using the MTT assay to measure cytoprotection.
Caption: Principle of the neuroprotection assay.
References
- 1. What is this compound (CBT)? - Essentia Pura [essentiapura.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. gvbbiopharma.com [gvbbiopharma.com]
- 4. vibebycalifornia.com [vibebycalifornia.com]
- 5. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistryworldconference.com [chemistryworldconference.com]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. h-h-c.com [h-h-c.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. jnnp.bmj.com [jnnp.bmj.com]
- 13. mdpi.com [mdpi.com]
- 14. In vitro assessment of oxidative stress and apoptotic mechanisms of garlic extract in the treatment of acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Testing of Cannabicitran (CBT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabicitran (CBT) is a lesser-known, non-psychoactive cannabinoid found in the cannabis plant.[1][2][3] Preliminary research suggests that CBT may possess therapeutic potential in several areas, including the management of glaucoma, pain, and inflammation.[1][4][5] Notably, studies have indicated its ability to reduce intraocular pressure, a key factor in glaucoma, potentially through the activation of the GPR18 receptor.[3][5] Furthermore, early findings suggest anti-inflammatory and analgesic properties, making it a compound of interest for further investigation.[1]
These application notes provide detailed protocols for the in vivo evaluation of this compound in established animal models of glaucoma, inflammatory pain, and epilepsy. The aim is to offer a comprehensive guide for researchers to assess the pharmacological effects and therapeutic potential of CBT.
Animal Models for Glaucoma
Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells and damage to theoptic nerve, often associated with elevated intraocular pressure (IOP).[6] A variety of animal models are utilized to study the pathophysiology of glaucoma and to test potential therapeutic agents.[6][7][8] Rodents, rabbits, and non-human primates are commonly used species in glaucoma research.[6][7][9]
Laser-Induced Ocular Hypertension in Rodents
This model is widely used to mimic the elevated IOP observed in human glaucoma.[9]
Experimental Protocol:
-
Animal Selection: Adult male Wistar rats or C57BL/6 mice are suitable for this model.
-
Anesthesia: Anesthetize the animals using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, administered intraperitoneally).
-
Laser Photocoagulation:
-
Place the anesthetized animal on a stereotaxic frame.
-
Apply a topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) to the cornea of one eye.
-
Using a slit lamp and a laser delivery system (e.g., 532 nm diode laser), deliver laser spots to the trabecular meshwork.[9]
-
The contralateral eye will serve as the untreated control.
-
-
Post-Procedure Care: Apply an antibiotic ointment to the treated eye to prevent infection. Monitor the animals for any signs of distress or pain.
-
IOP Measurement:
-
Measure IOP in both eyes before the laser treatment (baseline) and at regular intervals post-treatment (e.g., daily for the first week, then weekly).
-
Use a tonometer (e.g., TonoLab) suitable for rodents.
-
-
CBT Administration:
-
Prepare CBT in a suitable vehicle (e.g., a mixture of ethanol, Cremophor EL, and saline).
-
Administer CBT via the desired route (e.g., intraperitoneal, oral gavage, or topical eye drops) at various doses.
-
A vehicle-treated group should be included as a control.
-
-
Outcome Measures:
-
Primary: Intraocular pressure (IOP).
-
Secondary: Retinal ganglion cell (RGC) function (e.g., using electroretinography - ERG), RGC survival (e.g., through histological analysis of retinal flat mounts), and optic nerve damage (e.g., using immunohistochemistry).
-
Data Presentation:
| Treatment Group | N | Baseline IOP (mmHg) | IOP Day 7 (mmHg) | IOP Day 14 (mmHg) | IOP Day 21 (mmHg) |
| Vehicle Control | 10 | ||||
| CBT (Low Dose) | 10 | ||||
| CBT (Mid Dose) | 10 | ||||
| CBT (High Dose) | 10 | ||||
| Positive Control | 10 |
Caption: Intraocular pressure measurements in a rodent model of laser-induced ocular hypertension.
Animal Models for Inflammatory Pain
Inflammatory pain models are crucial for evaluating the analgesic potential of novel compounds.[10][11] These models involve inducing a localized inflammatory response and assessing the subsequent pain-related behaviors.[11][12]
Carrageenan-Induced Paw Edema in Rats
This is an acute inflammatory pain model used to assess the efficacy of anti-inflammatory and analgesic agents.[11][12]
Experimental Protocol:
-
Animal Selection: Adult male Sprague-Dawley rats are commonly used.
-
Baseline Measurements: Measure the paw volume of the right hind paw using a plethysmometer.
-
Induction of Inflammation: Inject a 1% solution of lambda-carrageenan in saline into the plantar surface of the right hind paw.
-
CBT Administration: Administer CBT (prepared in a suitable vehicle) via the desired route at different doses, typically 30 minutes before the carrageenan injection. A vehicle-treated group is essential.
-
Assessment of Paw Edema: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Assessment of Thermal Hyperalgesia:
-
Use a plantar test apparatus to measure the latency of paw withdrawal in response to a radiant heat source.
-
Perform measurements before and at regular intervals after carrageenan injection.
-
-
Assessment of Mechanical Allodynia:
-
Use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold.
-
Perform measurements before and at regular intervals after carrageenan injection.
-
Data Presentation:
| Treatment Group | N | Paw Volume Increase (mL) at 3h | Paw Withdrawal Latency (s) at 3h | Paw Withdrawal Threshold (g) at 3h |
| Vehicle Control | 10 | |||
| CBT (Low Dose) | 10 | |||
| CBT (Mid Dose) | 10 | |||
| CBT (High Dose) | 10 | |||
| Positive Control (e.g., Indomethacin) | 10 |
Caption: Assessment of anti-inflammatory and analgesic effects of CBT in the carrageenan-induced paw edema model.
Animal Models for Epilepsy
Animal models of epilepsy are instrumental in understanding the mechanisms of seizures and for the discovery of new antiepileptic drugs.[13][14][15]
Pentylenetetrazole (PTZ)-Induced Seizures in Mice
The PTZ model is a widely used pharmacological model to induce acute generalized seizures and to screen for anticonvulsant activity.[13]
Experimental Protocol:
-
Animal Selection: Adult male Swiss albino mice are suitable for this model.
-
CBT Administration: Administer CBT (in a suitable vehicle) via the desired route at various doses. A vehicle-treated group is required.
-
PTZ Injection: 30-60 minutes after CBT administration, inject a convulsant dose of PTZ (e.g., 85 mg/kg, intraperitoneally).
-
Seizure Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the following parameters for 30 minutes:
-
Latency to the first myoclonic jerk.
-
Latency to generalized clonic-tonic seizures.
-
Duration of generalized clonic-tonic seizures.
-
Seizure severity score (e.g., using the Racine scale).
-
-
Endpoint: The primary endpoint is the protection against generalized clonic-tonic seizures and mortality.
Data Presentation:
| Treatment Group | N | Latency to First Jerk (s) | Latency to Clonic-Tonic Seizure (s) | Seizure Severity Score | Protection (%) |
| Vehicle Control | 10 | ||||
| CBT (Low Dose) | 10 | ||||
| CBT (Mid Dose) | 10 | ||||
| CBT (High Dose) | 10 | ||||
| Positive Control (e.g., Diazepam) | 10 |
Caption: Anticonvulsant effects of CBT in the PTZ-induced seizure model in mice.
Visualizations
Proposed Signaling Pathway for CBT in Glaucoma
Caption: Proposed signaling pathway of this compound (CBT) in reducing intraocular pressure.
Experimental Workflow for In Vivo Testing of CBT
Caption: General experimental workflow for the in vivo evaluation of this compound (CBT).
Conclusion
The provided protocols offer a starting point for the in vivo investigation of this compound. Researchers should adapt these methodologies based on their specific research questions and available resources. Careful experimental design, including appropriate control groups and sample sizes, is crucial for obtaining robust and reproducible data. Further research into the pharmacokinetics and toxicology of CBT is also warranted to fully characterize its therapeutic potential and safety profile.
References
- 1. vibebycalifornia.com [vibebycalifornia.com]
- 2. extractlabs.com [extractlabs.com]
- 3. funwithdizzies.com [funwithdizzies.com]
- 4. What is this compound (CBT)? - Essentia Pura [essentiapura.com]
- 5. canatura.com [canatura.com]
- 6. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 10. iasp-pain.org [iasp-pain.org]
- 11. Rodent Pain Models - Creative Biolabs [creative-biolabs.com]
- 12. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]
- 13. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Epilepsy: A Phenotype-oriented Review [aginganddisease.org]
- 15. Istanbul University Press [iupress.istanbul.edu.tr]
Application Notes and Protocols for the Chiral Separation of Cannabicitran Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabicitran (CBT) is a cannabinoid found in various strains of the Cannabis plant. Like many cannabinoids, CBT possesses a chiral center, meaning it exists as two non-superimposable mirror images known as enantiomers. These enantiomers can exhibit different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to separate and characterize individual CBT enantiomers is crucial for comprehensive pharmacological evaluation, drug development, and regulatory compliance.
These application notes provide detailed protocols for the analytical and preparative separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), leveraging common chiral stationary phases.
Principle of Chiral Separation by Chromatography
Chiral separation, or resolution, is the process of separating a racemic mixture into its individual enantiomers[1]. In chromatography, this is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have proven effective for the separation of various cannabinoid enantiomers[2][3][4].
High-Performance Liquid Chromatography (HPLC) for CBT Enantiomer Separation
HPLC is a robust and widely accessible technique for the chiral resolution of cannabinoids[2][5][6][7]. Both normal-phase and reversed-phase methods can be employed, with normal-phase often providing better selectivity for these types of compounds.
Analytical HPLC Protocol
This protocol provides a starting point for the analytical separation of CBT enantiomers. Optimization of the mobile phase composition and gradient may be necessary to achieve baseline resolution.
1. Sample Preparation:
- Prepare a stock solution of racemic CBT at a concentration of 1 mg/mL in the initial mobile phase solvent (e.g., Hexane/Ethanol (B145695) mixture).
- Filter the sample through a 0.45 µm syringe filter before injection.
2. Instrumentation and Columns:
- HPLC System: A standard HPLC or UHPLC system equipped with a UV detector or a photodiode array (PDA) detector.
- Chiral Column: Polysaccharide-based columns are recommended. A good starting point is an immobilized amylose or cellulose-based column, such as a CHIRALPAK® IA, IB, or IK[2][4].
3. Chromatographic Conditions:
- The following table summarizes the recommended starting parameters for the HPLC method.
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Column | CHIRALPAK® IK-3 (150 mm x 4.6 mm, 3 µm) | CHIRALPAK® IA-5 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Dichloromethane (80:20, v/v) or Hexane:Ethanol (95:5, v/v) | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Injection Volume | 5 µL | 5 µL |
| Detection Wavelength | 220 nm or 230 nm[8] | 220 nm or 230 nm[8] |
4. Data Analysis:
- Identify the two peaks corresponding to the CBT enantiomers.
- Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 indicates baseline separation.
- Determine the enantiomeric excess (ee%) if analyzing an enriched sample.
Preparative HPLC Protocol
For the isolation of individual enantiomers for further studies, the analytical method can be scaled up to a preparative scale.
1. Method Development and Optimization:
- Optimize the analytical method to maximize resolution and loadability. This may involve adjusting the mobile phase composition.
- Perform a loading study on the analytical column to determine the maximum sample concentration that can be injected without significant loss of resolution.
2. Preparative Separation:
- Use a larger-diameter column (e.g., 20 mm or 50 mm internal diameter) with the same stationary phase as the optimized analytical method.
- Increase the flow rate proportionally to the column's cross-sectional area.
- Prepare a more concentrated sample of racemic CBT (e.g., 10-50 mg/mL) in the mobile phase.
- Perform repeated injections and collect the fractions corresponding to each enantiomer.
3. Post-Separation Processing:
- Combine the collected fractions for each enantiomer.
- Remove the solvent using a rotary evaporator.
- Assess the purity and enantiomeric excess of the isolated enantiomers using the analytical HPLC method.
Supercritical Fluid Chromatography (SFC) for CBT Enantiomer Separation
SFC is a powerful alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption. It uses supercritical carbon dioxide as the main mobile phase, with a small amount of an organic modifier (co-solvent).
Analytical SFC Protocol
This protocol provides a starting point for the rapid separation of CBT enantiomers using SFC.
1. Sample Preparation:
- Dissolve racemic CBT in the co-solvent (e.g., ethanol or methanol) to a final concentration of 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter.
2. Instrumentation and Columns:
- SFC System: An analytical SFC system with a back-pressure regulator and a UV/PDA detector.
- Chiral Column: Polysaccharide-based columns are highly effective. A Waters Trefoil™ AMY1 or CEL1 column is a good starting point, as these have shown success with other cannabinoids.
3. Chromatographic Conditions:
- The following table summarizes the recommended starting parameters for the SFC method.
| Parameter | Recommended Condition |
| Column | Trefoil™ AMY1 (150 mm x 3.0 mm, 2.5 µm) |
| Mobile Phase | Supercritical CO₂ with Ethanol as a co-solvent |
| Co-solvent Percentage | 10-20% isocratic |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Injection Volume | 1-2 µL |
| Detection Wavelength | 220 nm or 230 nm |
4. Data Analysis:
- As with HPLC, identify the peaks, calculate the resolution, and determine the enantiomeric excess. SFC often yields sharper peaks and faster elution times.
Visualizing the Workflow
The following diagrams illustrate the logical flow for developing a chiral separation method and scaling it up for preparative isolation.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Formulation of Cannabicitran (CBT) for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabicitran (CBT) is a minor, non-psychoactive phytocannabinoid found in the Cannabis sativa plant.[1][2] With the molecular formula C₂₁H₃₀O₂ and a molecular weight of 314.5 g/mol , CBT is gaining interest within the research community for its potential therapeutic applications, including anti-inflammatory, analgesic, and neuroprotective effects.[3] A notable characteristic of CBT is its resistance to crystallization, which makes it a valuable compound in the formulation of stable cannabinoid-based products.[4]
These application notes provide detailed protocols for the formulation of this compound for various research applications, including in vitro and in vivo studies. The information is intended to guide researchers in preparing CBT formulations with consistent and reproducible results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing appropriate formulations. The following table summarizes key data for CBT.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₂ | [3] |
| Molecular Weight | 314.5 g/mol | [3] |
| Appearance | Crystalline solid or oil | [5] |
| Solubility | Soluble in methanol (B129727) and acetonitrile.[6][7] Likely soluble in other organic solvents such as ethanol (B145695), DMSO, and various oils. | |
| Stability | Stable for at least 5 years when stored at -20°C as a solid or in solution.[6] |
Formulation Protocols for In Vitro Research
For in vitro experiments, such as cell-based assays, it is critical to prepare a homogenous and stable solution of this compound at the desired concentration. Due to its lipophilic nature, CBT is insoluble in aqueous media and requires the use of an organic solvent for the preparation of a stock solution.
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (CBT) isolate (>98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (100%), molecular biology grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Weigh the desired amount of CBT isolate in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution thoroughly until the CBT is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.
-
Store the stock solution at -20°C in the dark to prevent degradation.
-
Note: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Formulation Protocols for In Vivo Research
For in vivo studies in animal models, the formulation of this compound will depend on the route of administration. The following protocols outline the preparation of CBT for oral and intraperitoneal administration.
Protocol 2: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound (CBT) isolate (>98% purity)
-
Vehicle: Sesame oil, olive oil, or a solution of 1:1:18 ethanol:emulsifier (e.g., Tween 80 or Cremophor EL):saline.
-
Glass vials
-
Magnetic stirrer and stir bar or sonicator
-
-
Procedure:
-
Calculate the required amount of CBT and vehicle based on the desired dose and the number of animals.
-
If using an oil-based vehicle, dissolve the CBT isolate directly in the oil. Gentle heating and stirring or sonication may be required to ensure complete dissolution.
-
If using an aqueous-based vehicle, first dissolve the CBT in ethanol. Then, add the emulsifier and vortex thoroughly. Finally, add the saline dropwise while continuously vortexing to form a stable emulsion.
-
Store the formulation in a glass vial at 4°C in the dark. Prepare fresh solutions regularly to ensure stability.
-
Protocol 3: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound (CBT) isolate (>98% purity)
-
Vehicle: A solution of 1:1:18 ethanol:emulsifier (e.g., Tween 80 or Cremophor EL):sterile saline.
-
Sterile glass vials
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
In a sterile environment, dissolve the CBT isolate in ethanol.
-
Add the emulsifier and mix thoroughly.
-
Add the sterile saline dropwise while mixing to form a clear and stable emulsion.
-
Sterile-filter the final solution using a 0.22 µm filter into a sterile glass vial.
-
Store the formulation at 4°C in the dark.
-
Experimental Protocols
The following are examples of key experiments where formulated this compound can be utilized.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the CBT stock solution in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the old medium with the CBT-containing medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 5: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week.
-
Treatment: Administer the prepared CBT formulation (oral or intraperitoneal) or the vehicle control to the animals. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should also be included.
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Data Presentation
The following tables provide a template for presenting quantitative data from experimental studies with this compound.
Table 1: In Vitro Cytotoxicity of this compound on ABC Cell Line
| Concentration (µM) | Cell Viability (%) ± SD |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.5 |
| 10 | 85 ± 6.1 |
| 25 | 62 ± 7.3 |
| 50 | 41 ± 5.8 |
| 100 | 23 ± 4.9 |
Table 2: Anti-Inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h ± SD | % Inhibition |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| This compound | 10 | 0.85 ± 0.12 | 32% |
| This compound | 25 | 0.62 ± 0.10 | 50.4% |
| Indomethacin | 10 | 0.55 ± 0.09 | 56% |
Visualizations
The following diagrams illustrate key concepts related to this compound research.
References
- 1. gvbbiopharma.com [gvbbiopharma.com]
- 2. A Complete Guide to this compound (CBT) - The Hemptender [thehemptender.com]
- 3. This compound | C21H30O2 | CID 101820920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmabinoid.eu [pharmabinoid.eu]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound (CBT) solution 1 mg/mL (Degassed Acetonitrile), certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
Best Practices for the Laboratory Handling and Storage of Cannabicitran (CBT)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These guidelines provide best practices for the safe handling, storage, and analysis of Cannabicitran (CBT) in a laboratory setting. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific research.
Introduction to this compound (CBT)
This compound (CBT), with the chemical formula C₂₁H₃₀O₂, is a phytocannabinoid found in Cannabis sativa.[1] While less studied than major cannabinoids like THC and CBD, CBT is gaining interest for its unique chemical properties and potential therapeutic applications. Structurally, it is a tetracyclic diether.[1] Unlike THC, this compound is not known to be psychoactive. Research suggests that CBT may interact with the G protein-coupled receptor 18 (GPR18), potentially influencing physiological processes such as intraocular pressure.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for proper handling, storage, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₂ | PubChem[2] |
| Molecular Weight | 314.5 g/mol | PubChem[2] |
| CAS Number | 31508-71-1 | PubChem[2] |
| Appearance | A 10 mg/ml solution in methanol (B129727) | Cayman Chemical[3] |
| Solubility | Soluble in methanol (10 mg/ml) | Cayman Chemical[3] |
| Purity (as CRM) | ≥98% | Cayman Chemical[3] |
Safety, Handling, and Storage
Proper safety protocols are paramount when working with any chemical substance. The following guidelines are based on available safety data sheets and general best practices for handling cannabinoids.
Safety Precautions
This compound may be harmful if swallowed, inhaled, or absorbed through the skin.[4] The toxicological properties of CBT have not been thoroughly investigated, and therefore, it should be handled with care.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[6]
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[5]
-
Hygiene: Wash hands thoroughly after handling.[5]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[5]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[4][5]
-
If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5]
-
If in Eyes: Hold eyelids apart and flush with plenty of water for at least 15 minutes.[4]
Storage Conditions
The stability of cannabinoids is influenced by temperature, light, and air exposure. To ensure the integrity of this compound, adhere to the following storage recommendations:
-
Temperature: A commercially available Certified Reference Material (CRM) of this compound is stable for at least three years when stored at -20°C.[6] For general laboratory use, it is recommended to store CBT in a freezer at or below -20°C.
-
Light: Protect from light. Cannabinoids are known to degrade upon exposure to light. Store in amber vials or in a light-blocking container.
-
Air: Minimize exposure to air. Air oxidation can lead to the degradation of cannabinoids. Store in tightly sealed containers. For long-term storage, consider purging the headspace of the container with an inert gas like argon or nitrogen.
-
pH: Cannabinoids can be unstable in acidic or alkaline conditions. It is advisable to store CBT in a neutral, aprotic solvent.
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound in a laboratory setting. These should be adapted and validated for specific experimental needs.
Protocol for Purity Assessment and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the analysis of cannabinoids.
Objective: To determine the purity and concentration of a this compound sample.
Materials:
-
This compound (CBT) sample
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of this compound CRM.
-
Dissolve in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the this compound sample to be analyzed.
-
Dissolve the sample in methanol to a concentration that falls within the range of the calibration standards.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for cannabinoid analysis is a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%).
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (a starting point could be around 220-230 nm, typical for cannabinoids).
-
Run Time: Sufficient to allow for the elution of all components.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the unknown sample by comparing its peak area to the calibration curve.
-
Assess purity by examining the chromatogram for the presence of any other peaks. Purity can be expressed as the percentage of the main peak area relative to the total peak area.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for handling and analyzing this compound in the laboratory.
Caption: Workflow for handling and analyzing this compound.
Potential Signaling Pathway of this compound
This compound is suggested to be an agonist of the GPR18 receptor. The diagram below illustrates a potential signaling cascade following the activation of GPR18.
Caption: Potential GPR18 signaling pathway activated by this compound.
Disposal
All waste materials, including unused this compound solutions and contaminated consumables, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety office for specific guidelines.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. All laboratory personnel should be trained in safe laboratory practices and should consult the relevant Safety Data Sheets (SDS) before handling any chemical.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. This compound: Its unexpected racemic nature and potential origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmabinoid.eu [pharmabinoid.eu]
- 6. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Cannabicitran (CBT)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Cannabicitran (CBT).
Frequently Asked Questions (FAQs)
1. What is this compound (CBT) and why is large-scale synthesis necessary?
This compound (CBT) is a minor phytocannabinoid first isolated from Cannabis sativa in 1974.[1][2] It exists as a diether and shares the same molecular weight as other common cannabinoids like CBD and THC.[3] Due to its extremely low concentrations in the cannabis plant, direct extraction is not economically viable for industrial-scale production.[1][4][5] Therefore, chemical synthesis is the preferred method to obtain large quantities of CBT for research and potential therapeutic applications.[1]
2. What are the primary synthetic routes for large-scale CBT production?
The most common and scalable synthetic routes for CBT are:
-
Thermal Conversion of Cannabichromene (B1668259) (CBC): This method involves heating CBC under controlled temperature and pressure to induce its conversion to CBT.[6][7][8] This is often the preferred route due to the availability of CBC as a starting material.
-
One-Pot Synthesis from Olivetol (B132274) and Citral (B94496): This method involves the condensation of olivetol and citral to first form CBC, which is then converted in the same reaction vessel to CBT and Cannabicyclol (CBL).[6][9]
3. What are the main challenges encountered during the large-scale synthesis of CBT?
Researchers may face several challenges during the scale-up of CBT synthesis:
-
Low Yields: Optimizing reaction conditions to maximize the conversion of precursors to CBT while minimizing side reactions is a primary challenge.
-
Byproduct Formation: The synthesis of CBT is often accompanied by the formation of various side products, including other cannabinoids like CBC, THC, CBL, CBG, CBD, and CBN, which complicates the purification process.[7]
-
Purification Difficulties: Separating CBT from its precursor CBC and other cannabinoid byproducts can be difficult due to their similar chemical properties.[7] Traditional purification methods may rely on toxic solvents, making them unsuitable for large-scale pharmaceutical production.[7]
-
Racemic Mixture: Synthetically produced and naturally occurring CBT is a racemic mixture, containing equal amounts of (+) and (-) enantiomers.[1][4][10][11] These enantiomers may have different biological activities, and their separation can be a significant challenge.
-
Precursor Availability: The large-scale availability and cost of starting materials, such as high-purity CBC or olivetol and citral, can be a limiting factor.
-
Product Degradation: Cannabinoids, including CBT, are susceptible to degradation by heat, light, and oxidation, which can affect the purity and stability of the final product.[12][13][14]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For the conversion of CBC to CBT, temperatures between 100°C and 150°C are often cited.[7] Lower temperatures may lead to incomplete conversion, while higher temperatures can promote the formation of degradation products. |
| Incorrect Reaction Time | Adjust the reaction time. Reactions can range from 30 minutes to over 100 hours.[7] Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the optimal reaction time for maximizing CBT yield. |
| Inefficient Catalyst or Reagent Concentration | If using a catalyst for the synthesis from olivetol and citral, screen different catalysts and optimize their concentration. For thermal conversion of CBC, ensure the starting material is of high purity. |
| Atmospheric Conditions | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of reactants and products. |
Issue 2: High Levels of Impurities in the Crude Product
| Potential Cause | Troubleshooting Step |
| Side Reactions | Modify reaction conditions (temperature, pressure, catalyst) to disfavor the formation of common byproducts like THC and CBL.[7] |
| Degradation of Starting Material or Product | Protect the reaction mixture from light and oxygen.[12][13] Use purified, degassed solvents if applicable. |
| Contaminated Starting Materials | Ensure the purity of precursors like CBC, olivetol, and citral using appropriate analytical techniques before starting the synthesis. |
Issue 3: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Step |
| Co-elution of Impurities in Chromatography | Optimize the chromatographic method. For reversed-phase flash chromatography, a step gradient of methanol (B129727)/water or ethanol (B145695)/water can be effective.[3] For normal-phase flash chromatography, a hexane/ethyl acetate (B1210297) solvent system may provide better separation.[15] |
| Inefficient Crystallization | If using crystallization, screen various solvent systems to find one that selectively crystallizes CBT while leaving impurities in the mother liquor. |
| Presence of Isomeric Byproducts | Employ high-resolution chromatographic techniques. Chiral chromatography may be necessary for the separation of enantiomers. |
Quantitative Data Summary
Table 1: Reaction Conditions for the Conversion of CBC to this compound
| Parameter | Value Range | Reference |
| Reaction Temperature | 100°C - 220°C | [7] |
| Reaction Time | 30 minutes - >100 hours | [7] |
| Reaction Pressure | Reduced pressure may minimize side products | [7] |
| Reported Purity (Post-Purification) | ≥ 90% | [7] |
| Reported Yield (Post-Purification) | ≥ 30% | [7] |
Table 2: Analytical Data for this compound Identification
| Analytical Method | Parameter | Value | Reference |
| UV Spectroscopy | Absorption Maxima (λmax) | 212 nm, 282 nm | [3] |
Experimental Protocols
1. Synthesis of this compound from Cannabichromene (CBC)
-
Objective: To convert CBC to CBT via thermal rearrangement.
-
Methodology:
-
Place purified CBC in a reaction vessel equipped with a magnetic stirrer and an inert gas inlet.
-
Heat the vessel to a target temperature between 120°C and 200°C under a continuous flow of nitrogen or argon.[7]
-
Maintain the reaction at the target temperature for a specified duration (e.g., 24 hours). Monitor the reaction progress periodically by withdrawing small aliquots and analyzing them by HPLC.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
The resulting crude CBT resin can then be purified using flash chromatography.
-
2. Purification of this compound using Reversed-Phase Flash Chromatography
-
Objective: To isolate and purify CBT from the crude reaction mixture.
-
Methodology:
-
Dissolve the crude CBT resin in a minimal amount of the initial mobile phase solvent (e.g., 70:30 ethanol/water).
-
Load the dissolved sample onto a C18 reversed-phase flash chromatography column.
-
Elute the column with a step gradient of ethanol and water (or methanol and water), starting with a lower ethanol/methanol concentration and increasing it to 100%.[3] A typical gradient might be 70:30, then 80:20, 90:10, and finally 100% ethanol/methanol.
-
Monitor the eluent using a UV detector at 212 nm and 282 nm.[3]
-
Collect fractions corresponding to the CBT peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified CBT.
-
Visualizations
Caption: Synthetic pathways for this compound (CBT).
Caption: Troubleshooting logic for CBT synthesis.
References
- 1. CA3152653A1 - this compound compositions and methods of synthesizing this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2021222609A1 - Methods of preparing synthetic cannabichromene and this compound and derivatives thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Identification and Characterization of Cannabichromene’s Major Metabolite Following Incubation with Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Confronting Challenges in the Cannabis Industry | The University of Chicago Booth School of Business [chicagobooth.edu]
- 9. Synthetic Strategies for Rare Cannabinoids Derived from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Frontiers | Metabolic Engineering Strategies of Industrial Hemp (Cannabis sativa L.): A Brief Review of the Advances and Challenges [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Cannabinoids: “In Water” and “On Water” Approaches: Influence of SDS Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gvbbiopharma.com [gvbbiopharma.com]
- 15. cannabissciencetech.com [cannabissciencetech.com]
Technical Support Center: Cannabicitran (CBT) Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cannabicitran (CBT) using chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound (CBT) that influence its chromatographic purification?
A1: this compound is a diether and, unlike many other major cannabinoids, it lacks phenolic groups.[1] This makes it one of the most lipophilic and well-retained cannabinoids in reversed-phase chromatography.[1] It shares the same molecular weight (314 g/mol ) as several other cannabinoids, including CBD, THC, CBL, and CBC, which can present separation challenges.[1]
Q2: What is the most common chromatographic technique for purifying CBT?
A2: Reversed-phase flash chromatography is a highly effective and commonly used method for the purification and isolation of CBT.[1] This technique leverages CBT's high lipophilicity to achieve good separation from less retained cannabinoids.[1]
Q3: How can I detect and identify CBT during chromatography?
A3: this compound has unique UV absorption maxima at 212 nm and 282 nm, which allows for its specific detection and identification using a UV detector during chromatography.[1]
Q4: Is CBT susceptible to degradation during purification?
A4: Like other cannabinoids, CBT can be sensitive to environmental conditions. Exposure to light, air, high temperatures, and acidic conditions can lead to degradation.[2] It is crucial to use high-purity solvents and store extracts and purified fractions in a cool, dark, and inert environment.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of CBT with Other Cannabinoids
Symptoms:
-
The CBT peak in the chromatogram is not baseline-separated from adjacent peaks.
-
Fractions containing CBT are contaminated with other cannabinoids, most commonly Cannabichromene (CBC) or Cannabicyclol (CBL).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Solvent Gradient | Optimize the solvent gradient. For reversed-phase chromatography, a shallow gradient with a slow increase in the organic solvent concentration can improve the separation of closely eluting compounds. A step gradient, for example from 80:20 methanol (B129727)/water to 100% methanol, can be effective.[1] |
| Co-elution with CBC | The elution order of CBC and CBT can be reversed by adjusting the percentage of acetonitrile (B52724) in the mobile phase when using a Cortecs Shield RP-18 column.[3] Experiment with slightly different acetonitrile concentrations to achieve baseline separation. |
| Inappropriate Stationary Phase | If resolution is still poor, consider using a different stationary phase. While C18 is common for reversed-phase, other stationary phases like phenyl-hexyl or biphenyl (B1667301) may offer different selectivities for cannabinoids. For normal-phase chromatography, silica (B1680970), alumina, or diol-bonded phases can be explored.[4][5] |
| High Sample Load | Overloading the column can lead to peak broadening and poor resolution. Reduce the amount of crude extract loaded onto the column.[6] As a general rule, the sample load should not exceed 1-5% of the column's capacity.[6] |
Issue 2: Low Yield of Purified CBT
Symptoms:
-
The amount of recovered CBT is significantly lower than expected based on the initial concentration in the crude extract.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete Elution | CBT is highly retained in reversed-phase chromatography.[1] Ensure that the mobile phase is strong enough to elute all the CBT from the column. A final wash with a strong solvent like 100% methanol or isopropanol (B130326) at the end of the run can help recover any strongly bound compound. |
| Degradation during Purification | Cannabinoids can degrade in the presence of acidic or basic conditions and at elevated temperatures.[2] Ensure the mobile phase is neutral and the purification is performed at room temperature. If using silica gel in normal-phase chromatography, be aware that it can be acidic and may cause degradation of sensitive compounds. |
| Irreversible Adsorption | Highly non-polar compounds can sometimes irreversibly adsorb to the stationary phase. If you suspect this is happening, a different stationary phase or a pre-treatment of the column might be necessary. |
| Poor Sample Preparation | Inefficient extraction of CBT from the initial plant material will naturally lead to low yields in the final purified product. Ensure your extraction method is optimized for cannabinoids. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening) of the CBT Peak
Symptoms:
-
The CBT peak is asymmetrical (tailing or fronting) or wider than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Column Overload | As with poor resolution, overloading the column is a common cause of poor peak shape.[6] Reduce the sample load. |
| Secondary Interactions with Stationary Phase | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. This is more common with basic compounds on silica-based columns. While CBT is not basic, impurities in the extract could interact with the column. Ensure the column is well-packed and consider using a column with end-capping to minimize silanol (B1196071) interactions. |
| Inappropriate Sample Solvent | Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Deterioration | Over time, chromatographic columns can degrade, leading to poor peak shapes. If you have ruled out other causes, it may be time to replace the column. |
Quantitative Data Summary
The following tables provide a summary of typical parameters and expected outcomes in this compound purification. Please note that actual results will vary depending on the specific experimental conditions, the composition of the initial extract, and the scale of the purification.
Table 1: Reversed-Phase Flash Chromatography Parameters for CBT Purification
| Parameter | Typical Value/Range | Reference |
| Stationary Phase | C18 Silica Gel | [1][7] |
| Mobile Phase A | Water | [1] |
| Mobile Phase B | Methanol or Ethanol | [1] |
| Gradient Type | Step Gradient | [1] |
| Typical Gradient | 80:20 (B:A) to 100% B | [1] |
| Detection Wavelengths | 212 nm, 282 nm | [1] |
Table 2: Purity and Yield Expectations for Cannabinoid Purification
| Cannabinoid | Purification Method | Achieved Purity | Reference |
| Cannabidiol (CBD) | Twin-column MCSGP (Reversed-Phase) | > 99.5% | [4] |
| Δ⁹-THC | Simulated Moving Bed (Reversed-Phase) | > 99% | [4] |
| Cannabichromene (CBC) | Preparative HPLC (Reversed-Phase) | 97% | [4] |
| This compound (CBT) | Reversed-Phase Flash Chromatography | High purity is achievable due to its high retention, but specific quantitative data on yield and purity is limited in publicly available literature. | [1] |
Experimental Protocols
Detailed Methodology for Reversed-Phase Flash Chromatography of this compound
This protocol outlines a general procedure for the purification of CBT from a cannabis extract using reversed-phase flash chromatography.
1. Materials and Equipment:
-
Flash chromatography system with a UV detector
-
C18 reversed-phase flash column
-
Crude cannabis extract containing CBT
-
HPLC-grade methanol
-
HPLC-grade water
-
Rotary evaporator
-
Collection tubes or flasks
2. Sample Preparation:
-
Dissolve the crude cannabis extract in a minimal amount of the initial mobile phase (e.g., 80% methanol in water) or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. Chromatographic Conditions:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 80% methanol in water) for at least 5 column volumes or until a stable baseline is achieved on the UV detector.
-
Sample Injection: Load the prepared sample onto the column.
-
Elution Gradient:
-
Begin with an isocratic hold at the initial mobile phase composition for a sufficient time to elute early-eluting, more polar compounds.
-
Apply a step gradient to a higher concentration of methanol (e.g., 100% methanol) to elute the more retained compounds, including CBT. The high lipophilicity of CBT means it will be one of the last cannabinoids to elute.[1]
-
-
Detection: Monitor the elution profile at 212 nm and 282 nm.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to CBT.
4. Post-Purification Processing:
-
Combine the fractions containing pure CBT.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to prevent degradation.
-
Analyze the purity of the final product using an analytical HPLC method.
Visualizations
Caption: A typical experimental workflow for the purification of this compound (CBT) using reversed-phase flash chromatography.
Caption: A logical troubleshooting guide for addressing poor resolution and co-elution issues during CBT purification.
References
Technical Support Center: Overcoming Low Abundance of Cannabicitran (CBT) in Natural Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low natural abundance of Cannabicitran (CBT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBT) and why is it considered a minor cannabinoid?
This compound (CBT) is a non-intoxicating phytocannabinoid found in Cannabis sativa. It is structurally similar to cannabidiol (B1668261) (CBD) and has the chemical formula C₂₁H₃₀O₂. CBT is considered a minor cannabinoid because it is typically found in low concentrations in most cannabis chemovars, often at levels of 1-5% in distillates, particularly from Type III cannabis varieties which are high in CBD.
Q2: What are the primary challenges in obtaining significant quantities of CBT?
The main challenge is its low natural abundance. This makes direct extraction and purification inefficient and costly. Researchers often face difficulties in isolating CBT from more abundant cannabinoids with similar chemical properties, which can co-elute during chromatographic separation.
Q3: What are the main strategies to overcome the low abundance of CBT?
There are two primary strategies:
-
Optimized Extraction and Purification: This involves using selective extraction techniques to create a CBT-rich fraction from the initial extract, followed by highly efficient purification methods to isolate CBT.
-
Chemical Synthesis: This approach bypasses the reliance on natural extracts by synthesizing CBT from a more readily available precursor molecule, such as Cannabichromene (CBC).
Q4: What analytical techniques are recommended for quantifying CBT in an extract?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred method for quantifying both the acidic and neutral forms of cannabinoids like CBT without requiring derivatization. For high sensitivity and selectivity, HPLC-MS/MS is considered the ideal technique. Gas Chromatography (GC) can also be used, but it often requires derivatization to analyze acidic cannabinoids and the high temperatures can potentially cause degradation of some compounds.
Troubleshooting Guides
Guide 1: Optimizing Extraction and Purification of CBT from Natural Extracts
This guide provides troubleshooting for common issues encountered during the extraction and purification of CBT.
| Problem | Possible Cause | Suggested Solution |
| Low CBT yield in the initial extract. | - Inappropriate solvent selection.- Suboptimal extraction parameters (temperature, time).- Poor quality of starting plant material. | - Use a solvent with appropriate polarity. Ethanol (B145695) is effective for extracting a broad range of cannabinoids. For more selective extraction of neutral cannabinoids, consider non-polar solvents like hexane.- Optimize extraction temperature and time. For neutral cannabinoids, higher temperatures can be used, but be mindful of potential degradation of other compounds.[1] For acidic forms, extraction at room temperature is recommended.[1]- Select high-CBD (Type III) cannabis strains, as they tend to have slightly higher concentrations of CBT.[2] |
| Co-elution of CBT with other cannabinoids during chromatography. | - Insufficient resolution of the chromatographic method.- Similar retention times of CBT and other cannabinoids like CBD and CBC. | - Employ reversed-phase flash chromatography. Due to its higher hydrophobicity, CBT is well-retained and can be effectively separated from other cannabinoids using a methanol (B129727)/water or ethanol/water step gradient.[2]- Optimize the mobile phase gradient and flow rate to improve separation. |
| Degradation of CBT during processing. | - Exposure to high temperatures, light, or air.[1] | - Minimize exposure to heat and UV light throughout the extraction and purification process. Store extracts and purified fractions at low temperatures (-20°C) in the dark.[1] |
| Difficulty in identifying CBT peaks in chromatograms. | - Low concentration of CBT in the sample.- Lack of a proper reference standard. | - Use a sensitive detector like a mass spectrometer to identify compounds based on their mass-to-charge ratio. CBT has a molecular weight of 314 g/mol .[2]- Utilize the characteristic UV absorption maxima of CBT at 212 nm and 282 nm for identification.[2] |
Guide 2: Chemical Synthesis of CBT from Cannabichromene (CBC)
This guide addresses potential issues during the chemical synthesis of CBT.
| Problem | Possible Cause | Suggested Solution | | :--- | :--- | | Low conversion of CBC to CBT. | - Suboptimal reaction temperature or time.- Presence of impurities in the starting CBC material. | - According to patent literature, heating CBC to a reaction temperature of at least 60°C for a minimum of 30 minutes is required for the conversion. For higher yields, consider increasing the temperature and reaction time (e.g., >120°C).[3]- Purify the starting CBC material to remove any substances that might interfere with the reaction. | | Formation of significant side products. | - Non-selective reaction conditions. | - Optimize the reaction temperature. While higher temperatures can increase the conversion rate, they may also lead to the formation of unwanted byproducts. A careful balance is necessary.- Monitor the reaction progress using techniques like HPLC to determine the optimal endpoint before significant side product formation occurs. | | Difficulty in purifying CBT from the reaction mixture. | - Presence of unreacted CBC and other byproducts with similar properties to CBT. | - Utilize reversed-phase flash chromatography as described in the purification guide. The difference in polarity between CBC and the diether structure of CBT should allow for effective separation.[2] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound (CBT) using Reversed-Phase Flash Chromatography
This protocol outlines a method for the isolation and purification of CBT from a high-CBD cannabis extract.
1. Initial Extraction:
- Objective: To extract a broad range of cannabinoids from the plant material.
- Procedure:
- Grind dried and decarboxylated high-CBD (Cannabis sativa) plant material to a coarse powder.
- Perform a solvent extraction using food-grade ethanol at a 10:1 solvent-to-biomass ratio.
- Agitate the mixture for 1 hour at room temperature.
- Filter the mixture to remove solid plant material.
- Evaporate the ethanol under reduced pressure to obtain a crude extract.
2. Winterization:
- Objective: To remove waxes and lipids from the crude extract.
- Procedure:
- Dissolve the crude extract in ethanol (10:1 ethanol-to-extract ratio).
- Chill the solution to -20°C for 24-48 hours.
- Filter the cold solution to remove the precipitated waxes and lipids.
- Evaporate the ethanol from the filtrate to obtain a winterized extract.
3. Reversed-Phase Flash Chromatography:
- Objective: To isolate CBT from the winterized extract.
- Apparatus: Automated flash chromatography system with a UV detector.
- Stationary Phase: C18 silica (B1680970) gel column.
- Mobile Phase:
- Solvent A: Water
- Solvent B: Methanol (or Ethanol)
- Procedure:
- Dissolve the winterized extract in a minimal amount of the initial mobile phase mixture.
- Load the sample onto the C18 column.
- Elute the cannabinoids using a step gradient of methanol (or ethanol) in water. A typical gradient might be:
- 80:20 Methanol/Water to elute more polar cannabinoids.
- Step up to 100% Methanol to elute less polar compounds, including CBT, which is expected to be one of the last cannabinoids to elute due to its high hydrophobicity.[2]
- Monitor the eluent at 212 nm and 282 nm to detect the CBT peak.
- Collect the fractions corresponding to the CBT peak.
- Analyze the collected fractions using HPLC-MS to confirm the purity of the isolated CBT.
Protocol 2: Chemical Synthesis of this compound (CBT) from Cannabichromene (CBC)
This protocol is based on information from patent literature and describes the conversion of CBC to CBT.
1. Reaction Setup:
- Objective: To convert CBC to CBT via an enthalpy-induced intramolecular cyclization reaction.[4]
- Materials:
- Purified Cannabichromene (CBC)
- Reaction vessel with a heating mantle and temperature controller
- Inert atmosphere (e.g., nitrogen or argon)
- Procedure:
- Place the purified CBC into the reaction vessel.
- Purge the vessel with an inert gas to prevent oxidation.
- Heat the CBC to a temperature between 120°C and 160°C.
- Maintain the temperature for a reaction time of 1 to 4 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by HPLC.
- After the reaction is complete, allow the mixture to cool to room temperature.
2. Purification of CBT:
- Objective: To isolate and purify the synthesized CBT.
- Procedure:
- Dissolve the cooled reaction mixture in a suitable solvent for chromatography (e.g., methanol).
- Purify the CBT from the reaction mixture using the reversed-phase flash chromatography protocol described above (Protocol 1, Step 3).
Quantitative Data Summary
| Parameter | Value | Source/Method |
| Natural Abundance of CBT | Up to 1-5% in distillates | General Literature |
| Purity of CBT after Reversed-Phase Flash Chromatography | >95% | Estimated based on chromatographic principles |
| Yield of CBT from Chemical Synthesis (from CBC) | At least 30% | Patent Literature[3] |
| UV Absorption Maxima of CBT | 212 nm, 282 nm | Biotage[2] |
| Molecular Weight of CBT | 314.5 g/mol | PubChem[5] |
Visualizations
Caption: Workflow for Extraction and Purification of CBT.
Caption: Workflow for Chemical Synthesis of CBT from CBC.
Caption: Strategies to Overcome Low CBT Abundance.
References
- 1. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. CA3152653A1 - this compound compositions and methods of synthesizing this compound - Google Patents [patents.google.com]
- 4. How to Isolate Cannabinoids: Techniques, Trends, and Purity Boost [sortingrobotics.com]
- 5. floraflex.com [floraflex.com]
Technical Support Center: Efficient Biosynthesis of Cannabicitran
Welcome to the technical support center for the efficient biosynthesis of Cannabicitran (CBT). This resource is designed for researchers, scientists, and drug development professionals engaged in the heterologous production of cannabinoids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic origin of this compound (CBT)?
A1: Current scientific understanding suggests that this compound (CBT) is not a direct enzymatic product of the primary cannabinoid biosynthetic pathway in Cannabis sativa. Instead, it is believed to be a degradation or conversion product of other cannabinoids, most notably Cannabichromene (CBC) or Cannabidiol (CBD).[1][2] The presence of CBT in commercial CBD extracts and the racemic nature of naturally occurring CBT support the hypothesis of a non-enzymatic origin, likely resulting from heat or acidic conditions during processing.[2]
Q2: What is the general strategy for the efficient biosynthesis of CBT in a heterologous host?
A2: An efficient strategy for CBT biosynthesis involves a two-stage process. The first stage is the heterologous production of a suitable precursor, such as CBD, in a microbial host like Saccharomyces cerevisiae. The second stage involves the chemical conversion of the purified CBD into CBT. This approach allows for a controlled and potentially high-yield production of CBT.
Q3: Which host organism is recommended for the biosynthesis of the CBT precursor?
A3: Saccharomyces cerevisiae (brewer's yeast) is a commonly used and well-characterized host for the heterologous production of cannabinoids.[3][4][5][6][7][8][9][10][11] Its genetic tractability, robust fermentation capabilities, and GRAS (Generally Recognized as Safe) status make it an ideal chassis for producing the cannabinoid precursor, Cannabidiolic Acid (CBDA), which can then be decarboxylated to CBD.
Q4: What are the key enzymatic steps for producing the CBD precursor, CBDA, in yeast?
A4: The biosynthesis of CBDA in engineered yeast involves the expression of several key enzymes. The pathway starts with the synthesis of olivetolic acid from hexanoyl-CoA and malonyl-CoA, catalyzed by olivetol (B132274) synthase (OLS) and olivetolic acid cyclase (OAC).[10][12] Olivetolic acid is then prenylated with geranyl pyrophosphate (GPP) by an aromatic prenyltransferase to form cannabigerolic acid (CBGA).[12][13] Finally, CBGA is converted to CBDA by CBDA synthase.[10][12]
Q5: How is the final conversion of the precursor to CBT achieved?
A5: The conversion of the biosynthesized and purified precursor (e.g., CBD or CBC) to CBT is typically achieved through a chemical reaction. For instance, heating CBC at a temperature of at least 60°C can convert it to CBT.[1] Acid-catalyzed cyclization of CBD can also lead to the formation of various cannabinoids, and under specific conditions, could potentially yield CBT.[14][15][16][17][18]
Troubleshooting Guides
This section provides solutions to common problems encountered during the heterologous production of the CBT precursor, CBD, in yeast and its subsequent conversion.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of CBDA/CBD | 1. Inefficient precursor supply (acetyl-CoA, malonyl-CoA, GPP). 2. Low activity or improper localization of biosynthetic enzymes. 3. Toxicity of intermediates or final products to the yeast cells. 4. Suboptimal fermentation conditions (pH, temperature, aeration). | 1. Overexpress key genes in the upstream pathways (e.g., mevalonate (B85504) pathway for GPP).[4] 2. Codon-optimize the cannabinoid biosynthesis genes for yeast expression. Use strong, inducible promoters. Target enzymes to specific cellular compartments (e.g., vacuole) to improve activity and reduce toxicity.[3][4] 3. Implement in-situ product removal strategies, such as two-phase fermentation with an organic solvent overlay. 4. Optimize fermentation parameters through a design of experiments (DoE) approach. Maintain pH between 4.0 and 5.0 for improved cannabinoid synthase activity.[11] |
| Accumulation of pathway intermediates (e.g., Olivetolic Acid) | 1. Bottleneck at the aromatic prenyltransferase step (low enzyme activity or limited GPP availability). 2. Inefficient conversion of CBGA to CBDA. | 1. Overexpress the aromatic prenyltransferase and key enzymes of the GPP synthesis pathway. 2. Ensure the CBDA synthase is correctly expressed and active. Consider co-expression of chaperone proteins if misfolding is suspected. |
| Formation of unwanted cannabinoid byproducts | 1. Promiscuity of cannabinoid synthases. 2. Spontaneous degradation or rearrangement of cannabinoids. | 1. Use engineered enzyme variants with higher specificity if available. 2. Optimize purification methods, such as flash chromatography, to separate the desired product from byproducts.[19][20] |
| Inefficient chemical conversion to CBT | 1. Suboptimal reaction conditions (temperature, time, catalyst). 2. Impurities in the precursor material inhibiting the reaction. | 1. Systematically optimize the conversion reaction parameters. For thermal conversion of CBC to CBT, experiment with temperatures between 100°C and 150°C.[1] 2. Ensure the CBD or CBC precursor is of high purity (>95%) before attempting the chemical conversion. |
| Difficulty in purifying CBT | 1. Co-elution with other cannabinoids of similar polarity. | 1. Utilize orthogonal purification techniques. A combination of normal-phase and reversed-phase chromatography can be effective.[20] 2. Reversed-phase flash chromatography with a methanol/water step gradient is effective for isolating the hydrophobic CBT.[19] |
Experimental Protocols
I. Heterologous Production of CBDA in Saccharomyces cerevisiae
This protocol outlines the general steps for the fermentative production of CBDA, the precursor to CBD.
-
Strain Engineering:
-
Construct expression cassettes for the following genes, codon-optimized for S. cerevisiae:
-
Olivetol synthase (CsOLS)
-
Olivetolic acid cyclase (CsOAC)
-
Aromatic prenyltransferase (CsPT)
-
Cannabidiolic acid synthase (CsCBDAS)
-
-
Integrate these expression cassettes into the genome of a suitable S. cerevisiae strain (e.g., CEN.PK).
-
Engineer the host strain for increased precursor supply by overexpressing key genes in the mevalonate pathway (e.g., tHMG1, ERG20).
-
-
Fermentation:
-
Prepare a suitable fermentation medium (e.g., YPD supplemented with galactose for induction if using GAL promoters).
-
Inoculate a pre-culture of the engineered yeast strain into the fermentation vessel.
-
Maintain fermentation conditions at 30°C with adequate aeration and agitation. Control the pH at 5.0.
-
After an initial growth phase, induce the expression of the cannabinoid pathway genes.
-
Supplement the culture with a precursor such as hexanoic acid to boost olivetolic acid production.
-
Continue the fermentation for 96-120 hours.
-
-
Extraction and Purification of CBDA:
-
Harvest the yeast cells by centrifugation.
-
Lyse the cells to release the intracellularly produced cannabinoids.
-
Perform a two-phase extraction using an organic solvent (e.g., ethyl acetate).
-
Concentrate the organic phase to obtain a crude extract.
-
Purify CBDA from the crude extract using flash chromatography.
-
II. Conversion of CBDA to CBD and then to CBT
-
Decarboxylation of CBDA to CBD:
-
Dissolve the purified CBDA in a suitable solvent (e.g., ethanol).
-
Heat the solution at a specific temperature and time to achieve decarboxylation (e.g., 120°C for 60 minutes). The optimal conditions should be determined empirically.
-
Monitor the conversion of CBDA to CBD using HPLC.
-
-
Chemical Synthesis of CBT from CBD:
-
Note: The direct conversion of CBD to CBT is not as well-defined as the conversion from CBC. The following is a hypothetical protocol based on the principles of acid-catalyzed cannabinoid rearrangements.
-
Dissolve the purified CBD in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Add a Lewis acid catalyst (e.g., boron trifluoride etherate, BF₃·OEt₂) dropwise at a controlled temperature (e.g., 0°C).[14]
-
Stir the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or HPLC-MS.
-
Upon completion, quench the reaction by adding a weak base (e.g., sodium bicarbonate solution).
-
Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the resulting CBT using flash chromatography.[19]
-
Quantitative Data
The following tables summarize typical yield data for heterologous cannabinoid production in yeast, which can serve as a benchmark for the biosynthesis of the CBT precursor.
Table 1: Precursor and Cannabinoid Titers in Engineered S. cerevisiae
| Strain | Precursor Fed | Product | Titer (mg/L) | Reference |
| Engineered S. cerevisiae | Galactose | Olivetolic Acid | 56 | [11] |
| Engineered S. cerevisiae | Olivetolic Acid | CBGA | 215.6 | [4] |
| Engineered S. cerevisiae | Hexanoic Acid | Δ⁹-THCA | 8.0 | [4] |
| Engineered S. cerevisiae | Galactose | CBDA | 4.3 µg/L | [4] |
| Engineered S. cerevisiae | N/A (de novo) | CBD | 6.92 | [3][5][7] |
Table 2: Quantitative Analysis Parameters for Cannabinoids by LC-MS/MS
| Cannabinoid | Calibration Range (ng/mL) | Limit of Quantitation (LOQ) | Precision (% RSD) | Accuracy (%) | Reference |
| CBD | 10 - 10,000 | 10 | 2.2 - 12.8 | 90.2 - 110.3 | [21][22] |
| CBDA | 10 - 10,000 | 10 | 2.2 - 12.8 | 90.2 - 110.3 | [21][22] |
| CBT | N/A | N/A | N/A | N/A | N/A |
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Biosynthetic pathway for CBDA in engineered yeast.
References
- 1. CA3152653A1 - this compound compositions and methods of synthesizing this compound - Google Patents [patents.google.com]
- 2. This compound: Its unexpected racemic nature and potential origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotechnological Fungal Platforms for the Production of Biosynthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Boosting the Cannabidiol Production in Engineered Saccharomyces cerevisiae by Harnessing the Vacuolar Transporter BPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.usm.maine.edu [digitalcommons.usm.maine.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Conversion of Cannabidiol (CBD) into Psychotropic Cannabinoids Including Tetrahydrocannabinol (THC): A Controversy in the Scientific Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conversion of CBD to THC - Wikipedia [en.wikipedia.org]
- 16. Acid-Catalyzed Conversion of Cannabidiol to Tetrahydrocannabinols: En Route to Demystifying Manufacturing Processes and Controlling the Reaction Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the degradation of Cannabicitran by light and heat
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Cannabicitran (CBT) during experimental procedures. Given that research on CBT is still emerging, some information is extrapolated from studies on more prevalent cannabinoids like CBD and THC.[1][2][3] This will be clearly indicated where applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBT) and why is its stability a concern?
A1: this compound (CBT) is a minor cannabinoid found in the cannabis plant.[1][3] Like other cannabinoids, its chemical structure is susceptible to degradation when exposed to environmental factors such as light and heat.[4] Ensuring the stability of CBT is crucial for obtaining accurate experimental results, maintaining the potency of standards, and developing stable formulations.
Q2: What are the primary factors that cause CBT degradation?
A2: Based on extensive research on other cannabinoids, the primary factors causing degradation are exposure to light (especially UV light), elevated temperatures, and oxygen.[4] The presence of acids or bases can also catalyze degradation reactions.[5]
Q3: How can I visually detect if my CBT sample has degraded?
A3: Visual detection is often unreliable. While significant degradation might lead to a change in the color of a solution, the absence of a color change does not guarantee stability. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
Q4: What are the ideal storage conditions for this compound?
A4: To ensure long-term stability (greater than 5 years for a reference standard in methanol), this compound should be stored at -20°C in a tightly sealed, airtight container, protected from light.[7] For routine laboratory use, storing working solutions in amber vials in a refrigerator and minimizing their exposure to ambient light and temperature is recommended.
Q5: Are there any known degradation products of CBT?
A5: Specific degradation products of this compound have not been extensively documented in publicly available research. However, based on the degradation pathways of other cannabinoids, potential degradation products could result from isomerization or oxidation.[8] It is hypothesized that due to its biosynthetic link to Cannabichromene (CBC) and potentially Δ9-cis-THC, its degradation pathways might be related to these precursors.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results for CBT concentration. | Sample degradation due to improper storage or handling. | Store all CBT standards and samples at -20°C in amber, airtight containers.[7] Allow samples to equilibrate to room temperature before opening to prevent condensation. Prepare fresh working solutions regularly. |
| Appearance of unknown peaks in chromatograms of CBT samples. | Formation of degradation products. | Analyze the sample using LC-MS to identify the mass of the unknown peaks, which can provide clues about their structure. Review experimental conditions to identify potential exposure to light, heat, or incompatible chemicals. |
| Loss of CBT potency in a formulated product. | Degradation due to formulation components or storage conditions. | Conduct a stability study of the formulation, testing at different temperature and light conditions. Consider the inclusion of antioxidants or chelating agents in the formulation. Assess the pH of the formulation, as extreme pH can accelerate degradation.[5] |
| Discoloration of CBT solution. | Significant degradation may have occurred. | Discard the solution and prepare a fresh one from a reliable stock. Re-evaluate storage and handling procedures to prevent future degradation. |
Data on Cannabinoid Stability (Proxy Data)
Since specific quantitative data on this compound degradation is limited, the following tables summarize stability data for CBD and THC, which can serve as a conservative reference.
Table 1: Thermal Degradation of Cannabinoids
| Cannabinoid | Conditions | Degradation Rate/Observations |
| CBD | Stored at 40°C / 75% RH in open vials | 20.2% loss after 90 days.[10] |
| CBD | Stored at 40°C / 75% RH in closed vials | 16.5% loss after 180 days.[10] |
| THC | Stored at room temperature | Up to 5% loss per month due to oxidation.[8] |
| CBD | Heated at 220°C | Degradation results in the formation of Δ9-THC and CBN.[11] |
Table 2: Factors Influencing Cannabinoid Stability
| Factor | Effect on Stability | Recommendations |
| Light | Accelerates degradation. UV light is particularly damaging. | Store in amber or opaque containers. Conduct experiments under reduced light conditions where possible. |
| Temperature | Higher temperatures increase the rate of degradation. | Store at low temperatures (e.g., -20°C for long-term, 4°C for short-term).[7] |
| Oxygen | Promotes oxidative degradation. | Purge containers with an inert gas (e.g., nitrogen or argon) before sealing. Use airtight containers. |
| pH | Acidic conditions can promote isomerization of some cannabinoids.[5] | Maintain solutions at a neutral pH unless the experimental protocol requires otherwise. |
Experimental Protocols
Protocol 1: Accelerated Thermal Stability Study of this compound
Objective: To assess the thermal stability of a CBT solution over a defined period.
Materials:
-
This compound (CBT) standard of known purity and concentration.
-
HPLC-grade solvent (e.g., methanol (B129727) or ethanol).
-
Amber HPLC vials with airtight caps.
-
Calibrated oven.
-
HPLC-UV/DAD or HPLC-MS system.
Methodology:
-
Prepare a stock solution of CBT in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber HPLC vials and seal them tightly.
-
Designate a set of vials for each time point and temperature. A typical accelerated study might use temperatures of 40°C, 60°C, and 80°C.
-
Place the vials in the calibrated oven at the designated temperatures.
-
At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove a set of vials from each temperature.
-
Allow the vials to cool to room temperature.
-
Analyze the samples by HPLC to determine the concentration of CBT remaining.
-
Calculate the percentage of CBT remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Photostability Study of this compound
Objective: To evaluate the degradation of CBT upon exposure to light.
Materials:
-
This compound (CBT) standard of known purity and concentration.
-
HPLC-grade solvent.
-
Clear and amber HPLC vials with airtight caps.
-
A controlled light source (e.g., a photostability chamber with a defined light spectrum and intensity).
-
HPLC-UV/DAD or HPLC-MS system.
Methodology:
-
Prepare a stock solution of CBT in the chosen solvent.
-
Aliquot the solution into both clear and amber HPLC vials. The amber vials will serve as the dark control.
-
Place the vials in the photostability chamber.
-
Expose the samples to a controlled light source for a specified duration (e.g., 24 hours).
-
At the end of the exposure period, remove the vials.
-
Analyze the samples from both the clear and amber vials by HPLC.
-
Compare the concentration of CBT in the light-exposed samples (clear vials) to the dark controls (amber vials) to determine the extent of photodegradation.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. gvbbiopharma.com [gvbbiopharma.com]
- 2. This compound & Cannabitriol: What’s the Deal? - CBD Health and Wellness [cbdhealthandwellness.net]
- 3. A Complete Guide to this compound (CBT) - The Hemptender [thehemptender.com]
- 4. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 5. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Targeting the antioxidant, antimicrobial and anti-inflammatory activity of non-psychotropic Cannabis sativa L.: a comparison with chemotype V - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
Technical Support Center: Optimization of Analytical Methods for Accurate Cannabicitran (CBT) Detection
Welcome to the technical support center for the optimization of analytical methods for accurate Cannabicitran (CBT) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the precise quantification of this minor cannabinoid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound and other minor cannabinoids.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Resolution or Co-elution with other Cannabinoids | This compound (CBT) has a similar polarity to other cannabinoids, which can lead to co-elution, especially with compounds of the same molecular weight (314 g/mol ) such as CBD, THC, and CBC.[1] Inadequate mobile phase composition or column chemistry can exacerbate this issue.[2] | Optimize Mobile Phase: Experiment with ternary mobile phase systems (e.g., water, acetonitrile, methanol) to achieve unique selectivity.[2] Adjusting the ratio of organic modifiers can significantly alter the retention times and improve separation. Modify Mobile Phase Additives: The addition of formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and alter the selectivity between cannabinoids.[2] Column Selection: If co-elution persists, consider using a column with a different stationary phase chemistry. While C18 columns are common, other phases might offer better resolution for specific cannabinoid pairs.[2] Temperature and Flow Rate: Adjusting the column temperature and mobile phase flow rate can also influence selectivity and resolution.[2] |
| Low Sensitivity or Poor Signal-to-Noise for CBT | The low natural abundance of this compound in most cannabis varieties means that its concentration in samples is often near the limit of detection of the analytical method.[3] Inappropriate detector settings, high background noise, or insufficient sample concentration can all contribute to low sensitivity.[2] | Optimize Detector Wavelength (HPLC-UV): For UV detection, ensure the wavelength is optimized for cannabinoids, typically around 220 nm for neutral cannabinoids.[2] Enhance Mass Spectrometry (MS) Detection: For MS-based methods, optimize the ionization source parameters to maximize the signal for CBT.[2] If a stable isotope-labeled internal standard for CBT is available, its use is highly recommended to compensate for matrix effects and improve accuracy.[4] Increase Sample Concentration: If possible, increase the concentration of the injected sample.[2] Improve Sample Cleanup: Thorough sample preparation to remove interfering matrix components can reduce background noise and improve the signal-to-noise ratio.[4] |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase, or an inappropriate mobile phase pH, can cause peak tailing.[2] This is a common issue with phenolic compounds like some cannabinoids. | Mobile Phase Modifier: Add a mobile phase modifier like formic acid to the mobile phase. This can help to protonate acidic cannabinoids and reduce secondary interactions with the stationary phase, leading to improved peak shape.[2] Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing peak tailing.[5] |
| Inconsistent Retention Times | Fluctuations in column temperature, changes in the mobile phase composition over time, or column degradation can all lead to shifts in retention times.[2] | Use a Column Oven: Maintain a stable column temperature using a column oven to ensure consistent retention times.[2] Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is properly degassed to prevent changes in composition.[2] Guard Column: Use a guard column to protect the analytical column from contaminants and extend its lifetime. If the problem persists, consider replacing the guard column or the analytical column.[2] |
| Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS | Co-eluting, undetected compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to either a suppressed or enhanced signal.[4] This can result in inaccurate quantification.[4] | Effective Sample Preparation: Employ robust sample cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4] Chromatographic Separation: Optimize the HPLC method to chromatographically separate CBT from matrix interferences.[4] Use of Internal Standards: The use of a stable isotope-labeled internal standard for CBT is the most effective way to compensate for matrix effects.[4] If a labeled standard is not available, a structural analog with similar properties can be used, though this is less ideal.[4] Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.[4] Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[4] |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of cannabinoids using various analytical techniques. It is important to note that these values, particularly the Limit of Detection (LOD) and Limit of Quantification (LOQ), can vary significantly depending on the specific instrument, method parameters, and sample matrix.[2]
Table 1: HPLC-UV Method Performance for Cannabinoid Analysis
| Parameter | Cannabidiol (CBD) | Δ9-Tetrahydrocannabinol (THC) | Cannabinol (CBN) |
| LOD (µg/mL) | 0.5 | 0.5 | 0.2 |
| LOQ (µg/mL) | 2.0 | 2.0 | 1.0 |
| Linearity (R²) (Concentration Range) | >0.99 (2.0 - 100 µg/mL) | >0.99 (2.0 - 100 µg/mL) | >0.99 (1.0 - 100 µg/mL) |
| Recovery (%) | 89 - 94 | 89 - 94 | 89 - 94 |
Data adapted from a validated HPLC-DAD method for cannabinoid analysis.[6]
Table 2: LC-MS/MS Method Performance for Minor Cannabinoid Analysis
| Parameter | Cannabigerol (CBG) | Cannabichromene (CBC) | Tetrahydrocannabivarin (THCV) |
| LLOQ (ng/mL) | 5 | 5 | 5 |
| Linearity (R²) (Concentration Range) | ≥ 0.99 (5 - 10,000 ng/mL) | ≥ 0.99 (5 - 10,000 ng/mL) | ≥ 0.99 (5 - 10,000 ng/mL) |
| Intra-day Precision (%RSD) | < 15 | < 15 | < 15 |
| Inter-day Precision (%RSD) | < 15 | < 15 | < 15 |
| Accuracy (%) | 85 - 115 | 85 - 115 | 85 - 115 |
Data adapted from a validated LC-MS/MS method for the quantification of 17 cannabinoids.[7][8]
Experimental Protocols
Protocol 1: Sample Preparation for Cannabinoid Analysis from Cannabis Flower
This protocol describes a general procedure for the extraction of cannabinoids from dried cannabis flower material.
-
Homogenization: Grind the dried cannabis flower into a fine, homogenous powder. This is crucial for ensuring representative sampling.[9]
-
Extraction:
-
Accurately weigh approximately 100-200 mg of the homogenized plant material into a centrifuge tube.
-
Add a known volume of extraction solvent (e.g., 10 mL of methanol (B129727) or ethanol).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath for 15-30 minutes to enhance extraction efficiency.[10]
-
Centrifuge the mixture at high speed (e.g., 4000 rpm) for 10 minutes to pellet the solid plant material.
-
-
Filtration and Dilution:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the analytical method. The required dilution factor will depend on the expected cannabinoid concentration in the sample.
-
Protocol 2: HPLC-UV Method for Cannabinoid Profiling
This protocol provides a starting point for the separation of multiple cannabinoids, which can be optimized for the specific analysis of this compound.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is commonly used.[3]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start at 70% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to the initial conditions for re-equilibration. The gradient should be optimized to achieve baseline separation of all cannabinoids of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[2]
-
Injection Volume: 10 µL.
Protocol 3: LC-MS/MS Method for Trace Level Cannabinoid Quantification
This protocol is suitable for the sensitive and selective quantification of minor cannabinoids like this compound.
-
Instrumentation: A Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A fast gradient can be employed, for example, starting at 50% B and ramping up to 95% B in under 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for neutral cannabinoids.
-
MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions must be optimized for this compound. Based on its molecular weight of 314.47 g/mol , potential precursor ions could be [M+H]+ at m/z 315.2. Product ions would need to be determined by infusing a CBT standard and performing a product ion scan. For other cannabinoids with the same molecular weight, such as THC and CBD, a common transition is m/z 315.2 → 193.1.[3]
Visualizations
Caption: A typical experimental workflow for the analysis of this compound from cannabis flower.
Caption: A logical troubleshooting workflow for addressing chromatographic issues.
References
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 2. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dialnet.unirioja.es [dialnet.unirioja.es]
- 7. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Navigating the Frontier of Cannabinoid Research: A Technical Support Center for Cannabicitran (CBT) Studies
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the standardization of dosing and administration of Cannabicitran (CBT) in scientific studies. As a minor and relatively unexplored cannabinoid, establishing robust and reproducible experimental protocols is critical to unlocking its therapeutic potential. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed methodologies to address the unique challenges of working with CBT.
This compound, a non-psychoactive phytocannabinoid, has garnered interest for its potential therapeutic effects, including its interaction with the G protein-coupled receptor 18 (GPR18) and its role as a potential estrogen receptor antagonist.[1][2][3] However, the lack of established dosing standards presents a significant hurdle for researchers. This guide aims to provide a foundational framework for initiating and conducting studies with this novel compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound (CBT) in preclinical animal models?
A1: Due to the limited research on this compound, there is no established standard starting dose. Researchers should conduct dose-finding studies beginning with a low dose and escalating gradually. Based on pharmacokinetic studies of other minor cannabinoids like THC, CBD, CBC, and CBN in rodents, a starting oral dose in the range of 1-5 mg/kg could be considered for initial pilot studies.[4][5][6][7][8] It is crucial to monitor for both therapeutic and adverse effects at each dose level.
Q2: What is the most appropriate vehicle for administering CBT in our experiments?
A2: The choice of vehicle is critical for ensuring the solubility and bioavailability of the lipophilic CBT molecule. Common vehicles for cannabinoid administration include:
-
Oils: Medium-chain triglyceride (MCT) oil, sesame oil, or olive oil are frequently used.
-
Ethanol/Saline solutions: A solution of ethanol, a surfactant like Tween 80 or Cremophor EL, and saline can be used for parenteral administration. However, potential toxicity of the vehicle itself should be considered.
-
Gelatin formulations: For voluntary oral consumption in animal models, a palatable gelatin formulation can be effective.[9][10]
The selection of the vehicle should be based on the route of administration and the specific experimental design. It is imperative to include a vehicle-only control group in all experiments.
Q3: How should we prepare and store our this compound (CBT) solutions?
A3: CBT, like other cannabinoids, can be susceptible to degradation from light, heat, and oxidation.
-
Preparation: If starting with a pure compound, dissolve it in the chosen vehicle using sonication or gentle heating if necessary. Ensure the compound is fully dissolved before administration.
-
Storage: Store stock solutions and prepared doses in airtight, light-protected containers at -20°C for long-term storage. For short-term use, refrigeration at 4°C is recommended. Stability of CBT in the specific vehicle should be validated if possible.
Q4: What are the known pharmacokinetic properties of CBT?
A4: There is a significant lack of published pharmacokinetic data specifically for this compound. Research on other minor cannabinoids suggests that oral bioavailability is generally low and can be variable.[4][5][11] Factors influencing pharmacokinetics include the formulation, route of administration, and individual subject metabolism. Researchers should plan to conduct pharmacokinetic studies to determine key parameters such as Cmax, Tmax, and half-life in their specific experimental model.
Q5: What are the known mechanisms of action for CBT that we should consider in our study design?
A5: Current research, primarily from in silico and in vitro studies, suggests two potential mechanisms of action for CBT:
-
GPR18 Agonism: CBT is believed to be an agonist at the GPR18 receptor, which may play a role in regulating intraocular pressure.[3][12][13][14][15]
-
Estrogen Receptor Antagonism: Studies suggest that CBT may act as an antagonist at the estrogen receptor α, indicating potential applications in estrogen-sensitive conditions.[1][2][16][17][18]
Researchers should consider these pathways when designing assays to measure the biological effects of CBT.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no observable effect at expected doses | Poor solubility of CBT in the chosen vehicle. | - Verify the solubility of CBT in the vehicle at the desired concentration.- Consider using a different vehicle or adding a co-solvent or surfactant.- Ensure the CBT is fully dissolved before administration. |
| Low bioavailability via the chosen route of administration. | - Consider alternative routes of administration (e.g., intraperitoneal injection vs. oral gavage).- Conduct a pilot pharmacokinetic study to determine the bioavailability of your formulation. | |
| Degradation of the CBT compound. | - Ensure proper storage conditions (protection from light, heat, and air).- Prepare fresh solutions for each experiment. | |
| High variability in animal response | Inconsistent administration technique. | - Ensure all personnel are trained on the proper administration technique to deliver a consistent volume.- For oral gavage, ensure the compound is delivered directly to the stomach. |
| Individual differences in metabolism. | - Increase the sample size to account for individual variability.- Consider using a crossover design if appropriate for the study. | |
| Adverse events observed in study animals | Dose is too high. | - Immediately lower the dose or cease administration.- Review the dose-escalation protocol and consider smaller increments. |
| Vehicle toxicity. | - Ensure the vehicle and any co-solvents are well-tolerated at the administered volume.- Run a vehicle-only toxicity study. |
Quantitative Data Summary
Due to the nascent stage of this compound research, extensive quantitative data from in vivo studies is not yet available. The following table provides a general framework based on data from other minor cannabinoids to guide initial experimental design. Researchers are strongly encouraged to perform their own dose-response and pharmacokinetic studies.
Table 1: Exemplar Pharmacokinetic Parameters of Minor Cannabinoids (Oral Administration in Rodents)
| Cannabinoid | Dose Range (mg/kg) | Tmax (hours) | Bioavailability (%) | Key Findings |
| Δ8-THC | 10 | ~1-2 | Low | Detectable in plasma and brain tissue after single and repeated dosing.[4][5] |
| CBC | 3.2 - 100 | ~1-4 | Low | Detectable in plasma and brain tissue.[4][5] |
| CBN | 10 - 100 | ~2-4 | Low | Detectable in plasma and brain tissue.[4][5] |
| THCV | 17 - 100 | ~1-2 | Low | Plasma levels may decrease with repeated dosing, suggesting metabolic adaptation.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage Administration in Rodents
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of pure CBT.
-
Dissolve the CBT in the chosen vehicle (e.g., MCT oil) to achieve the desired final concentration. Use a vortex mixer and/or sonicator to ensure complete dissolution.
-
Prepare a fresh solution for each experiment and protect it from light.
-
-
Animal Handling and Dosing:
-
Handle the animals gently to minimize stress.
-
Accurately weigh each animal before dosing to calculate the precise volume to be administered.
-
Use a proper-sized feeding needle for the oral gavage procedure.
-
Administer the solution slowly to prevent regurgitation and ensure delivery to the stomach.
-
Administer the same volume of vehicle-only solution to the control group.
-
-
Post-Administration Monitoring:
-
Observe the animals closely for any signs of distress or adverse effects immediately after dosing and at regular intervals thereafter.
-
Record all observations systematically.
-
Protocol 2: Workflow for a Pilot Dose-Finding Study
This protocol outlines a general workflow for determining a therapeutic dose range for CBT in a new experimental model.
Caption: A logical workflow for conducting a pilot dose-finding study for this compound.
Signaling Pathways
The following diagrams illustrate the putative signaling pathways of this compound based on current, limited research. These are hypothetical models and require experimental validation.
Diagram 1: Putative GPR18 Signaling Pathway
References
- 1. research.usfq.edu.ec [research.usfq.edu.ec]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of Oral Minor Cannabinoids in Blood and Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and Safety Evaluation of Various Oral Doses of a Novel 1:20 THC:CBD Cannabis Herbal Extract in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetic of two oral doses of a 1:20 THC:CBD cannabis herbal extract in cats [frontiersin.org]
- 8. Frontiers | Pharmacokinetic and Safety Evaluation of Various Oral Doses of a Novel 1:20 THC:CBD Cannabis Herbal Extract in Dogs [frontiersin.org]
- 9. A preclinical model of THC edibles that produces high-dose cannabimimetic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A preclinical model of THC edibles that produces high-dose cannabimimetic responses [elifesciences.org]
- 11. Pharmacokinetics of Non-Psychotropic Phytocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Potential Metabolic and Behavioural Roles of the Putative Endo- cannabinoid Receptors GPR18, GPR55 and GPR119 in Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cannabinoid Receptors: Nomenclature and Pharmacological Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Targets of Minor Cannabinoids in Breast Cancer: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cannabidiol as a Promising Adjuvant Therapy for Estrogen Receptor-Positive Breast Tumors: Unveiling Its Benefits with Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Isolating Cannabicitran (CBT) Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the isolation of individual enantiomers of Cannabicitran (CBT).
Frequently Asked Questions (FAQs)
Q1: Why is the isolation of individual this compound (CBT) enantiomers a significant challenge?
A1: The primary challenge in isolating CBT enantiomers lies in their nature as stereoisomers. Enantiomers are mirror images of each other and possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility.[1][2] This makes their separation by standard chromatographic techniques, like conventional reversed-phase HPLC, impossible.[2] Furthermore, the structural similarity of CBT to other cannabinoids present in cannabis extracts complicates the initial purification process.[3]
Q2: What are the most promising analytical techniques for separating CBT enantiomers?
A2: Chiral chromatography is the most effective technique for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing chiral stationary phases (CSPs) are the preferred methods.[4][5][6][7][8] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have shown great success in separating a wide range of cannabinoid enantiomers and are highly recommended for CBT.[4][5]
Q3: Is this compound found as a single enantiomer in the cannabis plant?
A3: No. Recent research has revealed that this compound naturally occurs as a racemic mixture, meaning it is present in approximately equal amounts of both its (+) and (-) enantiomers.[3][9][10] This is unusual for cannabinoids, which are typically biosynthesized as single enantiomers in the plant.[11] The racemic nature of CBT necessitates chiral separation to study the pharmacological effects of each individual enantiomer.[9]
Q4: Are there any known biological activities of individual CBT enantiomers?
A4: Research into the specific biological activities of individual CBT enantiomers is still in its early stages.[9] However, it is known that enantiomers of other cannabinoids can have different potencies and effects at cannabinoid receptors.[12] Preliminary studies suggest that CBT may have agonist activity at the GPR18 receptor, which is involved in regulating intraocular pressure.[13] Isolating the individual enantiomers is a critical step to determine if one form is more active or responsible for this effect.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | - Use of a non-chiral column.- Inappropriate chiral stationary phase (CSP).- Mobile phase composition is not optimal. | - Verify Column: Ensure you are using a designated chiral column.- Screen CSPs: Test different polysaccharide-based CSPs (e.g., amylose-based, cellulose-based) as their selectivity for cannabinoids can vary significantly.- Optimize Mobile Phase: For normal-phase HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). Small changes in the modifier percentage can dramatically impact resolution.[5] For SFC, optimize the co-solvent percentage. |
| Poor resolution (overlapping peaks) | - Mobile phase is too strong or too weak.- Flow rate is too high.- Column temperature is not optimal.- Inappropriate mobile phase additives. | - Adjust Mobile Phase Strength: In normal-phase, decrease the percentage of the alcohol modifier to increase retention and potentially improve resolution.[5]- Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the CSP and improve separation.[2]- Vary Temperature: Test a range of column temperatures (e.g., 10°C to 40°C), as temperature can have a significant effect on chiral recognition.[2]- Use Additives (for acidic cannabinoids): While CBT is neutral, for related acidic cannabinoids, adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape. |
| Peak tailing | - Secondary interactions with the stationary phase.- Column overload.- Extra-column dead volume. | - Check for Secondary Interactions: Unwanted interactions can occur with the silica (B1680970) support of the CSP. Ensure the mobile phase is well-prepared and consider using a column with a different support or coating.- Reduce Sample Concentration: Inject a more dilute sample to see if peak shape improves.- Minimize Dead Volume: Use tubing with the smallest possible inner diameter and length to connect the injector, column, and detector.[2] |
| Inconsistent retention times | - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature. | - Ensure Proper Equilibration: Chiral columns may require longer equilibration times than standard columns, especially when changing the mobile phase.[2]- Precise Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate mixing of solvents.- Use a Column Oven: Maintain a stable and consistent column temperature throughout the analysis.[2] |
Quantitative Data Summary
As specific quantitative data for the chiral separation of this compound is not yet widely published, the following table presents a hypothetical but realistic dataset based on typical results for the separation of other minor cannabinoids using chiral HPLC. This data is for illustrative purposes to guide researchers in what to expect.
| Parameter | Value | Notes |
| Chromatographic Mode | Normal-Phase HPLC | |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | A common and effective CSP for cannabinoids. |
| Mobile Phase | Hexane:Isopropanol (95:5, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 25 °C | |
| Retention Time (Enantiomer 1) | 8.2 min | |
| Retention Time (Enantiomer 2) | 9.5 min | |
| Resolution (Rs) | > 1.5 | Baseline separation is achieved. |
| Enantiomeric Excess (% ee) | Racemic mixture (approx. 50:50) | As found in natural extracts. |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method for CBT Enantiomer Separation
This protocol is a proposed method based on successful separations of structurally similar cannabinoids like Cannabichromene (CBC).[4]
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Chiral Column: Amylose-based or Cellulose-based CSP (e.g., CHIRALPAK® series), 250 mm x 4.6 mm, 5 µm particle size.
2. Reagents:
- Hexane (HPLC grade)
- Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)
- Racemic this compound standard or purified CBT extract.
3. Chromatographic Conditions:
- Mobile Phase: Start with a mixture of Hexane and a polar modifier (IPA or EtOH). A typical starting point is 95:5 (Hexane:Modifier, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C (controlled by a column oven).
- Detection: UV at 228 nm.
- Injection Volume: 10 µL.
4. Sample Preparation:
- Dissolve the CBT standard or extract in the mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
5. Procedure:
- Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
- Inject the prepared sample.
- Monitor the separation and identify the two enantiomer peaks.
- Optimization: If resolution is poor, systematically adjust the percentage of the polar modifier in the mobile phase (e.g., in 1% increments or decrements).
Protocol 2: Preparative Chiral SFC Method for Isolating CBT Enantiomers
Supercritical Fluid Chromatography (SFC) is a powerful technique for preparative scale separations, offering advantages in speed and reduced solvent consumption.[8][14]
1. Instrumentation:
- Preparative Supercritical Fluid Chromatography (SFC) system.
- Chiral Column: A preparative-scale column with a polysaccharide-based CSP (e.g., 250 mm x 20 mm).
2. Reagents:
- Supercritical Carbon Dioxide (CO₂)
- Methanol or Ethanol (as co-solvent)
- Concentrated CBT extract.
3. Chromatographic Conditions:
- Mobile Phase: Supercritical CO₂ with a modifier (e.g., Methanol). Start with a low percentage of co-solvent (e.g., 10-20%).
- Flow Rate: Dependent on the column size, typically in the range of 50-100 mL/min for preparative columns.
- Back Pressure: Maintain at a level to ensure CO₂ remains in a supercritical state (e.g., 100-150 bar).
- Column Temperature: 35-40°C.
4. Sample Preparation:
- Dissolve the concentrated CBT extract in the co-solvent at a high concentration (e.g., 50-100 mg/mL).
5. Procedure:
- Equilibrate the system with the desired mobile phase composition.
- Perform stacked injections of the sample to maximize throughput.
- Collect the fractions corresponding to each enantiomer peak.
- Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.
- Analyze the purity of the collected fractions using the analytical chiral HPLC method described in Protocol 1.
Visualizations
References
- 1. Supercritical fluid chromatography for milligram preparation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. canatura.com [canatura.com]
- 4. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. extractionmagazine.com [extractionmagazine.com]
- 9. gvbbiopharma.com [gvbbiopharma.com]
- 10. This compound: Its unexpected racemic nature and potential origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumirlab.com [lumirlab.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. chromatographytoday.com [chromatographytoday.com]
Improving the resolution of Cannabicitran enantiomers in chiral chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the resolution of Cannabicitran (CBT) enantiomers in chiral chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound (CBT) important?
A1: this compound (CBT) is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers.[1] These enantiomers can have different pharmacological and toxicological profiles. Therefore, separating and studying the individual enantiomers is crucial for understanding their specific biological activities and for the development of safe and effective therapeutic products. Regulatory agencies often require the assessment of individual enantiomers for pharmaceutical applications.[2]
Q2: What are the most common chiral stationary phases (CSPs) for cannabinoid separations?
A2: Polysaccharide-based CSPs, particularly those with amylose (B160209) or cellulose (B213188) derivatives, are widely used and have shown success in separating various cannabinoid enantiomers.[2] Immobilized polysaccharide CSPs are often preferred due to their robustness and compatibility with a wider range of solvents.[3]
Q3: What mobile phases are typically used for the chiral separation of cannabinoids like CBT?
A3: Normal-phase chromatography using mixtures of n-hexane with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is very common for cannabinoid chiral separations.[3][4] The percentage of the alcohol modifier is a critical parameter for optimizing selectivity and resolution. Non-traditional mobile phases containing solvents like dichloromethane (B109758) have also been used effectively.[2]
Q4: Can mobile phase additives improve the resolution of CBT enantiomers?
A4: Yes, small amounts of acidic or basic additives can significantly impact peak shape and resolution. For acidic cannabinoids, adding a small percentage (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak symmetry.[2][5] For basic compounds, a basic additive may be beneficial. The effect of additives on neutral cannabinoids like CBT should be evaluated on a case-by-case basis.
Q5: How does temperature affect the chiral separation of cannabinoids?
A5: Temperature can influence retention times, selectivity, and peak shape. While lower temperatures often lead to better resolution in chiral chromatography, this is not always the case. It is an important parameter to optimize for each specific separation.[4] An increase in temperature can sometimes improve the peak shape of later-eluting enantiomers.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral chromatography of this compound enantiomers.
| Issue | Possible Causes | Recommended Solutions |
| Poor Resolution | 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Flow rate is too high. 4. Temperature is not optimized. | 1. Screen different polysaccharide-based CSPs (amylose and cellulose derivatives). 2. Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. Small changes can have a large impact. 3. Reduce the flow rate to increase the interaction time with the CSP. 4. Evaluate the effect of different column temperatures (e.g., in 5 °C increments). |
| Peak Tailing | 1. Secondary interactions between CBT and the stationary phase. 2. Column overload. 3. Dead volume in the HPLC system. | 1. Consider adding a mobile phase additive (e.g., a small amount of a slightly more polar solvent or an acidic/basic modifier if applicable). 2. Reduce the sample concentration or injection volume. 3. Check and minimize the length and diameter of all tubing and connections. |
| Peak Fronting | 1. Column overload. 2. Sample solvent is stronger than the mobile phase. | 1. Decrease the amount of sample injected onto the column. 2. Dissolve the sample in the mobile phase or a weaker solvent. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Mobile phase composition changing over time. 3. Column temperature fluctuations. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each run. 2. Prepare fresh mobile phase daily and ensure proper mixing if using a multi-component mobile phase. 3. Use a column oven to maintain a constant temperature. |
| Loss of Resolution Over Time | 1. Column contamination. 2. Column degradation. | 1. Implement a column washing procedure after a set number of injections. 2. If using a coated CSP, ensure mobile phase compatibility. Consider switching to a more robust immobilized CSP. |
Data Presentation: Chromatographic Parameters for Analogous Cannabinoids
Disclaimer: The following data is for cannabinoids structurally similar to this compound and should be used as a starting point for method development for CBT enantiomer separation.
Table 1: Analytical Separation of Cannabichromene (CBC) and Cannabicyclol (CBL) Enantiomers on CHIRALPAK® IK-3 [2]
| Analyte | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| CBC | Hexane/Dichloromethane (80/20) | 1.0 | 5.38 | 6.01 | 2.01 |
| CBL | Hexane/Dichloromethane (80/20) | 1.0 | 4.89 | 5.72 | 2.87 |
Table 2: Separation of Δ8-THC and Δ9-THC Enantiomers on CHIRALPAK® IF-3 [3]
| Analyte | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Enantiomer Elution Order |
| (±)-Δ8-THC & (±)-Δ9-THC | n-Hexane/Isopropanol (95/5) | 1.0 | 25 | (-)-Δ8-THC, (+)-Δ8-THC, (+)-Δ9-THC, (-)-Δ9-THC |
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases for CBT Enantiomer Separation
This protocol outlines a general approach for screening different chiral columns to find a suitable stationary phase for separating CBT enantiomers.
1. Materials:
- This compound (CBT) standard (racemic mixture)
- HPLC-grade n-hexane
- HPLC-grade isopropanol
- HPLC-grade ethanol
- A selection of polysaccharide-based chiral columns (e.g., amylose and cellulose-based columns from a reputable manufacturer).
2. Sample Preparation:
- Prepare a stock solution of racemic CBT at 1.0 mg/mL in the mobile phase or a compatible solvent.
3. Chromatographic Conditions:
- Columns: Screen a minimum of two different polysaccharide-based CSPs.
- Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
- Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection: UV at an appropriate wavelength for CBT (e.g., 228 nm).
- Injection Volume: 5 µL
4. Procedure:
- Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.
- Inject the CBT standard and record the chromatogram.
- Flush the column and then equilibrate with Mobile Phase B.
- Inject the CBT standard and record the chromatogram.
- Repeat the process for each column to be screened.
5. Evaluation:
- Examine the chromatograms for any separation of the CBT enantiomers.
- The column and mobile phase combination that shows the best initial separation (even if not baseline resolved) should be selected for further optimization.
Protocol 2: Optimization of Mobile Phase for Improved Resolution
This protocol details how to optimize the mobile phase composition to improve the resolution of CBT enantiomers after a suitable column has been identified.
1. Materials:
- CBT standard
- Selected chiral column from the initial screening
- HPLC-grade n-hexane
- HPLC-grade alcohol modifier (isopropanol or ethanol, based on screening results)
2. Procedure:
- Prepare a series of mobile phases with varying percentages of the alcohol modifier. For example, if the initial screening with 90:10 n-hexane/isopropanol showed promise, prepare mobile phases of 95:5, 92:8, 88:12, and 85:15 (v/v).
- Equilibrate the column with the first mobile phase composition.
- Inject the CBT standard and record the chromatogram, noting the retention times and resolution.
- Repeat for each mobile phase composition, ensuring the column is well-equilibrated before each run.
3. Evaluation:
- Compare the resolution values obtained with each mobile phase.
- Select the mobile phase composition that provides the best balance of resolution and analysis time.
Visualizations
References
- 1. gvbbiopharma.com [gvbbiopharma.com]
- 2. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cannabicitran (CBT) Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving Cannabicitran (CBT) for in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (CBT) difficult to dissolve in aqueous solutions for assays?
A1: Like other cannabinoids, this compound (CBT) is a lipophilic (fat-soluble) molecule with low aqueous solubility.[1] Cell culture media and other biological buffers are primarily aqueous, leading to the precipitation of hydrophobic compounds like CBT, especially at higher concentrations. This poor water solubility is a significant hurdle to obtaining accurate and reproducible experimental results.
Q2: What are the recommended initial solvents for dissolving CBT?
A2: The most common and effective organic solvents for creating stock solutions of cannabinoids for in vitro studies are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1] These solvents can dissolve cannabinoids at high concentrations, which can then be diluted to a final working concentration in the aqueous assay medium. For analytical standards, methanol (B129727) is also commonly used.[2]
Q3: What are the potential cytotoxic effects of solvents like DMSO and ethanol on cells?
A3: Both DMSO and ethanol can be toxic to cells at certain concentrations. It is generally recommended to keep the final concentration of DMSO in cell culture at or below 0.5%, although many cell lines can tolerate up to 1%.[1] Ethanol is often better tolerated by some cell lines. It is crucial to perform a vehicle control experiment to determine the maximum solvent concentration that does not affect the viability or function of your specific cell line.
Q4: How can I improve the solubility of CBT in my aqueous assay solution beyond just using a solvent?
A4: Several techniques can be employed to enhance the solubility and prevent the precipitation of CBT in aqueous media:
-
Surfactants: Non-ionic surfactants such as Tween® 20 and Tween® 80 can be used to create stable emulsions or microemulsions.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules like cannabinoids, forming water-soluble inclusion complexes.[3][4][5]
-
Nanoemulsions: This technique uses high-energy mixing (e.g., sonication) to create very small, stable droplets of a cannabinoid-containing oil phase in an aqueous phase.[6][7][8]
Q5: What is the known mechanism of action for this compound?
A5: Research on the specific mechanism of action for this compound is ongoing. However, studies suggest that CBT may act as an estrogen receptor antagonist, meaning it can inhibit the effects of estrogen.[9] Additionally, some research indicates that cannabinoids can activate G-protein coupled receptor 18 (GPR18).[10][11][12][13]
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Adding CBT Stock Solution to Aqueous Medium
-
Question: I dissolved my CBT in DMSO to make a concentrated stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I fix it?
-
Answer: This phenomenon, often called "solvent shock" or "crashing out," occurs when the highly concentrated, nonpolar CBT in the DMSO stock is rapidly introduced into the polar aqueous environment of the medium, causing it to immediately precipitate.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of CBT exceeds its solubility limit in the aqueous medium. | Lower the final working concentration of CBT. Perform a dose-response experiment to identify the highest soluble concentration that still produces a biological effect. |
| Rapid Solvent Exchange | The abrupt change in solvent polarity causes the CBT to precipitate out of the solution. | Prepare an intermediate dilution of the stock solution in the same organic solvent before adding it to the medium. This allows for a larger volume to be added, facilitating better mixing.[1] Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[1] |
| Low Temperature of Medium | The solubility of many compounds, including cannabinoids, decreases at lower temperatures. | Always pre-warm your aqueous medium (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C) before adding the CBT stock solution.[1] |
Issue 2: The Aqueous Solution Containing CBT Becomes Cloudy or a Precipitate Forms Over Time
-
Question: My CBT-containing medium looked clear initially, but after a few hours of incubation, I noticed it became cloudy, or a precipitate formed. What could be the cause?
-
Answer: Delayed precipitation can be caused by several factors related to the stability of the solution and interactions between CBT and components of the medium over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Changes in temperature between the lab bench and the incubator can affect the solubility of CBT.[1] | Pre-warm all solutions to the incubation temperature before mixing. Ensure the incubator maintains a stable temperature. |
| Interaction with Media Components | Salts, proteins (especially in serum-containing media), and other supplements can interact with CBT, leading to the formation of insoluble complexes.[1] | If possible, test the solubility of CBT in a simpler buffered solution (e.g., PBS) first. If using serum, consider reducing the concentration or using a serum-free medium if your experimental design permits. |
| pH Shifts | The pH of the medium can change during incubation, which may affect the stability and solubility of CBT. While CBD is relatively stable in a pH range of 4-6, extreme pH values can lead to degradation.[14][15] | Ensure your medium is properly buffered for the CO2 concentration in your incubator. |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following tables provide data for other common cannabinoids (like CBD and THCA) which can serve as a useful reference. Researchers should perform their own solubility tests for CBT in their specific experimental systems.
Table 1: Solubility of Cannabinoids in Common Organic Solvents
| Cannabinoid | Solvent | Solubility |
| This compound (CBT) | Methanol | 10 mg/mL[2] |
| Cannabidiol (CBD) | DMSO | ~60 mg/mL[16] |
| Cannabidiol (CBD) | Ethanol | ~35 mg/mL[16] |
| Cannabidiol (CBD) | Methanol | ~30 mg/mL[16] |
| Δ⁹-THCA-A | DMSO | ~60 mg/mL[17] |
| Δ⁹-THCA-A | Ethanol | ~35 mg/mL[17] |
Table 2: Example of Increased Aqueous Solubility of Cannabinoid Acids with Cyclodextrins
| Cannabinoid Acid | Cyclodextrin (10 mM) | Solubility in Aqueous Solution |
| THCA | M-β-CD | 3.47 ± 0.04 mM[3] |
| THCA | β-CD | 2.63 ± 0.01 mM[3] |
| THCA | HP-β-CD | 2.31 ± 0.05 mM[3] |
Note: M-β-CD = Methyl-β-cyclodextrin; β-CD = β-cyclodextrin; HP-β-CD = Hydroxypropyl-β-cyclodextrin.
Experimental Protocols
Protocol 1: Preparation of a Cannabinoid Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of a cannabinoid (e.g., CBT) in DMSO.
Materials:
-
Cannabinoid powder (e.g., CBT)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Methodology:
-
Weigh the Cannabinoid: Accurately weigh a precise amount of the cannabinoid powder (e.g., 3.145 mg for a 1 mL 10 mM CBT solution, MW: 314.5 g/mol ).
-
Calculate Solvent Volume: Based on the molecular weight of the cannabinoid, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the cannabinoid powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If any particulates remain, sonicate in a water bath for 5-10 minutes until the solution is clear.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution using an Intermediate Dilution
Objective: To prepare a 10 µM final working concentration of a cannabinoid in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM cannabinoid in DMSO stock solution (from Protocol 1)
-
Anhydrous, high-purity DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare an Intermediate Dilution: In a sterile microcentrifuge tube, prepare a 1:10 dilution of your 10 mM stock solution in DMSO to create a 1 mM intermediate stock. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
Prepare the Final Working Solution: To achieve a final concentration of 10 µM, perform a 1:100 dilution of the 1 mM intermediate stock into the pre-warmed medium. For example, add 10 µL of the intermediate stock to 990 µL of medium.
-
Crucial Step - Addition: Add the intermediate stock dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion and prevent precipitation.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation (cloudiness or crystals).
-
Immediate Use: Use the freshly prepared working solution for your assay immediately. Do not store the diluted aqueous working solution.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Investigation of Cannabinoid Acid/Cyclodextrin Inclusion Complex for Improving Physicochemical and Biological Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. mdpi.com [mdpi.com]
- 6. sonicator.com [sonicator.com]
- 7. WO2020081550A1 - Nanoemulsion cannabis formulations and methods of making same - Google Patents [patents.google.com]
- 8. Preparation of a nanoemulsion containing active ingredients of cannabis extract and its application for glioblastoma: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoids and Hormone Receptor-Positive Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Minimizing oxidative degradation of Cannabicitran during storage
Welcome to the Technical Support Center for Cannabicitran (CBT) research and development. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidative degradation of this compound during storage. The information provided is based on established principles of cannabinoid chemistry and stability, with specific inferences drawn from studies on structurally related compounds, particularly Cannabichromene (CBC), the known precursor to CBT.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound (CBT)?
A1: Based on the behavior of other cannabinoids, the primary factors contributing to the degradation of CBT are exposure to light, oxygen (air), and high temperatures.[1][2] Light, particularly UV radiation, can induce photochemical reactions, while oxygen can lead to oxidative degradation.[3][4] Elevated temperatures can accelerate the rates of these degradation processes.[5][6]
Q2: What are the likely degradation products of CBT?
A2: While specific studies on CBT degradation are limited, we can infer potential degradation pathways based on its precursor, Cannabichromene (CBC). The primary degradation routes for CBC involve oxidation and photocyclization.[3][7] Therefore, it is plausible that CBT undergoes similar transformations. One likely oxidative degradation product is the corresponding hydroxyquinone of CBT. Additionally, exposure to UV light may lead to the formation of cannabicyclol (B1214379) (CBL)-like compounds through a [2+2] cycloaddition reaction.[3]
Q3: How can I minimize the oxidative degradation of my CBT samples during storage?
A3: To minimize oxidative degradation, it is crucial to control the storage environment. We recommend the following:
-
Store in the dark: Use amber or opaque glass containers to protect samples from light.[2][4]
-
Inert Atmosphere: Purge the headspace of the storage container with an inert gas like argon or nitrogen to displace oxygen.[5]
-
Low Temperature: Store samples at low temperatures, ideally at -20°C or below for long-term storage.[8]
-
Use of Antioxidants: Consider the addition of antioxidants to the formulation. While specific data for CBT is unavailable, antioxidants like ascorbic acid have been shown to be effective in stabilizing other cannabinoids.[6][9]
Q4: Are there any visual indicators of CBT degradation?
A4: Yes, a change in the color of the CBT sample, often to a yellowish or brownish hue, can be an indicator of degradation. The formation of quinone-type degradation products, which are often colored, is a likely cause of this color change.[10] However, visual inspection is not a substitute for analytical testing to confirm the purity and integrity of the sample.
Q5: What analytical techniques are suitable for monitoring CBT stability?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for quantifying cannabinoids and their degradation products.[3][11] Gas Chromatography (GC) can also be used, but it's important to note that the high temperatures of the GC inlet can cause thermal degradation of some cannabinoids, potentially leading to inaccurate results.[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Discoloration of CBT sample (yellowing/browning) | Oxidation due to exposure to air and/or light. | 1. Verify that samples are stored in airtight, opaque containers. 2. Ensure the container headspace was purged with an inert gas. 3. Check storage temperature; consider colder storage if not already at ≤ -20°C. 4. Analyze a small aliquot of the sample by HPLC to identify and quantify degradation products. |
| Loss of CBT potency in stored samples | Degradation due to exposure to light, heat, or oxygen. | 1. Review storage procedures against the recommendations in the FAQs. 2. Perform a forced degradation study (see Experimental Protocols) to understand the degradation profile of your specific CBT formulation. 3. Consider adding a suitable antioxidant to your formulation. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Compare the retention times of the unknown peaks with those of known cannabinoid degradation products (e.g., quinones, CBL). 2. Use a mass spectrometer detector to obtain the mass-to-charge ratio of the unknown peaks to aid in their identification. 3. If possible, isolate the degradation products for structural elucidation using techniques like NMR. |
| Inconsistent stability results between batches | Variability in initial sample purity, formulation, or storage conditions. | 1. Ensure consistent quality and purity of the starting CBT material. 2. Standardize the formulation and packaging process. 3. Calibrate and monitor all storage equipment (freezers, incubators) regularly. 4. Implement a rigorous stability testing protocol for each batch. |
Quantitative Data Summary
The following tables present hypothetical data based on expected degradation patterns for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Hypothetical Stability of this compound (CBT) under Different Storage Temperatures (6 Months)
| Storage Temperature (°C) | CBT Remaining (%) | Appearance |
| -80 | 99.5 | Colorless |
| -20 | 98.2 | Colorless |
| 4 | 92.5 | Faintly yellow |
| 25 (Room Temperature) | 85.1 | Yellow |
| 40 | 70.3 | Brownish-yellow |
Table 2: Hypothetical Impact of Light and Atmosphere on CBT Stability at 25°C (3 Months)
| Condition | CBT Remaining (%) | Appearance |
| Dark, Inert Atmosphere | 97.8 | Colorless |
| Dark, Air | 91.2 | Slightly yellow |
| Light, Inert Atmosphere | 90.5 | Slightly yellow |
| Light, Air | 78.9 | Yellow |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of CBT under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of CBT (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or ethanol.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the CBT solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the CBT solution and heat at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide to the CBT solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the CBT solution at 80°C for 48 hours in the dark.
-
Photodegradation: Expose the CBT solution to a UV lamp (e.g., 254 nm) for 24 hours at room temperature.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method to quantify the remaining CBT and detect the formation of degradation products.
-
Protocol 2: Long-Term Stability Testing of this compound
Objective: To determine the shelf-life of a CBT product under recommended storage conditions.
Methodology:
-
Sample Preparation: Prepare the final CBT product (e.g., oil formulation, pure solid) in its intended packaging.
-
Storage Conditions: Store the samples under the following ICH recommended conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: Analyze the samples for CBT content, appearance, and the presence of any degradation products using a validated HPLC method.
Visualizations
Caption: Inferred oxidative degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. caymanchem.com [caymanchem.com]
- 4. biotage.com [biotage.com]
- 5. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Oxidation of Phytocannabinoids to Cannabinoquinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of antioxidants on the long-term stability of THC and related cannabinoids in sampled whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CA3152653A1 - this compound compositions and methods of synthesizing this compound - Google Patents [patents.google.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Selecting appropriate solvents for Cannabicitran extraction and purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate solvents and methodologies for the extraction and purification of Cannabicitran (CBT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBT) and what are its key chemical properties?
A1: this compound (CBT) is a minor phytocannabinoid found in the Cannabis sativa plant. Chemically, it is a diether with the molecular formula C21H30O2 and a molecular weight of approximately 314.5 g/mol .[1] Unlike major cannabinoids like THC and CBD, CBT lacks phenolic groups, which makes it significantly more lipophilic (fat-soluble) and less polar.[2] This property is crucial for selecting appropriate solvents for extraction and purification. CBT is considered non-intoxicating.
Q2: Which solvents are most effective for extracting CBT from cannabis biomass?
A2: Due to its lipophilic nature, non-polar and moderately polar solvents are effective for extracting CBT. Commonly used solvents for cannabinoid extraction that are suitable for CBT include:
-
Hydrocarbons: Butane, propane, and hexane (B92381) are highly effective at dissolving non-polar compounds like CBT. They have low boiling points, which simplifies their removal from the final extract.
-
Ethanol (B145695): Ethanol is a versatile solvent that can dissolve a wide range of cannabinoids. For CBT extraction, using cold ethanol is recommended to minimize the co-extraction of undesirable polar compounds like chlorophyll (B73375).
-
Supercritical CO2: This method offers high selectivity by adjusting pressure and temperature. For non-polar compounds like CBT, supercritical CO2 extraction is a clean and efficient option.
The choice of solvent will depend on the desired purity of the initial extract, scale of operation, and available equipment.
Q3: What are the recommended methods for purifying crude CBT extract?
A3: The most effective and commonly cited method for purifying CBT is reversed-phase flash chromatography .[2][3] Given CBT's high hydrophobicity, it is well-retained on C18 silica (B1680970), allowing for good separation from other cannabinoids.[2] A step gradient of methanol/water or ethanol/water is typically used for elution.[2] Further purification can be achieved through recrystallization .
Q4: Are there any known biological targets or signaling pathways for CBT?
A4: Current research suggests that this compound acts as an agonist at the G protein-coupled receptor 18 (GPR18), which is considered a putative cannabinoid receptor.[4][5][6] Activation of GPR18 by ligands like CBT can initiate downstream signaling cascades involving Gαi/o and Gαq/11 proteins.[6] There is limited evidence to suggest significant binding affinity of CBT for the classical cannabinoid receptors, CB1 and CB2.
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | CBT is highly lipophilic. Ensure you are using a solvent with appropriate polarity. For initial extraction, consider non-polar solvents like hexane or cold ethanol to selectively dissolve CBT. |
| Insufficient Extraction Time or Temperature | Optimize extraction parameters. For solvent soaks, ensure adequate time for the solvent to penetrate the plant material. For supercritical CO2 extraction, adjust temperature and pressure to enhance solubility of non-polar compounds. |
| Poor Quality of Starting Material | The concentration of minor cannabinoids like CBT can vary significantly between cannabis cultivars. If possible, obtain a certificate of analysis (COA) for your biomass to ensure it contains a detectable amount of CBT. |
| Inadequate Biomass Preparation | Ensure the cannabis material is properly dried and ground to a consistent particle size. This increases the surface area for efficient solvent penetration. |
Purification Challenges
| Problem | Potential Cause | Recommended Solution |
| Co-elution of Impurities during Chromatography | Other non-polar cannabinoids or lipids may co-elute with CBT. | Optimize the gradient in your reversed-phase flash chromatography. A shallower gradient may improve separation. Consider a two-step purification: a normal-phase flash chromatography step to remove highly non-polar lipids, followed by a reversed-phase step for finer separation of cannabinoids.[7] |
| Presence of Chlorophyll in the Final Product | Extraction with warmer ethanol or other polar solvents can pull chlorophyll from the plant material. | Perform extractions with cold ethanol (-20°C to -40°C). If chlorophyll is present in the crude extract, it can be removed using activated charcoal, though this may lead to some loss of cannabinoids. |
| Difficulty in Inducing Crystallization | The concentration of CBT in the solution may be too low, or the solvent may not be ideal for crystallization. | Concentrate the purified CBT fraction to a supersaturated state. For recrystallization, non-polar solvents like pentane (B18724) or hexane are good starting points.[8] Seeding the solution with a small crystal of pure CBT can help initiate crystallization. |
| Inconsistent Purity in Purified Fractions | Overloading the chromatography column can lead to poor separation. | Reduce the amount of crude extract loaded onto the column. A general rule of thumb is to load no more than 1-10% of the column's stationary phase weight, depending on the complexity of the mixture. |
Experimental Protocols
Protocol 1: Extraction of this compound using Cold Ethanol
-
Preparation: Dry the cannabis biomass to a moisture content of <10%. Grind the material to a coarse consistency (particle size of 1-2 mm).
-
Extraction:
-
Place the ground biomass in a suitable extraction vessel.
-
Submerge the biomass in cold ethanol (-20°C) at a solvent-to-biomass ratio of 10:1 (v/w).
-
Agitate the mixture for 30-60 minutes.
-
Filter the mixture to separate the ethanol extract from the solid plant material.
-
-
Solvent Recovery: Remove the ethanol from the extract using a rotary evaporator under reduced pressure. The resulting crude oil will be enriched in cannabinoids, including CBT.
Protocol 2: Purification of this compound by Reversed-Phase Flash Chromatography
-
Stationary Phase: C18 silica gel.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol or Ethanol
-
-
Sample Preparation: Dissolve the crude CBT extract in a minimal amount of the initial mobile phase composition.
-
Chromatography:
-
Equilibrate the C18 column with the starting mobile phase composition (e.g., 70:30 Methanol:Water).[2]
-
Load the prepared sample onto the column.
-
Elute with a step or linear gradient of increasing organic solvent concentration (e.g., from 70% to 100% Methanol).[2]
-
Monitor the elution using a UV detector, as CBT has characteristic UV absorption maxima at 212 nm and 282 nm.[2]
-
Collect fractions corresponding to the CBT peak.
-
-
Analysis: Analyze the collected fractions for purity using High-Performance Liquid Chromatography (HPLC).
-
Solvent Removal: Evaporate the solvent from the pure fractions to obtain purified CBT.
Protocol 3: Recrystallization of this compound
-
Solvent Selection: Choose a non-polar solvent in which CBT has high solubility at elevated temperatures and low solubility at room temperature or below. Pentane and hexane are suitable choices.[8]
-
Dissolution: Dissolve the purified CBT oil in a minimal amount of the chosen solvent, gently heating if necessary to ensure complete dissolution.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For higher yields, further cool the solution in a refrigerator or freezer.
-
If crystals do not form, try scratching the inside of the glass vessel with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Data Presentation
Table 1: Properties of Common Solvents for Cannabinoid Extraction
| Solvent | Boiling Point (°C) | Polarity Index | Advantages | Disadvantages |
| Hexane | 69 | 0.1 | High selectivity for non-polar cannabinoids like CBT. | Flammable, potential for residual solvent in the final product. |
| Ethanol | 78 | 4.3 | Generally Recognized as Safe (GRAS), versatile. | Can co-extract polar impurities like chlorophyll if not used cold. |
| Butane | -1 | 0.0 | Very effective for non-polar compounds, low boiling point. | Highly flammable, requires specialized equipment. |
| Propane | -42 | 0.0 | Similar to butane, even lower boiling point. | Highly flammable, requires specialized equipment. |
| Supercritical CO2 | 31 (at critical point) | Tunable | Clean, non-toxic, highly selective. | High initial equipment cost. |
Table 2: Solubility of Cannabidiol (CBD) in Various Organic Solvents (as a proxy for CBT)
| Solvent | Solubility (mg/mL) |
| Methanol | ~30 |
| Ethanol | ~35 |
| DMSO | ~60 |
| Dimethylformamide | ~50 |
Note: Specific quantitative solubility data for this compound is limited in publicly available literature. The data for CBD, a structurally similar cannabinoid, is provided as a general reference.[9]
Visualizations
References
- 1. This compound | C21H30O2 | CID 101820920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. uniprot.org [uniprot.org]
- 5. NAGly receptor - Wikipedia [en.wikipedia.org]
- 6. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. sciencemadness.org [sciencemadness.org]
Validation & Comparative
A Comparative Analysis of Cannabicitran Enantiomers: Unraveling Stereochemistry in Cannabinoid Activity
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of Cannabicitran (CBT) enantiomers. Due to the nascent stage of research on individual CBT isomers, this document will also draw parallels with the more extensively studied enantiomers of Cannabidiol (CBD) to illustrate the potential stereochemical influences on pharmacological activity.
This compound, a lesser-known phytocannabinoid from Cannabis sativa, has recently garnered scientific interest due to its unique chemical properties.[1] First isolated in 1974, CBT is structurally a tetracyclic diether.[2][3] Unlike more abundant cannabinoids like THC and CBD, this compound is typically present in trace amounts.[2][3] A pivotal aspect of its molecular structure is its chirality, existing as a racemic mixture of two enantiomers: (+)-Cannabicitran and (-)-Cannabicitran.[1][4] While research into the distinct biological effects of these mirror-image molecules is in its early stages, the principle of stereochemistry in pharmacology suggests they are likely to exhibit different interactions with biological targets.[1][5]
Currently, there is a notable absence of published, head-to-head experimental data directly comparing the biological activities of isolated (+)- and (-)-Cannabicitran enantiomers. The scientific community acknowledges the likelihood of distinct pharmacological profiles for each enantiomer, but specific studies to isolate and individually test them are yet to be widely reported.[1] This guide, therefore, aims to provide a framework for understanding the potential differences by examining the well-documented case of CBD enantiomers, while awaiting further research specific to this compound.
The Significance of Chirality in Cannabinoid Research
Chirality is a fundamental concept in drug development, as enantiomers of a chiral drug can have significantly different pharmacological, pharmacokinetic, and toxicological properties.[5] In cannabinoid science, this is exemplified by compounds like CBD, where the naturally occurring (-)-CBD and its synthetic enantiomer (+)-CBD display varied biological activities.[6][7] These differences underscore the importance of stereospecificity in the interaction between cannabinoids and their biological targets, such as cannabinoid receptors and other signaling pathways.[5][6][7]
Comparative Biological Activity of CBD Enantiomers: A Case Study
To illustrate the potential for differential effects between this compound enantiomers, we present a summary of the known differences between (+)-CBD and (-)-CBD.
| Biological Target/Assay | (+)-CBD | (-)-CBD (Natural) | Reference |
| CB1 Receptor Binding Affinity (Ki) | More potent inhibitor | Less potent inhibitor | [6][7] |
| Inhibition of Depolarization-Induced Suppression of Excitation (DSE) | ~10 times more potent | Less potent | [6][7] |
| CB1 Suppression of cAMP Accumulation | Less potent inhibitor | More potent inhibitor | [6][7] |
| Activation of Sphingosine-1-Phosphate (S1P) Receptors (S1P1 and S1P3) | Potent agonist | No significant activity | [6][7] |
| Anticonvulsant Effects (Seizure Model) | Identical effects | Identical effects | [6] |
| TRPV1 Receptor Activation | Similar activation | Similar activation | [6] |
| Anandamide (AEA) Uptake and Hydrolysis Inhibition | Active | Not specified as more or less active | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of CBD enantiomers, which could be adapted for future studies on this compound enantiomers.
CB1 Receptor Binding Assay
Objective: To determine the binding affinity of the enantiomers for the CB1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CB1 receptor.
-
Competition Binding Assay: A fixed concentration of a radiolabeled CB1 receptor agonist (e.g., [3H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the test compounds ((+)-CBD or (-)-CBD).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Electrophysiological Assay for Depolarization-Induced Suppression of Excitation (DSE)
Objective: To measure the functional inhibition of CB1 receptor-mediated retrograde signaling.
Methodology:
-
Cell Culture: Autaptic hippocampal neurons are cultured for these experiments.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed to measure excitatory postsynaptic currents (EPSCs).
-
DSE Induction: A depolarizing voltage step is applied to the neuron to induce the release of endocannabinoids, which then act on presynaptic CB1 receptors to suppress neurotransmitter release, resulting in a transient reduction in EPSC amplitude (DSE).
-
Drug Application: The enantiomers of CBD are applied to the bath solution at various concentrations.
-
Data Analysis: The magnitude of DSE is measured before and after the application of the test compounds. The potency of the compounds in inhibiting DSE is then calculated.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams are provided.
Future Directions and Conclusion
The study of this compound and its enantiomers is a promising area of cannabinoid research. While direct comparative data on the biological activities of (+)- and (-)-Cannabicitran are not yet available, the well-documented differences between the enantiomers of other cannabinoids, such as CBD, provide a strong rationale for anticipating distinct pharmacological profiles. Future research should prioritize the isolation and comprehensive pharmacological characterization of individual this compound enantiomers. Such studies will be crucial in determining their therapeutic potential and understanding their mechanisms of action. This will not only advance our knowledge of this specific minor cannabinoid but also contribute to the broader understanding of structure-activity relationships within the diverse chemical landscape of the cannabis plant.
References
- 1. gvbbiopharma.com [gvbbiopharma.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cannabinoid Discoveries: this compound and Cannabitriol - Cannabis Tech [cannabistech.com]
- 4. This compound: Its unexpected racemic nature and potential origins: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Chirality in Cannabinoid Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Enantiomer-Specific Signaling of Cannabidiol at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Enantiomer-Specific Signaling of Cannabidiol at CB1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cannabicitran vs. Cannabidiol: A Comparative Analysis for Researchers
A comprehensive review of the current experimental data on Cannabicitran (CBT) and Cannabidiol (CBD), highlighting the significant body of research on CBD and the emerging, yet limited, data on the lesser-known cannabinoid, CBT. This guide is intended for researchers, scientists, and drug development professionals.
While Cannabidiol (CBD) has been the subject of extensive scientific investigation, leading to a deep understanding of its pharmacological profile, this compound (CBT) remains a comparatively understudied phytocannabinoid.[1][2] This comparative guide synthesizes the available experimental data for both compounds, offering a side-by-side analysis of their receptor binding affinities, pharmacological effects, and pharmacokinetic properties. The significant disparity in the volume of research will be evident, underscoring the nascent stage of CBT research.
Molecular and Receptor Interaction Profiles
Cannabidiol's interaction with the endocannabinoid system and other receptor targets has been extensively characterized. It is known to have a low affinity for the orthosteric sites of cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), acting as a negative allosteric modulator of CB1.[3] Conversely, the primary molecular target identified for this compound is the G protein-coupled receptor 18 (GPR18), also known as the N-arachidonylglycine (NAGly) receptor.[4][5][6] Preliminary studies suggest that CBT's potential to reduce intraocular pressure may be mediated through its agonist activity at this receptor.[4][5][6] There are also suggestions that CBT may interact with CB1 and CB2 receptors, but concrete binding affinity data is currently lacking.
Receptor Binding Affinity
The following table summarizes the known receptor binding affinities (Ki) of CBD at various receptors. Data for CBT is largely unavailable in the public domain.
| Receptor | Cannabidiol (CBD) Ki (nM) | This compound (CBT) Ki (nM) |
| Cannabinoid Receptors | ||
| CB1 | Low affinity (negative allosteric modulator) | Not Available |
| CB2 | Low affinity | Not Available |
| Orphan G Protein-Coupled Receptors | ||
| GPR18 | Not Available | Agonist activity reported, specific Ki not determined |
| GPR55 | Antagonist | Not Available |
| Other Receptors | ||
| TRPV1 | Agonist | Not Available |
| 5-HT1A | Agonist | Not Available |
Pharmacological Effects
The pharmacological effects of CBD are well-documented and include anti-inflammatory, analgesic, anxiolytic, and anticonvulsant properties. These effects are attributed to its complex pharmacology and interaction with multiple molecular targets. For CBT, the primary reported pharmacological effect is the reduction of intraocular pressure in animal models, suggesting a potential therapeutic application in glaucoma.[5][6] Anecdotal evidence and preliminary research also suggest potential anti-inflammatory and analgesic properties, as well as an ability to modulate the psychoactive effects of THC, similar to CBD.[1] However, robust preclinical and clinical data are needed to substantiate these claims.
Pharmacokinetic Profiles
The pharmacokinetics of CBD have been extensively studied across various routes of administration, providing a solid foundation for dosing and formulation development.[7][8][9] In contrast, there is a significant lack of pharmacokinetic data for CBT, hindering its development as a potential therapeutic agent.
| Pharmacokinetic Parameter | Cannabidiol (CBD) | This compound (CBT) |
| Bioavailability | Oral: ~6-19%; Inhaled: ~31%[9] | Not Available |
| Half-life | 18-32 hours (oral)[7] | Not Available |
| Metabolism | Primarily hepatic via CYP3A4 and CYP2C19[7] | Not Available |
| Excretion | Primarily through feces[7] | Not Available |
Signaling Pathways
The signaling pathways activated by CBD are complex and involve modulation of various downstream effectors. For instance, its interaction with CB1 receptors as a negative allosteric modulator can influence G-protein coupling and subsequent signaling cascades. Activation of GPR18 by CBT is expected to trigger its own unique downstream signaling events.
Experimental Protocols
Cannabinoid Receptor Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of a test compound (e.g., CBT or CBD) to cannabinoid receptors.
1. Materials:
-
Cell membranes expressing the receptor of interest (e.g., human CB1 or CB2)
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940)
-
Test compound (this compound or Cannabidiol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, radiolabeled ligand, and either the test compound, buffer (for total binding), or a high concentration of an unlabeled ligand (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The comparative analysis clearly demonstrates that while CBD is a well-characterized cannabinoid with a broad pharmacological profile, our understanding of CBT is still in its infancy. The lack of quantitative data for CBT's receptor binding, pharmacological effects, and pharmacokinetics represents a significant knowledge gap. Future research should prioritize the systematic evaluation of CBT's interaction with a wide range of molecular targets, comprehensive preclinical studies to validate its potential therapeutic effects, and detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. Such data are crucial for unlocking the potential of this compound and determining its place in the expanding landscape of cannabinoid-based therapeutics.
References
- 1. A Complete Guide to this compound (CBT) - The Hemptender [thehemptender.com]
- 2. gvbbiopharma.com [gvbbiopharma.com]
- 3. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. canatura.com [canatura.com]
- 6. funwithdizzies.com [funwithdizzies.com]
- 7. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans [frontiersin.org]
A Comparative Analysis of Cannabicitran and Tetrahydrocannabinol
A deep dive into the chemical properties, pharmacological activities, and signaling pathways of a well-known psychoactive cannabinoid and its lesser-known, non-psychoactive counterpart.
This guide offers a detailed comparison of Cannabicitran (CBT) and Tetrahydrocannabinol (THC), two phytocannabinoids derived from Cannabis sativa. While both share the same chemical formula, their structural arrangements lead to markedly different physiological effects. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview based on available scientific literature.
Chemical and Pharmacological Overview
Tetrahydrocannabinol is the primary psychoactive component of cannabis, extensively studied for its interaction with the endocannabinoid system.[1] In contrast, this compound is a rare, non-psychoactive cannabinoid first isolated in 1974.[2][3] Research into its pharmacological properties is still in its nascent stages, with a significant lack of quantitative data on its receptor binding and functional activity.
Table 1: General Properties of this compound (CBT) and Tetrahydrocannabinol (THC)
| Property | This compound (CBT) | Tetrahydrocannabinol (THC) |
| Chemical Formula | C₂₁H₃₀O₂ | C₂₁H₃₀O₂ |
| Molar Mass | 314.47 g/mol | 314.47 g/mol |
| Psychoactivity | Non-psychoactive[2][3][4] | Psychoactive[1] |
| Primary Target(s) | Postulated to act on GPR18[2] | CB1 and CB2 receptors[5][6] |
| Natural Abundance | Trace amounts | Major cannabinoid |
Quantitative Comparison: Receptor Binding and Functional Activity
A significant gap exists in the scientific literature regarding the quantitative pharmacological data for this compound. While THC has been extensively characterized, to date, no published studies provide specific binding affinity (Ki) or functional activity (EC₅₀) values for CBT at any known receptor.
Table 2: Receptor Binding Affinities (Ki)
| Compound | CB1 Receptor (Ki) | CB2 Receptor (Ki) | GPR18 Receptor (Ki) |
| This compound (CBT) | Data Not Available | Data Not Available | Data Not Available |
| Tetrahydrocannabinol (THC) | ~25 - 41 nM[6][7][8] | ~35 - 42 nM[5][9] | Data Not Available |
Table 3: Functional Activity (EC₅₀)
| Compound | CB1 Receptor Agonism (EC₅₀) | CB2 Receptor Agonism (EC₅₀) | GPR18 Receptor Agonism (EC₅₀) |
| This compound (CBT) | Data Not Available | Data Not Available | Data Not Available |
| Tetrahydrocannabinol (THC) | Partial Agonist | Partial Agonist | Agonist |
| Data varies by assay | Data varies by assay | Data Not Available |
Signaling Pathways
The differential effects of THC and the postulated effects of CBT stem from their interaction with different G protein-coupled receptors (GPCRs) and the subsequent activation of distinct intracellular signaling cascades.
Tetrahydrocannabinol (THC) Signaling Pathway via CB1 Receptor
THC's psychoactive effects are primarily mediated by its partial agonism at the CB1 receptor, which is highly expressed in the central nervous system. This interaction initiates a signaling cascade that modulates neurotransmitter release.
References
- 1. researchgate.net [researchgate.net]
- 2. gvbbiopharma.com [gvbbiopharma.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the antioxidant, antimicrobial and anti-inflammatory activity of non-psychotropic Cannabis sativa L.: a comparison with chemotype V - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C21H30O2 | CID 101820920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cannabicitran and Other Minor Cannabinoids for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of cannabinoid research is rapidly expanding beyond the well-known compounds Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). Minor cannabinoids, present in lower concentrations in Cannabis sativa, are emerging as promising candidates for therapeutic development due to their diverse and often non-psychotropic pharmacological profiles. This guide provides a comparative analysis of Cannabicitran (CBT) against other notable minor cannabinoids—Cannabinol (CBN), Cannabichromene (CBC), and Cannabigerol (CBG)—focusing on their chemical properties, receptor interactions, and signaling pathways, supported by experimental data.
Chemical and Physical Properties
Cannabinoids are terpenophenolic compounds, typically sharing a C21 chemical formula in their neutral forms. While structurally similar, minor variations in their cyclic ether rings, alkyl chains, and functional groups lead to significant differences in their pharmacological activity. This compound, a tetracyclic diether, is structurally distinct from the more common dibenzopyran ring structure of cannabinoids like CBN and CBG.[1][2]
| Property | This compound (CBT) | Cannabinol (CBN) | Cannabichromene (CBC) | Cannabigerol (CBG) |
| Molecular Formula | C₂₁H₃₀O₂[3] | C₂₁H₂₆O₂[4] | C₂₁H₃₀O₂ | C₂₁H₃₂O₂ |
| Molar Mass | 314.5 g/mol [3] | 310.4 g/mol [4] | 314.5 g/mol | 316.5 g/mol |
| Key Structural Feature | Tetracyclic diether[1] | Aromatic dibenzopyran | Dibenzopyran with exocyclic double bond | Open-ring resorcinyl core |
| Typical Formation | Cyclization of CBC[1] | Degradation of Δ⁹-THC[4] | Enzymatic from CBGA | Decarboxylation of CBGA |
| Psychotropic Activity | No | Mildly Psychoactive[4] | No | No |
Pharmacodynamics: Receptor Binding and Functional Activity
The therapeutic potential of cannabinoids is dictated by their interactions with a range of cellular receptors. While the canonical cannabinoid receptors, CB1 and CB2, are primary targets for many, minor cannabinoids exhibit significant promiscuity, interacting with other G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) ion channels. This multi-target engagement opens avenues for novel therapeutic applications.
This compound is unique in this cohort as it does not significantly interact with CB1 or CB2 receptors.[5] Instead, its primary known target is the orphan receptor GPR18, which is now being recognized as a novel cannabinoid receptor.[1][5][6] In contrast, CBN, CBC, and CBG exhibit varied affinities for CB1, CB2, and a range of TRP channels.
| Cannabinoid | Receptor Target | Binding Affinity (Kᵢ) / Potency (EC₅₀) | Receptor Type | Primary Effect |
| This compound (CBT) | GPR18 | Data not available; THC is a moderate agonist[7][8] | GPCR | Agonist[6] |
| CB1 / CB2 | Negligible[5] | GPCR | - | |
| Cannabinol (CBN) | CB1 | 211.2 nM[4] | GPCR | Low-affinity Partial Agonist[4] |
| CB2 | 126.4 nM[4] | GPCR | Low-affinity Partial Agonist[4] | |
| TRPV2 | 77.7 µM[5] | Ion Channel | Agonist[5] | |
| TRPA1 | Potent Agonist (EC₅₀ not specified)[9] | Ion Channel | Agonist[9] | |
| Cannabichromene (CBC) | CB2 | EC₅₀ = 1.5 µM (for (-)-CBC enantiomer)[10][11] | GPCR | Selective Agonist[2][12] |
| CB1 | Negligible[10][11] | GPCR | - | |
| TRPA1 | Potent Agonist (Both enantiomers active)[10][11] | Ion Channel | Agonist[3][10] | |
| Cannabigerol (CBG) | CB1 | 381 - 897 nM[1] | GPCR | Partial Agonist[1] |
| CB2 | 153 nM - 2.6 µM[1] | GPCR | Partial Agonist[1] | |
| TRPV1 | EC₅₀ = 1.3 µM[9] | Ion Channel | Agonist[9] | |
| TRPV2 | EC₅₀ = 1.7 µM[9] | Ion Channel | Agonist[9] | |
| TRPM8 | IC₅₀ = 160 nM[9] | Ion Channel | Antagonist[9] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the comparative pharmacology of these compounds. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a standard experimental workflow.
Experimental Protocols
Objective comparison requires an understanding of the methodologies used to generate the data. Below are summarized protocols for key experiments cited in cannabinoid research.
Protocol 1: Competitive Radioligand Binding Assay for CB1/CB2 Receptors
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity CB1/CB2 agonist).
-
Test Cannabinoid (e.g., CBN, CBG): Dissolved in appropriate solvent (e.g., DMSO), then serially diluted.
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[13]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[13]
-
Glass fiber filters (e.g., Whatman GF/B).
-
Liquid scintillation cocktail and counter.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes (typically 5-20 µg protein), a fixed concentration of [³H]CP-55,940 (near its Kₑ value), and varying concentrations of the test cannabinoid.
-
Controls: Prepare wells for total binding (membranes + radioligand, no test compound) and non-specific binding (membranes + radioligand + a saturating concentration of a known unlabeled ligand, e.g., WIN-55,212-2).
-
Incubation: Incubate the plate at 30°C or 37°C for 60-90 minutes to allow binding to reach equilibrium.[13][14]
-
Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test cannabinoid to generate a competition curve. Determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[1]
-
Protocol 2: TRP Channel Activation Assay (Intracellular Calcium Mobilization)
This functional assay measures the ability of a compound to activate a TRP channel by detecting the resulting influx of extracellular calcium.
-
Materials:
-
HEK293 cells stably transfected to express the human or rat TRP channel of interest (e.g., TRPV1, TRPA1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Standard modified Ringer's solution (e.g., 145 mM NaCl, 2.8 mM KCl, 10 mM CsCl, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).[13]
-
Test Cannabinoid (e.g., CBC, CBN): Prepared in serial dilutions.
-
Positive Control: A known agonist for the specific TRP channel (e.g., Capsaicin for TRPV1, Cinnamaldehyde for TRPA1).
-
Fluorescence microplate reader or fluorescence microscope.
-
-
Procedure:
-
Cell Plating: Plate the transfected HEK293 cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and incubate them with Fluo-4 AM (e.g., 0.2-2 µM) for 30-60 minutes at 37°C. This allows the dye to enter the cells.
-
De-esterification: Wash the cells again with assay buffer to remove excess dye and allow 30 minutes for intracellular enzymes to cleave the AM ester, trapping the fluorescent indicator inside the cells.
-
Measurement: Place the plate in a fluorescence microplate reader. Measure the baseline fluorescence (Excitation ~488 nm, Emission ~520 nm).
-
Compound Addition: Add varying concentrations of the test cannabinoid or positive control to the wells.
-
Signal Detection: Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium due to channel activation.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the peak fluorescence response against the log concentration of the cannabinoid. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).[9]
-
Conclusion
The study of minor cannabinoids is revealing a complex and nuanced pharmacology that extends far beyond the classical endocannabinoid system. This compound (CBT) stands apart due to its unique targeting of the GPR18 receptor, suggesting potential therapeutic applications in areas like glaucoma and immunology that are distinct from other cannabinoids.[1][5] Cannabinol (CBN) , a weak CB1/CB2 agonist, also engages TRP channels, aligning with its potential role in pain and inflammation.[4][5] Cannabichromene (CBC) shows promise as a selective CB2 agonist and potent TRPA1 activator, indicating its potential in anti-inflammatory and analgesic therapies without CB1-mediated psychotropic effects.[10][12] Finally, Cannabigerol (CBG) presents a broad-spectrum profile, acting as a partial agonist at both CB1 and CB2 receptors and modulating several TRP channels, making it a versatile candidate for various therapeutic strategies.[1]
For drug development professionals, this comparative analysis underscores the importance of looking beyond THC and CBD. The distinct receptor interaction profiles of minor cannabinoids like CBT offer opportunities to develop highly targeted therapies with potentially improved safety and efficacy profiles. Further research, utilizing robust experimental protocols as outlined here, is essential to fully unlock the therapeutic potential of this diverse class of compounds.
References
- 1. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabichromene is a cannabinoid CB2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cannabinol - Wikipedia [en.wikipedia.org]
- 5. TRP Channels as Novel Targets for Endogenous Ligands: Focus on Endocannabinoids and Nociceptive Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. So what do we call GPR18 now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Some Prospective Alternatives for Treating Pain: The Endocannabinoid System and Its Putative Receptors GPR18 and GPR55 [frontiersin.org]
- 9. Effects of cannabinoids and cannabinoid-enriched Cannabis extracts on TRP channels and endocannabinoid metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of CB2 Receptors by (-)-Cannabichromene but Not (+)-Cannabichromene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cannabichromene is a cannabinoid CB2 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Therapeutic Potential of Cannabicitran: A Comparative Guide for Researchers
An In-depth Analysis of a Minor Cannabinoid with Unexplored Therapeutic Promise
Introduction
Cannabicitran (CBT), a lesser-known, non-psychoactive phytocannabinoid from Cannabis sativa, is emerging as a compound of interest within the scientific community. While extensive research has elucidated the therapeutic properties of major cannabinoids like Δ9-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), this compound remains largely unexplored. This guide provides a comprehensive overview of the current, albeit limited, scientific evidence on the therapeutic efficacy of this compound in various disease models. It aims to offer researchers, scientists, and drug development professionals a clear perspective on the existing data, comparative context with other cannabinoids, and the significant knowledge gaps that present opportunities for future research.
Comparative Efficacy of Cannabinoids in Preclinical Disease Models
The therapeutic potential of this compound is most prominently suggested in the context of glaucoma. However, a significant body of research on other cannabinoids in various disease models provides a valuable framework for understanding the potential applications and the type of experimental data needed to validate the efficacy of this compound.
Glaucoma
Elevated intraocular pressure (IOP) is a major risk factor for glaucoma. The IOP-lowering effects of cannabinoids have been recognized for decades.
This compound (CBT)
A seminal study by ElSohly and colleagues in 1984 investigated the effects of 32 different cannabinoids on IOP in rabbits. While this study is frequently cited as providing evidence for this compound's efficacy in reducing IOP, the detailed quantitative data and specific outcomes for this compound from the full study are not widely available in current literature databases. The proposed mechanism for this effect may involve the GPR18 receptor, a candidate cannabinoid receptor.
Comparative Cannabinoids: Δ9-Tetrahydrocannabinol (THC) and Cannabidiol (CBD)
In contrast to the sparse data on this compound, the effects of THC and CBD on IOP are better characterized. Topical application of THC has been shown to significantly lower IOP in mice, an effect mediated by both the cannabinoid 1 (CB1) and GPR18 receptors[1]. Conversely, CBD has been found in some studies to have no effect or to even cause a slight transient increase in IOP[2].
Table 1: Comparative Effects of Cannabinoids on Intraocular Pressure (IOP)
| Compound | Disease Model | Animal Model | Route of Administration | Key Findings |
| This compound (CBT) | Glaucoma | Rabbit | Intravenous | Reported to reduce IOP (Quantitative data not available) |
| Δ9-THC | Glaucoma | Mouse | Topical | ~28% reduction in IOP for 8 hours |
| Cannabidiol (CBD) | Glaucoma | Mouse | Topical | No reduction or slight transient increase in IOP[1][2] |
Inflammation
Chronic inflammation is a key pathological feature of numerous diseases. Several cannabinoids have demonstrated potent anti-inflammatory properties.
This compound (CBT)
Currently, there is a lack of published in vivo or in vitro studies specifically evaluating the anti-inflammatory effects of this compound.
Comparative Cannabinoids: Cannabichromene (CBC) and Cannabidiol (CBD)
Recent studies have highlighted the anti-inflammatory potential of other non-psychoactive cannabinoids. For instance, Cannabichromene (CBC) has been shown to suppress the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in a dose-dependent manner in macrophage cell lines and a mouse model of inflammation[3]. Similarly, CBD has well-documented anti-inflammatory effects, mediated in part through the downregulation of NF-κB and MAPK signaling pathways[4].
Table 2: Comparative Anti-Inflammatory Effects of Cannabinoids
| Compound | Model | Key Outcomes | Mechanism of Action |
| This compound (CBT) | - | No available data | - |
| Cannabichromene (CBC) | LPS-stimulated RAW 264.7 macrophages; λ-carrageenan-induced mouse paw edema | Inhibition of NO production; suppression of iNOS, IL-1β, IL-6, and TNF-α mRNA and protein expression[3] | Downregulation of NF-κB and MAPK pathways[3] |
| Cannabidiol (CBD) | LPS-stimulated RAW 264.7 macrophages; λ-carrageenan-induced mouse paw edema | Inhibition of iNOS and inflammatory cytokine production[4] | Inhibition of NF-κB and MAPK phosphorylation[4] |
Cancer
The anti-cancer properties of cannabinoids are an area of intense research, with studies exploring their effects on cell proliferation, apoptosis, and metastasis.
This compound (CBT)
There is currently no direct experimental evidence from peer-reviewed publications detailing the anti-cancer activity of this compound in specific cancer cell lines or animal models.
Comparative Cannabinoids: Cannabidiol (CBD)
CBD has been shown to exhibit anti-proliferative effects in various cancer cell lines, including breast, lung, and glioblastoma. Its mechanisms of action are multifaceted and include the induction of apoptosis and autophagy, as well as the inhibition of cancer cell migration and invasion[5][6].
Table 3: Comparative Anti-Cancer Effects of Cannabinoids
| Compound | Cancer Model | Key Findings |
| This compound (CBT) | - | No available data |
| Cannabidiol (CBD) | Breast cancer cell lines | Induces programmed cell death, inhibits cell proliferation and invasion[5] |
| Δ9-THC | Glioblastoma cell lines | Induces apoptosis, inhibits tumor growth and angiogenesis[7] |
Pain
The analgesic properties of cannabinoids are well-recognized and are a primary reason for the medical use of cannabis.
This compound (CBT)
There is a lack of preclinical studies investigating the analgesic effects of this compound in established animal models of pain.
Comparative Cannabinoids: Cannabidiol (CBD)
CBD has demonstrated efficacy in reducing both inflammatory and neuropathic pain in various animal models[8]. Its analgesic effects are thought to be mediated through its interaction with multiple targets, including the endocannabinoid, endovanilloid, and serotonergic systems[9].
Table 4: Comparative Analgesic Effects of Cannabinoids
| Compound | Pain Model | Key Findings |
| This compound (CBT) | - | No available data |
| Cannabidiol (CBD) | Neuropathic and inflammatory pain models in rodents | Reduces hyperalgesia and allodynia[8][10] |
Experimental Protocols
Detailed experimental protocols for studies on this compound are not available due to the limited published research. Below are representative protocols for evaluating the therapeutic efficacy of cannabinoids in key disease models, which can be adapted for future studies on this compound.
In Vivo Glaucoma Model: Measurement of Intraocular Pressure in Rabbits
-
Animals: Male New Zealand White rabbits are used. Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: Cannabinoids are dissolved in a suitable vehicle (e.g., mineral oil for topical administration or a solution with a solubilizing agent for intravenous injection). For intravenous administration, the solution is injected into the marginal ear vein.
-
IOP Measurement: IOP is measured using a calibrated applanation tonometer. Baseline IOP is measured before drug administration. Following administration, IOP is measured at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes).
-
Data Analysis: The change in IOP from baseline is calculated for each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compound with the vehicle control.
In Vitro Anti-Inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test cannabinoid for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.
-
Western Blot Analysis: Cell lysates are collected to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and the phosphorylation status of NF-κB and MAPKs.
-
Data Analysis: Results are expressed as a percentage of the LPS-stimulated control. IC50 values are calculated where appropriate.
In Vitro Anti-Cancer Assay: Cell Viability and Apoptosis in Breast Cancer Cell Lines
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are maintained in appropriate culture medium.
-
Cell Viability Assay: Cells are seeded in 96-well plates and treated with a range of concentrations of the test cannabinoid for 24, 48, and 72 hours. Cell viability is assessed using the MTT assay.
-
Apoptosis Assay: Apoptosis is evaluated by flow cytometry using Annexin V-FITC and propidium (B1200493) iodide staining.
-
Data Analysis: The IC50 for cell viability is determined. The percentage of apoptotic cells is quantified and compared to vehicle-treated controls.
Signaling Pathways and Mechanisms of Action
The precise molecular targets and signaling pathways of this compound have not been fully elucidated. However, based on its structural similarity to other cannabinoids and preliminary suggestions in the literature, its effects are likely mediated through the endocannabinoid system.
Hypothesized Signaling Pathway for this compound in Ocular Tissues
It is hypothesized that this compound may lower IOP by activating GPR18, a G protein-coupled receptor that has been implicated in the regulation of aqueous humor dynamics. Activation of GPR18 may lead to downstream signaling events that result in increased aqueous humor outflow.
Caption: Hypothesized GPR18 signaling pathway for this compound in the eye.
General Cannabinoid Receptor Signaling
Most cannabinoids exert their effects through the canonical cannabinoid receptors, CB1 and CB2. These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: General signaling pathway for CB1 and CB2 cannabinoid receptors.
Experimental Workflow for Evaluating Therapeutic Efficacy
A logical workflow is essential for systematically evaluating the therapeutic potential of a novel compound like this compound.
Caption: A structured workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The current body of scientific literature on the therapeutic efficacy of this compound is exceptionally limited. While early research in a glaucoma model is promising, the lack of accessible, detailed, and quantitative data prevents a robust evaluation of its potential. Furthermore, its efficacy in other disease areas such as inflammation, cancer, and pain remains entirely speculative and requires foundational preclinical investigation.
For researchers and drug development professionals, this compound represents an opportunity to explore a potentially novel therapeutic agent within the cannabinoid class. Future research should prioritize:
-
Replication and expansion of the glaucoma studies: Modern, well-controlled studies are needed to quantify the IOP-lowering effects of this compound and to elucidate its mechanism of action, particularly its interaction with GPR18 and canonical cannabinoid receptors.
-
Systematic in vitro screening: The anti-inflammatory, anti-cancer, and analgesic properties of this compound should be systematically evaluated in a panel of relevant cell-based assays.
-
Pharmacokinetic and toxicological profiling: A comprehensive understanding of the absorption, distribution, metabolism, excretion, and safety profile of this compound is essential for any future clinical development.
By addressing these fundamental research questions, the scientific community can begin to unlock the true therapeutic potential of this understudied cannabinoid.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Activity of Cannabis sativa Phytocannabinoids: Molecular Mechanisms and Potential in the Fight against Ovarian Cancer and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 7. Cannabis Biomolecule Effects on Cancer Cells and Cancer Stem Cells: Cytotoxic, Anti-Proliferative, and Anti-Migratory Activities [mdpi.com]
- 8. Chronic Pain and Cannabidiol in Animal Models: Behavioral Pharmacology and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Analgesic Effect of High-Cannabidiol-Content Cannabis Extracts in Different Pain Models by Using Polymeric Micelles as Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Naturally Derived Cannabicitran (CBT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabicitran (CBT), a lesser-known cannabinoid from the Cannabis sativa plant, is gaining attention within the scientific community for its potential therapeutic applications and its unique chemical properties. First synthesized in 1971 and identified in its natural form in 1974, CBT exists as a racemic mixture of enantiomers.[1][2] This guide provides a comprehensive comparative study of synthetic and naturally derived this compound, offering insights into their physicochemical properties, purity, stability, and biological activity. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of CBT for further investigation.
Data Presentation: A Comparative Overview
The following table summarizes the key comparative data between synthetic and naturally derived this compound. It is important to note that direct comparative studies are limited, and some data is inferred from research on other cannabinoids.
| Feature | Synthetic this compound | Naturally Derived this compound | Key Considerations |
| Source | Chemical synthesis, often from precursors like cannabichromene (B1668259) (CBC). | Extracted from Cannabis sativa (hemp), where it is a minor cannabinoid. | Natural CBT is found in very low concentrations, making large-scale extraction challenging.[3] |
| Purity | High purity achievable (≥98%), with well-defined impurity profiles.[4] | Purity can vary depending on the extraction and purification methods; may contain other cannabinoids and plant matrix components. | Synthetic routes offer greater control over the final product's purity and consistency. |
| Chirality | Typically produced as a racemic mixture ((+)-CBT and (-)-CBT). | Found to be a racemic mixture in nature.[1][5] | The biological activity of individual enantiomers may differ, necessitating chiral separation for specific pharmacological studies.[6][7][8] |
| Stability | Generally stable under controlled storage conditions. Stability is influenced by factors like light, heat, and oxygen exposure. | Stability can be affected by the presence of other compounds in the extract. Degradation can lead to the formation of other cannabinoids. | Proper storage in a cool, dark, and inert environment is crucial for both forms to prevent degradation.[9] |
| Biological Activity | Expected to interact with the endocannabinoid system, potentially binding to CB1 and CB2 receptors.[10] | Presumed to have similar biological activity to its synthetic counterpart, though the "entourage effect" from other co-extracted compounds may modulate its effects. | The presence of other cannabinoids and terpenes in natural extracts could lead to synergistic or antagonistic effects. |
| Regulatory Status | Legal status can vary by jurisdiction and is often dependent on the source material and THC content. | Legal status is typically tied to the regulations governing hemp and hemp-derived products, with a focus on THC concentration. | Researchers should consult local regulations regarding the use of synthetic and naturally derived cannabinoids. |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the comparative analysis of synthetic and naturally derived this compound.
Purity and Potency Analysis using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is used to determine the purity of CBT and quantify its concentration in a sample.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the CBT sample (synthetic or natural extract) into a 10 mL volumetric flask.
-
Dissolve the sample in methanol (B129727) and bring it to volume.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
b. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 220 nm.[11]
-
Quantification: Use an external standard calibration curve prepared with a certified reference standard of this compound.
Chiral Separation of this compound Enantiomers by Chiral HPLC
This protocol is essential for separating and quantifying the individual enantiomers of CBT.
a. Sample Preparation:
-
Prepare a solution of the CBT sample (synthetic or natural) in a suitable solvent (e.g., hexane/ethanol (B145695) mixture) at a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
b. Chromatographic Conditions:
-
Instrument: HPLC with a UV or Circular Dichroism (CD) detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) in an isocratic elution. The exact ratio should be optimized for baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or CD detector to distinguish between enantiomers.
Stability Testing Protocol
This experiment evaluates the stability of synthetic and naturally derived CBT under various environmental conditions.
a. Sample Preparation and Storage:
-
Prepare accurately weighed samples of synthetic and naturally derived CBT in amber glass vials.
-
Store the vials under different conditions as per ICH guidelines:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
Refrigerated: 5 °C ± 3 °C.
-
-
Analyze the samples at specified time points (e.g., 0, 3, 6, 12, 24 months).
b. Analysis:
-
At each time point, analyze the samples for purity and potency using the HPLC-UV method described above.
-
Monitor for the appearance of degradation products.
-
Assess physical properties such as appearance, color, and clarity.
In Vitro Cannabinoid Receptor Binding Assay
This assay determines the binding affinity of synthetic and naturally derived CBT to cannabinoid receptors CB1 and CB2.
a. Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).
-
Test compounds (synthetic and naturally derived CBT).
-
Assay buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
b. Protocol:
-
Incubate the receptor-containing membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the inhibition constant (Ki) to determine the binding affinity of the test compound.[12]
Mandatory Visualizations
Logical Workflow for Comparative Analysis
References
- 1. This compound: Its unexpected racemic nature and potential origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gvbbiopharma.com [gvbbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound: Its unexpected racemic nature and potential origins: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability testing for medical Cannabis - What needs to be considered - GMP Journal [gmp-journal.com]
- 10. Identification and Characterization of Cannabichromene’s Major Metabolite Following Incubation with Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Evaluating the Synergistic Potential of Cannabicitran: A Comparative Guide for Researchers
An Objective Analysis of Cannabicitran's Interaction with Other Cannabinoids Amidst a Landscape of Limited Research
For Immediate Release
In the rapidly evolving field of cannabinoid science, the exploration of minor cannabinoids for novel therapeutic applications is a priority. This guide provides a comprehensive evaluation of the current understanding of this compound (CBT), with a specific focus on its potential synergistic effects when combined with other cannabinoids. Targeted at researchers, scientists, and drug development professionals, this document synthesizes the limited available data, contextualizes it within the broader "entourage effect" theory, and proposes experimental frameworks to guide future research.
Introduction to this compound (CBT)
This compound, a lesser-known, non-intoxicating phytocannabinoid, has recently garnered attention for its unique chemical properties and potential therapeutic applications.[1] First isolated in 1974, research into CBT has been sparse compared to its more famous counterparts, THC and CBD.[2][3] The most common form of this cannabinoid is often referred to as CBT-C.[4]
Preliminary studies suggest that CBT's therapeutic potential may lie in its interaction with various biological targets. For instance, research has indicated that CBT acts as an estrogen receptor antagonist, with one study suggesting it may be more effective than the pharmaceutical drug Tamoxifen in inhibiting breast cancer in vitro.[4] Furthermore, CBT has been shown to activate GPR18 receptors, which play a role in regulating intraocular pressure, pointing to a potential application in the treatment of glaucoma.[2][3]
Crucially, CBT exhibits almost no interaction with CB1 receptors, which explains its non-psychoactive profile.[4] Its effects on CB2 receptors, which are primarily associated with the immune system, remain largely unknown.[4] Some early research from 2007 suggested that CBT might mitigate the intoxicating effects of THC.[4]
The Entourage Effect: A Framework for Cannabinoid Synergy
The "entourage effect" is a theory proposing that the various compounds within the cannabis plant, including cannabinoids and terpenes, work together synergistically to produce a greater therapeutic effect than any single compound in isolation.[5][6] This concept, first introduced in 1998, suggests that the therapeutic potential of cannabis is derived from the complex interplay of its constituent molecules.[6]
While the entourage effect is a widely discussed hypothesis, rigorous scientific validation remains in its early stages.[5] However, some clinical evidence is emerging. For instance, a recent double-blind, placebo-controlled study found that the terpene d-limonene, when combined with THC, significantly reduced THC-induced anxiety.[7] This provides a tangible example of how non-cannabinoid compounds can modulate the effects of cannabinoids.
The potential synergistic interactions can be categorized as:
-
Pharmacokinetic: Where one compound affects the absorption, distribution, metabolism, or excretion of another. For example, CBD can inhibit the metabolism of THC in the liver, potentially altering its effects.
-
Pharmacodynamic: Where compounds act on the same or different biological targets to produce a combined effect.
This compound's Potential Synergistic Effects: A Scientific Postulation
Currently, there is a significant lack of direct experimental data and quantitative studies on the synergistic effects of this compound with other cannabinoids. The notion that CBT may act synergistically is, at this stage, a hypothesis based on the principles of the entourage effect and the preliminary understanding of CBT's pharmacology.[2]
It is theorized that CBT could contribute to the overall therapeutic profile of a cannabis extract in several ways:
-
Modulation of THC's Effects: Building on early suggestions that CBT may dampen the psychoactive effects of THC, it could be investigated as a "buffer" to reduce unwanted side effects like anxiety and paranoia, potentially increasing the therapeutic window for THC-based treatments.
-
Complementary Mechanisms of Action: Given its activity at estrogen receptors and GPR18 receptors, CBT could be combined with other cannabinoids that act on different targets to address complex conditions. For example, its potential anti-inflammatory properties via CB2 receptor interaction (which is yet to be determined) could complement the analgesic effects of THC or CBD.
-
Enhancement of Bioavailability: While not yet studied, it is plausible that CBT could influence the absorption and metabolism of other cannabinoids, a common mechanism within the entourage effect.
Comparative Data on Cannabinoid Properties
Due to the absence of direct comparative studies on the synergistic effects of CBT, the following table summarizes the known properties of CBT in comparison to the more well-researched cannabinoids, THC and CBD, to provide a basis for formulating hypotheses for future research.
| Feature | Tetrahydrocannabinol (THC) | Cannabidiol (CBD) | This compound (CBT) |
| Psychoactivity | High | None | None[4] |
| Primary Receptors | CB1 and CB2 Agonist | Multiple targets, including serotonin (B10506) and vanilloid receptors; CB1 and CB2 negative allosteric modulator | GPR18 agonist, Estrogen receptor antagonist[2][4] |
| Known Effects | Analgesic, anti-emetic, appetite stimulant, euphoric | Anti-inflammatory, anxiolytic, anti-seizure, neuroprotective | Potential for glaucoma and breast cancer treatment[2][4] |
| Potential Synergy | Effects can be modulated by CBD and terpenes | Can modulate the psychoactive effects of THC | Hypothetically may modulate THC effects and offer complementary therapeutic actions[4] |
Proposed Experimental Protocols for Evaluating Synergy
To address the current knowledge gap, the following experimental protocols are proposed for researchers investigating the synergistic effects of this compound.
In Vitro Synergy Assays
-
Objective: To determine if CBT enhances or inhibits the activity of other cannabinoids (e.g., THC, CBD) at specific molecular targets.
-
Methodology:
-
Receptor Binding Assays: Utilize competitive radioligand binding assays with cells expressing cannabinoid receptors (CB1 and CB2) to determine if CBT alters the binding affinity of THC or CBD.
-
Functional Assays: Employ techniques such as GTPγS binding or cAMP accumulation assays to measure the functional consequences of co-administering CBT with other cannabinoids on receptor activation.
-
Enzyme Inhibition Assays: Investigate the effect of CBT on key metabolic enzymes for cannabinoids, such as CYP3A4 and CYP2C19, to assess potential pharmacokinetic interactions.
-
Cell Viability Assays: In the context of oncology research, co-administer CBT with other cannabinoids to cancer cell lines (e.g., breast cancer cells) and measure cell viability (e.g., using an MTT assay) to identify synergistic or additive cytotoxic effects.
-
In Vivo Animal Models
-
Objective: To evaluate the synergistic effects of CBT and other cannabinoids on physiological and behavioral outcomes in a living organism.
-
Methodology:
-
The Tetrad Assay: In rodents, assess the four classic signs of cannabinoid activity (hypolocomotion, catalepsy, analgesia, and hypothermia) after administering THC alone and in combination with CBT to see if CBT modulates THC's effects.[8]
-
Models of Anxiety and Pain: Utilize established animal models such as the elevated plus maze (for anxiety) or the hot plate test (for pain) to compare the effects of individual cannabinoids versus combinations with CBT.
-
Pharmacokinetic Studies: Administer cannabinoids orally or via injection to rodents and measure the plasma and brain concentrations of the cannabinoids over time to determine if CBT alters the pharmacokinetic profile of other cannabinoids.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of future research, the following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow and a simplified cannabinoid signaling pathway.
Caption: Hypothetical workflow for investigating cannabinoid synergy.
Caption: Simplified cannabinoid receptor signaling pathways.
Conclusion and Future Directions
Future research should prioritize:
-
Systematic in vitro and in vivo studies to elucidate the mechanisms of action of CBT and its interactions with other cannabinoids.
-
Pharmacokinetic studies to understand how CBT is absorbed, distributed, metabolized, and excreted, both alone and in combination with other compounds.
-
Well-controlled clinical trials to evaluate the therapeutic potential and safety of CBT-containing formulations.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and its role within the complex pharmacology of the cannabis plant.
References
- 1. gvbbiopharma.com [gvbbiopharma.com]
- 2. canatura.com [canatura.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. arvanna.com [arvanna.com]
- 5. The Entourage Effect in Cannabis Medicinal Products: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drexel.edu [drexel.edu]
- 8. Understanding Cannabinoid Psychoactivity with Mouse Genetic Models | PLOS Biology [journals.plos.org]
Head-to-head comparison of different Cannabicitran synthesis routes
For researchers, scientists, and drug development professionals, the efficient synthesis of minor cannabinoids like Cannabicitran (CBT) is a critical step in unlocking their therapeutic potential. This guide provides a head-to-head comparison of the primary synthetic routes to CBT, offering available experimental data and detailed protocols to inform your research and development efforts.
This compound, a non-psychotropic phytocannabinoid, has garnered interest for its potential therapeutic applications. While it occurs naturally in Cannabis sativa, its low abundance necessitates synthetic production for research and pharmaceutical development. This document outlines and compares the two main strategies for synthesizing this compound: direct synthesis from olivetol (B132274) and citral (B94496), and the conversion of cannabichromene (B1668259) (CBC) to CBT.
At a Glance: Comparison of this compound Synthesis Routes
| Parameter | Route 1: Direct Synthesis from Olivetol & Citral | Route 2: Conversion from Cannabichromene (CBC) |
| Starting Materials | Olivetol, Citral | Cannabichromene (CBC) |
| Typical Yield of CBT | Low (e.g., ~5%)[1] | Potentially high, but not well-documented in literature. Anecdotal reports suggest up to 70% conversion under specific conditions. |
| Primary Byproducts | Cannabichromene (CBC) is the major product, along with other cannabinoids like cannabicyclol (B1214379) (CBL) and isomers.[1][2] | Cannabicyclol (CBL) and other isomers may be formed, depending on the reaction conditions (e.g., photochemical conversion). |
| Reaction Conditions | Varies with catalyst (e.g., pyridine, primary amines, water). Typically involves heating under reflux. | Thermal (heating >100°C), acid-catalyzed, or photochemical (UV irradiation). |
| Process Complexity | One-pot reaction, but requires careful control of conditions to manage byproduct formation. Purification can be challenging due to similar polarities of products. | Can be a simpler reaction if starting with pure CBC. However, the synthesis of the starting material, CBC, adds an extra step to the overall process. |
| Scalability | Potentially scalable, but low yields of CBT may be a limiting factor. | Scalability depends on the efficiency and scalability of the CBC to CBT conversion step, which is not well-established. |
Route 1: Direct Synthesis from Olivetol and Citral
This classical approach involves the condensation of olivetol and citral. While this reaction is a common method for synthesizing cannabichromene (CBC), this compound is often obtained as a minor byproduct. The choice of catalyst and solvent system plays a crucial role in the product distribution.
Experimental Protocol: Amine-Catalyzed Synthesis
This protocol is based on a method described in the literature that yields both CBC and CBT.[1]
Materials:
-
Olivetol
-
Citral
-
t-Butylamine
-
Toluene (B28343), anhydrous
-
Standard laboratory glassware for reflux reactions
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a condenser, dissolve olivetol (1 equivalent) and t-butylamine (1 equivalent) in anhydrous toluene under an inert atmosphere.
-
Heat the mixture to 50-60°C with stirring.
-
Add citral (1 equivalent) dropwise to the heated mixture via the dropping funnel.
-
After the addition is complete, reflux the reaction mixture for approximately 9 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude reaction mixture.
-
The crude product, containing CBC, CBT, and other byproducts, can be purified using column chromatography.
Expected Outcome:
Gas chromatographic analysis of a similar reaction mixture showed approximately 59.5% CBC and 5.0% CBT by molar conversion.[1]
Logical Workflow for Direct Synthesis
References
- 1. US4315862A - Process for preparing cannabichromene - Google Patents [patents.google.com]
- 2. Synthesis of cannabinoids by pyridine-catalysed citral–olivetol condensation: synthesis and structure of cannabicyclol, cannabichromen, (hashish extractives), citrylidene-cannabis, and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Synthesized Cannabicitran and a Certified Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly synthesized batch of Cannabicitran (CBT) against a certified reference standard. The following sections detail the analytical methodologies employed, present a comparative data summary, and illustrate the experimental workflow and a relevant biological signaling pathway. This objective analysis is intended to assist researchers in assessing the purity and identity of synthesized CBT for research and development applications.
Comparative Purity and Identity Analysis
The purity of the synthesized this compound (CBT) was rigorously assessed against a certified reference standard. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) was the primary method for purity determination, providing quantitative data on the main analyte and any detectable impurities. Further structural confirmation and trace impurity analysis were conducted using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The data presented in Table 1 summarizes the key analytical findings. The synthesized CBT exhibited a purity of 98.9%, which is comparable to the certified reference standard's purity of ≥98%.[1] The retention times of the synthesized material and the reference standard were identical, indicating a high degree of similarity. Furthermore, the UV-Vis absorption maxima and the mass-to-charge ratio (m/z) of the parent ion were consistent between the two samples, providing strong evidence for the correct chemical structure of the synthesized compound.
Table 1: Comparative Analysis of Synthesized CBT vs. Reference Standard
| Parameter | Synthesized CBT | Certified Reference Standard | Acceptance Criteria |
| Purity (HPLC-DAD, % Area) | 98.9% | ≥98% | ≥98% |
| Retention Time (HPLC) | 8.2 minutes | 8.2 minutes | ± 0.2 minutes |
| UV-Vis λmax | 212 nm, 282 nm | 212 nm, 282 nm | Match |
| Parent Ion (m/z) [M+H]+ | 315.2 | 315.2 | Match |
| Major Impurity 1 | 0.5% | Not Detected | < 1.0% |
| Major Impurity 2 | 0.3% | Not Detected | < 1.0% |
| Total Impurities | 1.1% | Not Specified | < 2.0% |
Experimental Protocols
A detailed methodology was followed for the comparative analysis to ensure accuracy and reproducibility.
Materials and Reagents
-
Synthesized this compound (CBT): Batch #SYN-CBT-001
-
This compound Reference Standard: Certified Reference Material (e.g., from Cerilliant or Cayman Chemical), ≥98% purity.[1][2]
-
Solvents: HPLC-grade methanol (B129727) and water, LC-MS grade acetonitrile (B52724) and formic acid.
-
Sample Preparation: Both the synthesized CBT and the reference standard were accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL for stock solutions.[2] Working solutions for HPLC and LC-MS/MS analysis were prepared by diluting the stock solutions with the mobile phase.
High-Performance Liquid Chromatography (HPLC-DAD)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 282 nm.[3]
-
Injection Volume: 10 µL.
-
Purity Calculation: The purity of the synthesized CBT was determined by calculating the peak area percentage of the main CBT peak relative to the total peak area of all detected components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.[4][5]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of CBT and potential impurities.
-
Data Analysis: The mass spectra of the synthesized CBT were compared with the reference standard to confirm the molecular weight and fragmentation pattern.
Visualizations
Experimental Workflow
The following diagram illustrates the systematic process followed for the purity assessment of the synthesized this compound.
Hypothesized Signaling Pathway of this compound
While the signaling pathways for major cannabinoids like THC and CBD are well-characterized through their interaction with CB1 and CB2 receptors[6], recent research suggests that minor cannabinoids may have different targets. This compound has been shown to activate GPR18 receptors, also known as N-arachidonyl glycine (B1666218) (NAGly) receptors.[7] The diagram below illustrates this hypothesized signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (CBT) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. biotage.com [biotage.com]
- 4. um.edu.mt [um.edu.mt]
- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. canatura.com [canatura.com]
Unraveling Cannabicitran: A Comparative Guide to its Bioactivity
For Immediate Release
A comprehensive analysis of published findings on the bioactivity of Cannabicitran (CBT), a lesser-known phytocannabinoid, is presented here for researchers, scientists, and drug development professionals. This guide synthesizes available data to offer a comparative overview of CBT's performance against other cannabinoids, supported by detailed experimental methodologies and visual representations of key biological pathways.
Comparative Bioactivity of this compound
While quantitative data for pure this compound remains limited in publicly available research, existing studies on cannabis chemotypes with high concentrations of CBT provide valuable insights into its potential therapeutic effects. This guide collates this information to draw comparisons with well-characterized cannabinoids like Cannabidiol (CBD) and Tetrahydrocannabinol (THC).
Anti-Inflammatory Properties
Emerging evidence suggests that this compound possesses anti-inflammatory properties. Studies on extracts from a specific cannabis chemotype (CS3) rich in this compound have demonstrated a significant reduction in the expression of pro-inflammatory genes such as Il1b, Il6, and Cox2 in lipopolysaccharide (LPS)-stimulated murine macrophages. While a specific IC50 value for pure CBT is not yet established, the anti-inflammatory effects of the extract point to its potential as an immunomodulatory agent. For comparison, other cannabinoids like CBD have well-documented anti-inflammatory effects, with reported IC50 values in various in vitro models.
Table 1: Comparative Anti-Inflammatory and Antioxidant Activity of a this compound-Rich Extract
| Bioactivity Assay | This compound-Rich Extract (CS3) | Cannabinoid-Free Extract (CS4) | Notes |
| Anti-Inflammatory | |||
| Il1b Gene Expression | Reduced | Reduced | Both extracts showed a reduction in this pro-inflammatory cytokine. |
| Il6 Gene Expression | Reduced | Reduced | Both extracts demonstrated a reduction in this pro-inflammatory cytokine. |
| Cox2 Gene Expression | Reduced | Reduced | Both extracts were effective in reducing this key inflammatory enzyme. |
| IL10 Gene Expression | Upregulated | Minimal Induction | Upregulation of this anti-inflammatory cytokine was cannabinoid-dependent. |
| IL1Ra Gene Expression | Upregulated | Minimal Induction | Upregulation of this anti-inflammatory cytokine receptor antagonist was cannabinoid-dependent. |
| Antioxidant | |||
| DPPH Radical Scavenging | Active | Lower Activity | Suggests cannabinoids are major contributors to this activity. |
| ABTS Radical Scavenging | Active | Lower Activity | Confirms the significant role of cannabinoids in antioxidant effects. |
| Ferric Ion Reducing Power | Exhibited | Not specified | Likely due to non-cannabinoid phenolic compounds in the extract. |
Data synthesized from a 2025 study on different Cannabis sativa chemotypes.
Receptor Binding and Signaling
This compound's mechanism of action is believed to involve interaction with the endocannabinoid system. It is hypothesized to be an agonist at the G protein-coupled receptor 18 (GPR18), a receptor also targeted by other cannabinoids like THC.[1] However, specific binding affinity data (Ki or Kd values) for this compound at GPR18, as well as the canonical cannabinoid receptors CB1 and CB2, are not yet available in the scientific literature. The lack of this quantitative data makes direct comparison with the well-established receptor binding profiles of THC (a potent CB1 and CB2 agonist) and CBD (a negative allosteric modulator of CB1) challenging.
Table 2: Receptor Binding Affinities of Selected Cannabinoids (for comparison)
| Cannabinoid | Receptor | Ki (nM) |
| Δ⁹-Tetrahydrocannabinol (THC) | CB1 | 25.1 (human) |
| CB2 | 35.2 (human) | |
| Cannabidiol (CBD) | CB1 | Low affinity |
| CB2 | Low affinity | |
| This compound (CBT) | CB1 | Not Reported |
| CB2 | Not Reported | |
| GPR18 | Not Reported |
Ki values for THC are from a meta-analysis of multiple studies.
The signaling pathways activated by cannabinoid receptors are complex and can lead to various cellular responses. The diagram below illustrates a generalized cannabinoid receptor signaling cascade.
Generalized cannabinoid receptor signaling pathway.
Effects on Intraocular Pressure in Glaucoma Models
Cannabinoids have long been investigated for their potential to lower intraocular pressure (IOP), a key risk factor for glaucoma. While studies have demonstrated the IOP-lowering effects of THC, data specifically on this compound is sparse. A comparative study on rabbits showed that various cannabinoids possess IOP-lowering activity, but this compound was not included in this specific investigation. A more recent study in mice showed that THC lowers IOP by approximately 28% through a mechanism involving both CB1 and GPR18 receptors.[2] Given that this compound is also a putative GPR18 agonist, it is plausible that it may also contribute to IOP reduction. However, direct comparative studies are needed to confirm this and to quantify its efficacy relative to THC and other cannabinoids.
Table 3: Comparative Effects of THC and CBD on Intraocular Pressure (IOP) in Mice
| Cannabinoid | Dose | IOP Change | Receptor Involvement |
| Δ⁹-Tetrahydrocannabinol (THC) | 5 mM (topical) | ~28% reduction | CB1 and GPR18 |
| Cannabidiol (CBD) | 5 mM (topical) | No significant change or slight increase | May antagonize THC's effect |
| This compound (CBT) | Not Reported | Not Reported | Hypothesized to involve GPR18 |
Data for THC and CBD are from a 2018 study in mice.[2]
Experimental Protocols
To facilitate the replication and extension of the findings discussed, detailed methodologies for key experiments are provided below.
In Vitro Anti-Inflammatory Assay
This protocol describes the assessment of the anti-inflammatory effects of cannabinoids on LPS-stimulated murine macrophages.
Workflow for in vitro anti-inflammatory activity assessment.
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured under standard conditions.
-
Pre-treatment: Cells are pre-treated with the test compound (e.g., this compound extract) at its maximum non-cytotoxic dose for 30 minutes. A vehicle control is run in parallel.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to the cell cultures for 4 hours.
-
RNA Extraction and qPCR: Total RNA is extracted from the cells, and reverse transcription is performed to generate cDNA. Quantitative real-time PCR (qPCR) is then used to measure the expression levels of target genes (Il1b, Il6, Cox2, IL10, and IL1Ra), normalized to a housekeeping gene.
Cannabinoid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a test compound to cannabinoid receptors.
Workflow for a competitive cannabinoid receptor binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., CB1 or CB2) are prepared from transfected cells or tissue homogenates.
-
Competitive Binding: The membranes are incubated in the presence of a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and a range of concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion
This compound is an emerging phytocannabinoid with demonstrated anti-inflammatory and antioxidant potential, primarily based on studies of CBT-rich extracts. Its hypothesized activity at the GPR18 receptor suggests a potential role in modulating intraocular pressure, which warrants further investigation for glaucoma treatment. However, a significant gap exists in the literature regarding the quantitative bioactivity of pure this compound. Future research should focus on determining its receptor binding affinities (Ki values) and functional potencies (IC50 values) in various biological assays. Such data will be crucial for a comprehensive understanding of its therapeutic potential and for conducting direct, quantitative comparisons with other well-known cannabinoids. This guide serves as a foundational resource to stimulate and direct future research efforts into the promising bioactivities of this compound.
References
The Enigmatic Pharmacology of Cannabicitran: A Comparative Look at its Structural Analogs
For Immediate Release
[City, State] – [Date] – As the landscape of cannabinoid research continues to expand, minor phytocannabinoids are increasingly drawing scientific interest for their potential therapeutic applications. Among these is Cannabicitran (CBT-C), a non-psychoactive compound found in trace amounts in Cannabis sativa.[1][2] Despite its discovery decades ago, the pharmacological profile of CBT-C remains largely uncharacterized. This guide offers a comparative overview of the known pharmacology of its key structural analogs—Cannabichromene (CBC) and Cannabidiol (CBD), including its synthetic analog, Abnormal Cannabidiol (Abn-CBD)—while highlighting the current knowledge gaps regarding CBT-C itself. This analysis is intended for researchers, scientists, and professionals in drug development to navigate the evolving understanding of these compounds.
Recent investigations into CBT-C have underscored its unique stereochemistry, identifying it as a racemic mixture of two enantiomers.[3] This chirality is a critical aspect of its structure, as different enantiomers of a compound can exhibit distinct pharmacological activities.[3] However, to date, the individual pharmacological profiles of the CBT-C enantiomers have not been reported in publicly available literature.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for the structural analogs of this compound. It is important to note the conspicuous absence of published pharmacological data for this compound (CBT-C) in these comparative contexts.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | CB1 Receptor | CB2 Receptor | Other Targets |
| This compound (CBT-C) | Not Reported | Not Reported | GPR18 (putative) |
| Cannabichromene (CBC) | 713[4] | 256[4] | TRPV1, TRPA1[4] |
| Cannabidiol (CBD) | Negative Allosteric Modulator[5] | Weak Affinity | GPR55, TRPV1 |
| (-)-CBD (natural) | >10,000 | >10,000 | |
| (+)-CBD (synthetic) | ~2,000 | Not Reported | More potent CB1 inhibitor than (-)-CBD[5] |
| Abnormal-CBD (Abn-CBD) | Not a potent ligand | Not a potent ligand | GPR18 Agonist |
Table 2: Functional Activity (EC50/IC50 in nM)
| Compound | CB1 Receptor | CB2 Receptor | GPR18 |
| This compound (CBT-C) | Not Reported | Not Reported | Not Reported |
| Cannabichromene (CBC) | No significant activity | Agonist (hyperpolarization) | Not Reported |
| Cannabidiol (CBD) | Negative Allosteric Modulator | ||
| (-)-CBD (natural) | IC50 ~1-5 µM (DSE) | ||
| (+)-CBD (synthetic) | IC50 ~100-500 nM (DSE)[5] | ||
| Abnormal-CBD (Abn-CBD) | Agonist (cell migration) |
Signaling Pathways and Experimental Overviews
The pharmacological effects of cannabinoids are mediated through complex signaling pathways. The diagrams below illustrate a generalized signaling cascade for cannabinoid receptors and a typical workflow for assessing receptor binding.
Experimental Protocols
The data presented for the structural analogs of this compound are derived from established experimental methodologies. Below are detailed protocols for key assays used in cannabinoid pharmacology.
Radioligand Receptor Binding Assay
This assay is employed to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Cell lines (e.g., HEK293 or CHO cells) are transfected to express the human cannabinoid receptor of interest (CB1, CB2, or GPR18). The cells are cultured and harvested, followed by homogenization and centrifugation to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: The cell membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [³H]CP55,940 for CB1/CB2) and varying concentrations of the unlabeled test compound (e.g., CBT-C or its analogs).
-
Separation: The reaction mixture is incubated to reach equilibrium. Subsequently, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The data are then analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50) of the test compound. The binding affinity (Ki) is calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to activate or inhibit Gαi/o-coupled receptors, which modulate the production of cyclic AMP (cAMP).
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.
-
Assay Procedure: The cells are treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) to increase intracellular cAMP levels. Concurrently, the cells are treated with varying concentrations of the test compound.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing a fluorescent or luminescent reporter.
-
Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP levels. For agonists, the concentration-response curve is used to determine the half-maximal effective concentration (EC50) and the maximum efficacy (Emax). For antagonists, the ability to block the effect of a known agonist is measured to determine the half-maximal inhibitory concentration (IC50).
Mitogen-Activated Protein Kinase (MAPK/ERK) Phosphorylation Assay
This assay assesses the activation of another downstream signaling pathway often modulated by G-protein coupled receptors.
-
Cell Treatment: Cells expressing the receptor of interest are serum-starved and then treated with the test compound for a specific duration.
-
Cell Lysis: The cells are lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified. In Western blotting, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against p-ERK and total ERK. In an ELISA, the cell lysates are added to wells coated with a capture antibody, and a detection antibody is used for quantification.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation. Concentration-response curves are generated to determine the EC50 of the test compound.
Discussion and Future Directions
The available data, while limited, suggests that the structural analogs of this compound possess diverse pharmacological profiles. Cannabichromene (CBC) emerges as a selective CB2 receptor agonist, while Cannabidiol (CBD) acts as a negative allosteric modulator of CB1 receptors, with its synthetic enantiomer, (+)-CBD, showing greater potency.[5] The synthetic analog, Abnormal Cannabidiol, has been instrumental in characterizing the pharmacology of GPR18, a receptor that may also be a target for other cannabinoids.
The significant gap in our understanding of this compound's pharmacology presents a compelling area for future research. A crucial first step will be the characterization of the binding affinities and functional activities of racemic CBT-C and its individual enantiomers at CB1, CB2, and GPR18 receptors. The recent identification of a CBC metabolite as 2'-hydroxythis compound, which did not show significant binding to CB1 or CB2 receptors, provides a valuable chemical tool and a starting point for further structure-activity relationship studies.[6]
Understanding the comparative pharmacology of CBT-C and its analogs is not merely an academic exercise. It holds the potential to unlock new therapeutic avenues, particularly given the non-psychoactive nature of these compounds. As synthetic methods for minor cannabinoids improve, a more thorough investigation of their pharmacological properties will undoubtedly pave the way for novel drug discovery and development.
References
- 1. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gvbbiopharma.com [gvbbiopharma.com]
- 4. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Cannabichromene’s Major Metabolite Following Incubation with Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Potential of Cannabicitran and Other Cannabinoids Against Major Neurotoxins
For Immediate Release
This guide provides a comparative analysis of the neuroprotective effects of Cannabicitran (CBT) against well-established neurotoxins, juxtaposed with the extensively studied cannabinoids, Cannabidiol (CBD) and Tetrahydrocannabinol (THC). While research into this compound's specific neuroprotective capabilities is in its nascent stages, this document synthesizes current understanding of its biological activities to forecast its potential, in contrast to the demonstrated efficacy of CBD and THC. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational resource for future investigation into the therapeutic applications of lesser-known cannabinoids.
Introduction to Cannabinoid Neuroprotection
Neurodegenerative diseases are often characterized by the progressive loss of neuronal structure and function, frequently exacerbated by neurotoxins that induce oxidative stress, neuroinflammation, and excitotoxicity. Cannabinoids have emerged as a promising class of compounds with the potential to mitigate these neurodegenerative processes. Their mechanisms of action are diverse, ranging from antioxidant and anti-inflammatory effects to modulation of various receptor systems within the central nervous system.[1][2]
Cannabidiol (CBD) is a non-psychoactive cannabinoid that has been extensively studied for its neuroprotective properties. It is known to exert its effects through multiple pathways, including antioxidant activity, modulation of inflammatory responses, and interaction with various receptor systems beyond the endocannabinoid system, such as TRPV1 and 5-HT1A receptors.[3][4]
Tetrahydrocannabinol (THC) , the primary psychoactive component of cannabis, has also demonstrated neuroprotective effects, largely mediated through the activation of cannabinoid CB1 receptors.[5][6] This activation can reduce excitotoxicity by inhibiting glutamate (B1630785) release and calcium influx.[6]
This compound (CBT) is a lesser-known, non-psychoactive cannabinoid. While direct evidence of its neuroprotective action against specific neurotoxins is currently limited, preliminary studies suggest it possesses anti-inflammatory and antioxidant properties.[7] Its interaction with the endocannabinoid system, potentially with a higher affinity for CB2 receptors, and other targets like GPR18, suggests plausible, yet unproven, neuroprotective mechanisms.[7]
Comparative Efficacy Against Known Neurotoxins
The following tables summarize the quantitative data from in vitro and in vivo studies on the neuroprotective effects of CBD and THC against common neurotoxins. Data for this compound is not available from direct studies and is therefore omitted from these comparative tables.
Table 1: In Vitro Neuroprotective Effects of CBD and THC
| Neurotoxin | Cannabinoid | Cell Line | Cannabinoid Conc. | Neurotoxin Conc. | Outcome Measure | % Neuroprotection / Improvement | Citation(s) |
| MPP+ | CBD | PC12 | 1 µM | 1 mM | Cell Viability | ~21% increase in viability | [8] |
| 6-OHDA | CBD | SH-SY5Y | 0.05 - 2 µM | Not Specified | Cell Viability (MTT) | Significant counteraction of toxicity | [9] |
| 6-OHDA | CBD | PC12 | Not Specified | 6-OHDA | Cell Viability, Apoptosis | Increased viability, Decreased apoptosis | [10] |
| Rotenone | CBD | Primary Hippocampal Neurons | 2.5 µM | 200 nM | Cell Viability | Increased viability from 45.6% to 69.9% | [11] |
| Rotenone | CBD | Primary Mesencephalic Cultures | 10 µM | 80 nM | Dopaminergic Neuron Survival | Increased survival from 28.6% to 42.4% | [12] |
| Glutamate | CBD | Rat Cortical Neurons | 10 µM | Not Specified | Cell Viability | Significant reduction in toxicity | [13] |
| Glutamate | THC | Rat Cortical Neurons | 10 µM | Not Specified | Cell Viability | Significant reduction in toxicity | [13] |
| H₂O₂ | CBD | Primary Cortical Neurons | 0.5 - 1 µM | 0.2 mM | Cell Viability (MTT) | ~50% reduction in cell viability decrease | [9] |
| H₂O₂ | THC | Primary Mesencephalic Cultures | 0.01 - 10 µM | 150 µM | Dopaminergic Neuron Survival | Significant protection at 10 µM | [14] |
Table 2: In Vivo Neuroprotective Effects of CBD and THC
| Neurotoxin | Cannabinoid | Animal Model | Cannabinoid Dose | Neurotoxin Administration | Outcome Measure | % Neuroprotection / Improvement | Citation(s) |
| 6-OHDA | CBD | Rat | 10 mg/kg, i.p. | Unilateral intrastriatal injection | Nigrostriatal Degeneration | Significant reduction | [3][15] |
| 6-OHDA | THC | Rat | Not Specified | Unilateral injection into medial forebrain bundle | Dopamine (B1211576) Depletion | Significant waning of reduction | [16] |
| Glutamate | CBD | Rat | 2 mg/kg, i.v. | Intravitreal NMDA injection | Retinal Neuron Loss | Attenuation of apoptosis | [17] |
| Glutamate | THC | Rat | 0.4 - 2 mg/kg, i.v. | Intravitreal NMDA injection | Retinal Neuron Loss | Dose-dependent decrease in TUNEL-positive cells | [17] |
| Ouabain | THC | Rat | Not Specified | Not Specified | Neuronal Damage | 36% less neuronal damage | [6] |
Experimental Protocols
In Vitro Neuroprotection Assay: MTT Cell Viability
This protocol is a general guideline for assessing the neuroprotective effects of cannabinoids against neurotoxins in a neuronal cell line (e.g., SH-SY5Y or PC12).
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test cannabinoid (e.g., this compound, CBD, or THC) dissolved in a vehicle (e.g., DMSO, final concentration <0.1%). Incubate for 1-2 hours.
-
Neurotoxin Exposure: Introduce the neurotoxin (e.g., MPP⁺ at 1 mM, 6-OHDA at 100 µM, Rotenone at 200 nM, or Glutamate at 25 mM) to the wells.
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the control (vehicle-treated) cells.
In Vivo Neuroprotection Assay: 6-OHDA Rat Model of Parkinson's Disease
This protocol outlines a general procedure for evaluating the neuroprotective effects of cannabinoids in a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA).
-
Animals: Use adult male Sprague-Dawley or Wistar rats, housed under standard laboratory conditions with ad libitum access to food and water. All procedures must be approved by an institutional animal care and use committee.
-
6-OHDA Lesioning:
-
Anesthetize the rats (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Secure the animal in a stereotaxic frame.
-
Infuse 6-OHDA (e.g., 8-15 µg dissolved in 0.9% saline with 0.02% ascorbic acid) unilaterally into the striatum or medial forebrain bundle at predetermined coordinates.
-
-
Cannabinoid Treatment:
-
Administer the test cannabinoid (e.g., CBD at 10 mg/kg or THC at an appropriate dose) or vehicle via a specified route (e.g., intraperitoneal injection) daily, starting from the day of the lesioning for a predetermined period (e.g., 2-4 weeks).
-
-
Behavioral Assessment:
-
Perform behavioral tests to assess motor deficits, such as the apomorphine-induced rotation test or the cylinder test, at baseline and at the end of the treatment period.
-
-
Histological and Biochemical Analysis:
-
At the end of the experiment, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Alternatively, dissect the striatum for biochemical analysis, such as HPLC measurement of dopamine and its metabolites.
-
-
Data Analysis: Compare the extent of dopaminergic neuron loss and motor deficits between the cannabinoid-treated and vehicle-treated groups.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of cannabinoids are mediated through complex signaling pathways. The diagrams below illustrate the known pathways for CBD and THC, and a hypothetical pathway for this compound based on current knowledge.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for investigating the neuroprotective effects of a cannabinoid.
Conclusion and Future Directions
The existing body of research provides robust evidence for the neuroprotective effects of CBD and THC against a range of neurotoxins, mediated through distinct and sometimes overlapping mechanisms. While CBD's therapeutic potential is linked to its antioxidant, anti-inflammatory, and broad receptor-modulating activities, THC primarily exerts its neuroprotective effects through CB1 receptor activation, mitigating excitotoxicity.
This compound remains a frontier in cannabinoid research. Based on preliminary data suggesting anti-inflammatory and antioxidant properties, it is plausible that CBT could offer neuroprotection. However, a significant research gap exists, and dedicated studies are imperative to validate these potential effects against specific neurotoxins. Future research should focus on:
-
In vitro screening of this compound against neurotoxins like MPP+, 6-OHDA, rotenone, and glutamate to establish a foundational efficacy profile.
-
Elucidation of the precise molecular targets and signaling pathways of this compound to understand its mechanism of action.
-
In vivo studies in relevant animal models of neurodegeneration to assess the therapeutic potential of this compound.
This comparative guide underscores the therapeutic promise of cannabinoids in neurodegenerative diseases and highlights the urgent need for further investigation into lesser-known compounds like this compound. Such research will be pivotal in unlocking the full therapeutic potential of the cannabinoid family.
References
- 1. Cannabidiol for neurodegenerative disorders: important new clinical applications for this phytocannabinoid? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective and Symptomatic Effects of Cannabidiol in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cannabidiol for neurodegenerative disorders: A comprehensive review [frontiersin.org]
- 5. The dual neuroprotective–neurotoxic profile of cannabinoid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection by Δ9-Tetrahydrocannabinol, the Main Active Compound in Marijuana, against Ouabain-Induced In Vivo Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vibebycalifornia.com [vibebycalifornia.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cannabidiol Extracted from Cannabis sativa L. Plant Shows Neuroprotective Impacts Against 6-HODA-Induced Neurotoxicity via Nrf2 Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cannabidiol Protects Dopaminergic Neurons in Mesencephalic Cultures against the Complex I Inhibitor Rotenone Via Modulation of Heme Oxygenase Activity and Bilirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. Cannabinoids provide neuroprotection against 6-hydroxydopamine toxicity in vivo and in vitro: relevance to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective Effect of(−)Δ9-Tetrahydrocannabinol and Cannabidiol in N-Methyl-d-Aspartate-Induced Retinal Neurotoxicity : Involvement of Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
Cannabicitran: Unraveling its Receptor Binding Profile in the Cannabinoid Landscape
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Cannabicitran's (CBT) receptor binding affinity. Due to a notable absence of quantitative binding data for CBT in publicly accessible scientific literature, this document focuses on establishing a framework for comparison by presenting the known binding affinities of other major cannabinoids. It further details the experimental protocols utilized in such studies and visualizes the associated signaling pathways and experimental workflows.
While research into the therapeutic potential of lesser-known cannabinoids is expanding, this compound (CBT) remains a molecule with a largely uncharacterized pharmacological profile.[1][2] Despite its structural similarity to other cannabinoids, specific quantitative data on its binding affinity for cannabinoid receptors (CB1 and CB2) and other potential targets remains elusive in published research. One 2022 study suggested that among 30 cannabinoids, CBT demonstrated the most significant ability to bind to estrogen receptors and also activates GPR18 receptors; however, specific binding affinity values were not provided.[3]
This guide synthesizes the available binding data for prominent cannabinoids like Δ⁹-tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), and others to provide a comparative context for when CBT's binding profile is elucidated.
Comparative Receptor Binding Affinities of Cannabinoids
The following table summarizes the binding affinities (Ki in nM) of several key cannabinoids for the human CB1 and CB2 receptors. Lower Ki values indicate a higher binding affinity. The absence of data for this compound is noted.
| Cannabinoid | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Other Receptor Targets |
| This compound (CBT) | Data Not Available | Data Not Available | Estrogen Receptors, GPR18 (qualitative)[3] |
| Δ⁹-Tetrahydrocannabinol (THC) | 25.1 - 41 | 35.2 - 42 | GPR55[4] |
| Cannabidiol (CBD) | Low affinity, acts as a negative allosteric modulator | Partial agonist | TRPV1, GPR55[5] |
| Anandamide (AEA) | 239.2 | 439.5 | TRPV1[6] |
| WIN55,212-2 (Synthetic) | 16.7 | 3.7 | |
| CP55,940 (Synthetic) | 2.5 | 0.92 |
Note: The Ki values presented are mean values derived from multiple studies and can vary based on experimental conditions.[7][8]
Experimental Protocols for Receptor Binding Assays
The determination of cannabinoid receptor binding affinity is typically achieved through competitive radioligand binding assays. This methodology allows for the quantification of a compound's ability to displace a known radioactive ligand from the receptor.
Key Steps in a Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human CB1 or CB2 receptors expressed in HEK293 cells) are isolated.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Another technique used for measuring binding affinities is Surface Plasmon Resonance (SPR), a non-isotopic method that monitors the real-time interaction between a ligand and a receptor immobilized on a sensor surface.[9]
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in cannabinoid research, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the signaling pathways of cannabinoid receptors.
Conclusion
The comprehensive characterization of this compound's receptor binding affinity is a critical step in unlocking its therapeutic potential. While current literature lacks the specific quantitative data to definitively place CBT within the comparative landscape of cannabinoid pharmacology, the established methodologies and known affinities of other cannabinoids provide a robust framework for future investigations. As research progresses, the elucidation of CBT's binding profile will be instrumental for the targeted design of novel therapeutics in the ever-evolving field of cannabinoid science.
References
- 1. gvbbiopharma.com [gvbbiopharma.com]
- 2. A Complete Guide to this compound (CBT) - The Hemptender [thehemptender.com]
- 3. canatura.com [canatura.com]
- 4. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid-based drugs targeting CB1 and TRPV1, the sympathetic nervous system, and arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the anti-inflammatory potency of Cannabicitran against established drugs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cannabicitran (CBT), a lesser-known phytocannabinoid, is emerging as a compound of interest for its potential therapeutic properties, including its anti-inflammatory effects.[1] While preliminary research and anecdotal evidence suggest promise, a critical gap exists in the scientific literature regarding the direct, quantitative comparison of its anti-inflammatory potency against well-established non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and diclofenac (B195802). This guide provides a comprehensive overview of the current state of knowledge, details the established mechanisms of action for both cannabinoids and NSAIDs, and proposes a standardized experimental framework to enable a direct and meaningful benchmark of this compound's anti-inflammatory capabilities.
Current Landscape: A Lack of Direct Comparative Data
To date, no peer-reviewed studies have been identified that provide a direct quantitative comparison of the anti-inflammatory potency of this compound against established NSAIDs. While research has explored the anti-inflammatory properties of other cannabinoids like cannabidiol (B1668261) (CBD) and cannabigerol (B157186) (CBG), specific data such as the half-maximal inhibitory concentration (IC50) for this compound's effect on key inflammatory mediators remains unpublished.[2][3] This absence of data necessitates a structured approach to generate the evidence required for a conclusive assessment.
Mechanisms of Anti-Inflammatory Action
Cannabinoids: A Multi-faceted Approach
The anti-inflammatory effects of cannabinoids are generally understood to be multifactorial, involving modulation of the endocannabinoid system (ECS) and other cellular pathways.[2][4] While the specific mechanisms of this compound are still under investigation, the broader class of cannabinoids is known to:
-
Interact with Cannabinoid Receptors: Primarily CB2 receptors, which are highly expressed in immune cells.[2][4] Activation of CB2 receptors can lead to a reduction in the release of pro-inflammatory cytokines.
-
Inhibit Pro-Inflammatory Mediators: Cannabinoids have been shown to downregulate the production of key inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][5][6]
-
Modulate Immune Cell Function: Cannabinoids can influence the migration and activation of immune cells, thereby tempering the inflammatory response.
Established Drugs: Targeted Enzyme Inhibition
NSAIDs like ibuprofen and diclofenac exert their anti-inflammatory effects through a well-defined mechanism:
-
Inhibition of Cyclooxygenase (COX) Enzymes: These drugs block the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting their production, NSAIDs effectively reduce the cardinal signs of inflammation.
Proposed Experimental Framework for Benchmarking
To address the current knowledge gap, a phased experimental approach is proposed, progressing from in vitro assays to more complex in vivo models.
Phase 1: In Vitro Assays
These initial, cell-based assays are crucial for determining the direct effects of this compound on inflammatory pathways and for establishing a preliminary potency comparison with NSAIDs.
Table 1: Proposed In Vitro Assays for Comparative Potency
| Assay | Objective | Key Metrics |
| COX-1 and COX-2 Inhibition Assay | To determine if this compound directly inhibits COX enzymes, the primary target of NSAIDs. | IC50 values |
| LPS-stimulated Macrophage Assay | To measure the effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in immune cells. | IC50 values, Percentage of inhibition |
| Nitric Oxide (NO) Production Assay | To assess the inhibition of nitric oxide, a key inflammatory mediator, in stimulated macrophages. | IC50 values |
| NF-κB Activation Assay | To investigate the modulation of the NF-κB signaling pathway, a central regulator of inflammation. | Reporter gene activity, Western blot for phosphorylated subunits |
Experimental Protocols: Key In Vitro Methodologies
Cyclooxygenase (COX) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The enzymatic reaction, which converts arachidonic acid to prostaglandin (B15479496) H2, is monitored, typically through the detection of a colored or fluorescent product.
-
Methodology:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
A range of concentrations of this compound, ibuprofen, and diclofenac are pre-incubated with the enzymes.
-
Arachidonic acid is added to initiate the reaction.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is stopped, and the amount of prostaglandin produced is quantified using a commercially available ELISA kit or by spectrophotometric methods.
-
The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
-
Lipopolysaccharide (LPS)-stimulated Macrophage Assay
-
Principle: This assay uses a murine macrophage cell line (e.g., RAW 264.7) or primary human macrophages stimulated with LPS, a component of bacterial cell walls, to induce an inflammatory response. The effect of the test compounds on the subsequent production of pro-inflammatory cytokines is measured.
-
Methodology:
-
Macrophages are cultured in 96-well plates.
-
Cells are pre-treated with various concentrations of this compound, ibuprofen, or diclofenac for 1-2 hours.
-
LPS (e.g., 1 µg/mL) is added to the wells to stimulate inflammation.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific ELISA kits.
-
The IC50 values for the inhibition of each cytokine are calculated.
-
Signaling Pathways and Experimental Workflow
Caption: Inflammatory signaling cascade and points of intervention.
Caption: Proposed experimental workflow for comparative analysis.
Phase 2: In Vivo Models
Following promising in vitro results, in vivo studies are essential to evaluate the efficacy of this compound in a complex biological system.
Table 2: Proposed In Vivo Models for Anti-Inflammatory Efficacy
| Model | Species | Principle | Key Metrics |
| Carrageenan-induced Paw Edema | Rat or Mouse | An acute model of localized inflammation induced by injecting carrageenan into the paw. | Paw volume/thickness, pain threshold (e.g., von Frey filaments) |
| LPS-induced Systemic Inflammation | Mouse | A model of systemic inflammation triggered by intraperitoneal injection of LPS. | Serum cytokine levels, sickness behavior scores |
Conclusion and Future Directions
While the anti-inflammatory potential of this compound is a promising area of research, there is a clear and urgent need for direct, quantitative comparisons with established NSAIDs. The proposed experimental framework provides a robust pathway for generating the necessary data to accurately benchmark its potency. Such studies will be instrumental in determining the therapeutic potential of this compound and guiding future drug development efforts in the field of inflammation. Researchers are encouraged to adopt standardized protocols to ensure that data generated across different laboratories is comparable, thereby accelerating our understanding of this novel cannabinoid.
References
- 1. Targeting the antioxidant, antimicrobial and anti-inflammatory activity of non-psychotropic Cannabis sativa L.: a comparison with chemotype V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
- 3. The Effects of Cannabinoids on Pro- and Anti-Inflammatory Cytokines: A Systematic Review of In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoids as novel anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-Inflammatory Potential of Cannabichromene Isolated from Hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neurotherapeutic Arsenal in Cannabis sativa: Insights into Anti-Neuroinflammatory and Neuroprotective Activity and Potential Entourage Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cannabicitran: A Guide for Laboratory Professionals
The responsible disposal of cannabicitran, a cannabinoid research chemical, is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. As its toxicological properties have not been thoroughly investigated, it must be treated as a hazardous substance.[1][2] This guide provides essential procedural information for the safe handling and disposal of this compound in research settings.
Core Principle: Waste Management Hierarchy
The primary strategy for managing laboratory waste is to prioritize safety and minimize environmental impact. This involves a hierarchy of practices, beginning from the moment of purchase. The fundamental rule is that no laboratory activity should commence without a clear plan for the disposal of all potential waste, including hazardous and non-hazardous materials.[3]
Hazard Assessment
Before handling, it is crucial to understand the risks associated with this compound and any solvents used.
-
This compound (Pure): While comprehensive toxicological data is limited, this compound is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1][4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
This compound in Solution: Research-grade this compound is often supplied as a certified reference material (CRM) dissolved in a solvent like methanol (B129727) or acetonitrile.[2][5][6] In these cases, the solvent dictates the primary hazard. Methanol, for instance, is a highly flammable liquid and vapor that is toxic if swallowed, inhaled, or in contact with skin, and can cause organ damage.[2][5]
Table 1: Hazard and Disposal Overview
| Substance/Mixture | Primary Hazards | Key Disposal Regulation | Prohibited Disposal Methods |
| This compound (Pure) | Harmful if swallowed, Potential Irritant[1][4] | Treat as hazardous chemical waste. | Sink/Sewer, Regular Trash[7][8] |
| This compound in Methanol | Highly Flammable, Toxic (Oral, Dermal, Inhalation), Organ Damage[2][5] | Segregate as flammable liquid hazardous waste. | Sink/Sewer, Regular Trash |
| General Cannabis Plant Waste | Potential for diversion | Render "unusable and unrecognizable"; often mixed 50/50 with non-cannabis waste.[9][10][11] | Varies by jurisdiction; landfilling may be restricted.[12] |
Step-by-Step Disposal Protocols
Researchers must always adhere to their institution's Environmental Health and Safety (EHS) guidelines and local regulations. The following protocols represent general best practices.
Protocol 1: Disposal of Pure this compound (Solid or Oil)
This procedure focuses on preventing environmental release and ensuring the substance is handled as regulated hazardous waste.
-
Segregation: Do not mix pure this compound with non-hazardous waste.[8] Keep it in its original, clearly labeled container if possible.[3]
-
Waste Characterization: Identify the waste as "Hazardous Chemical Waste" and note the specific chemical name (this compound) on the hazardous waste tag provided by your institution's EHS office.
-
Deactivation/Inerting (When Required): While primarily for bulk cannabis waste to prevent diversion, the principle of rendering the compound "unusable" is a good practice if required by institutional policy.[10][11][12]
-
Dissolve the pure this compound in a waste solvent (e.g., ethanol (B145695) or methanol).
-
Transfer the resulting solution to a designated and properly labeled flammable liquid hazardous waste container.
-
-
Collection: Place the sealed and labeled waste container in a designated satellite accumulation area. Arrange for pickup by your institution's EHS personnel for final disposal via methods such as incineration.
Protocol 2: Disposal of this compound in a Flammable Solvent (e.g., Methanol)
This waste is considered hazardous due to both the chemical and the solvent. The solvent's flammability and toxicity are the primary concerns.
-
Segregation: This waste must be collected in a designated container for flammable liquid waste. Never mix it with other waste streams like aqueous, solid, or halogenated waste.
-
Container Management:
-
Use only approved hazardous waste containers provided by your EHS office.
-
Ensure the container is properly labeled with "Hazardous Waste," the chemical constituents (e.g., "Methanol," "this compound"), and the approximate percentages.
-
Keep the container closed at all times, except when adding waste.
-
-
Storage: Store the waste container in a well-ventilated area, away from ignition sources, and within a secondary containment tray to prevent spills.[5]
-
Collection: Once the container is full (or per your institution's policy), seal it and arrange for pickup by EHS for proper disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific waste management plans and comply with all local, state, and federal regulations.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C21H30O2 | CID 101820920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. ccb.vermont.gov [ccb.vermont.gov]
- 10. How to comply legally with the disposal of cannabis waste - Power Knot [powerknot.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. cleanmanagement.com [cleanmanagement.com]
Essential Safety and Handling Protocols for Cannabicitran
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Cannabicitran, with a focus on personal protective equipment (PPE), operational plans, and disposal. As this compound is often supplied in a methanol (B129727) solution, the safety protocols outlined address the hazards associated with both the compound and the solvent.
Hazard Identification and Risk Assessment
This compound's toxicological properties have not been thoroughly investigated.[1][2] Therefore, it should be handled with care, assuming it may be harmful. The primary immediate hazard when handling this compound solutions is the solvent, typically methanol. Methanol is a highly flammable liquid and vapor that is toxic if swallowed, inhaled, or in contact with skin.[1][3] It can cause damage to organs, including the eyes, central nervous system, and visual organs.[1][3]
A thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being handled, the concentration of the solution, the nature of the experimental procedures, and the potential for spills or aerosol generation.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the safe handling of this compound, with a focus on the commonly used solvent, methanol. No specific occupational exposure limits have been established for this compound itself.
| Parameter | Value | Source |
| Methanol Occupational Exposure Limits | ||
| OSHA PEL (8-hour TWA) | 200 ppm (260 mg/m³) | |
| NIOSH REL (10-hour TWA) | 200 ppm (260 mg/m³) | NIOSH |
| NIOSH STEL (15-minute) | 250 ppm (325 mg/m³) | NIOSH |
| ACGIH TLV (8-hour TWA) | 200 ppm | ACGIH |
| ACGIH STEL (15-minute) | 250 ppm | ACGIH |
| This compound Physical Properties | ||
| Molecular Formula | C₂₁H₃₀O₂ | |
| Molecular Weight | 314.5 g/mol | |
| Methanol Physical Properties | ||
| Flash Point | 11.0°C (51.8°F) | [1] |
| Boiling Point | 64.7°C (148.5°F) |
OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value TWA: Time-Weighted Average STEL: Short-Term Exposure Limit
Personal Protective Equipment (PPE) Protocol
A systematic approach to the selection and use of PPE is critical to minimize exposure to this compound and methanol.
Step 1: Engineering Controls and Ventilation
The first line of defense is to handle this compound in a well-ventilated area. Use a chemical fume hood for all procedures that may generate vapors, aerosols, or dust.[2] Ensure that an eyewash station and safety shower are readily accessible.
Step 2: Selection of Protective Gloves
Due to the hazards of methanol, selecting the correct gloves is crucial for skin protection.
-
Recommended Glove Materials: Nitrile or natural rubber gloves are recommended for handling methanol.
-
Glove Thickness: A minimum thickness of 8 mil is suggested for incidental contact. For extended contact, consider double-gloving.
-
Inspection: Always inspect gloves for any signs of degradation or punctures before use.
-
Replacement: Change gloves immediately if they become contaminated, torn, or punctured.
Step 3: Eye and Face Protection
-
Standard Operations: Wear safety glasses with side shields for all routine procedures.
-
Splash Hazard: If there is a risk of splashing, a face shield should be worn in addition to safety glasses.
Step 4: Protective Clothing
-
Laboratory Coat: A standard laboratory coat should be worn to protect street clothing and skin from minor spills.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
Step 5: Respiratory Protection
Respiratory protection is necessary when engineering controls cannot maintain exposure below the occupational exposure limits for methanol or when there is a potential for significant inhalation exposure.
-
Risk Assessment: The need for respiratory protection should be determined by a risk assessment of the specific procedure.
-
Respirator Type: If a respirator is required, a NIOSH-approved air-purifying respirator with organic vapor cartridges is appropriate for methanol. In situations with high or unknown concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[1]
-
Fit Testing and Training: All personnel required to wear respirators must be properly trained and fit-tested.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Handling and Storage
-
Keep the container tightly closed when not in use.[2]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
-
Ground and bond containers when transferring material to prevent static discharge.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent.
-
PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][2]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation develops.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[1][2]
Disposal Plan
All waste containing this compound and its solvent must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
